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  • Product: (S)-2-(Methylamino)-2-phenylethanol
  • CAS: 143394-39-2

Core Science & Biosynthesis

Foundational

(S)-2-(Methylamino)-2-phenylethanol chemical properties and structure

An In-Depth Technical Guide to (S)-2-(Methylamino)-2-phenylethanol: Chemical Properties, Structure, and Synthetic Considerations Abstract (S)-2-(Methylamino)-2-phenylethanol is a chiral amino alcohol belonging to the phe...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (S)-2-(Methylamino)-2-phenylethanol: Chemical Properties, Structure, and Synthetic Considerations

Abstract

(S)-2-(Methylamino)-2-phenylethanol is a chiral amino alcohol belonging to the phenylethanolamine class of compounds. Its structural similarity to endogenous catecholamines and synthetic adrenergic agents makes it a molecule of significant interest in medicinal chemistry and pharmacology. The specific stereochemistry at the C2 position is a critical determinant of its biological activity and its utility as a building block for enantiomerically pure pharmaceuticals. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of (S)-2-(Methylamino)-2-phenylethanol, intended for researchers and professionals in drug development and organic synthesis.

Introduction

Phenylethanolamines are a class of compounds characterized by a phenyl group attached to an ethanolamine backbone. This structural motif is found in a variety of endogenous neurotransmitters, such as norepinephrine and epinephrine, which are key regulators of the sympathetic nervous system. Consequently, synthetic phenylethanolamines have been extensively explored as therapeutic agents targeting the adrenergic system. The introduction of chiral centers in these molecules leads to stereoisomers that often exhibit significantly different pharmacological profiles. (S)-2-(Methylamino)-2-phenylethanol is a chiral phenylethanolamine that serves as a valuable intermediate in the synthesis of more complex molecules, particularly those designed to interact with adrenergic receptors. Understanding its chemical properties and stereoselective synthesis is crucial for its effective application in drug discovery and development.

Chemical Structure and Stereochemistry

The structure of (S)-2-(Methylamino)-2-phenylethanol is defined by a phenyl ring and a hydroxyl group attached to the same carbon (C1), and a methylamino group at the adjacent carbon (C2). The stereochemistry of this molecule is of paramount importance, with the chiral center at the C2 carbon.

  • IUPAC Name: (2S)-2-(methylamino)-2-phenylethan-1-ol

  • Molecular Formula: C₉H₁₃NO[1]

  • Molecular Weight: 151.21 g/mol [1]

  • CAS Number: 143394-39-2[1]

The "(S)" designation indicates the absolute configuration at the C2 chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The stereochemical purity of this compound is a critical factor in its use as a precursor for single-enantiomer drugs, as different enantiomers can have different potencies, selectivities, and even different pharmacological effects.

Physicochemical Properties

The physicochemical properties of (S)-2-(Methylamino)-2-phenylethanol are summarized in the table below. It is important to note that while data for the racemate is available, specific experimental values for the (S)-enantiomer are not always present in publicly accessible literature.

PropertyValueSource
Physical Form White to yellow solid
Melting Point 74-76 °C (for the racemate)[2]
Boiling Point 120-125 °C (for the racemate)[3]
Solubility Slightly soluble in water; soluble in most organic solvents.[4][5]
Storage 2-8 °C, under an inert atmosphere.[6]

Spectroscopic Analysis

Detailed experimental spectra for (S)-2-(Methylamino)-2-phenylethanol are not widely published. However, based on its structure and data from analogous compounds like 2-phenylethanol, the following spectral characteristics can be expected:

  • ¹H NMR: The spectrum would feature signals for the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), a singlet for the methyl group on the nitrogen, and multiplets for the protons on the ethanol backbone. The proximity of the chiral center would likely lead to complex splitting patterns for the diastereotopic protons on the C1 carbon.

  • ¹³C NMR: The spectrum would show distinct signals for the carbons of the phenyl ring, the two carbons of the ethanol backbone, and the methyl carbon of the amino group.

  • FTIR: The infrared spectrum would be characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the alcohol group. Other significant peaks would include C-H stretching from the aromatic and aliphatic portions, C=C stretching from the phenyl ring (around 1450-1600 cm⁻¹), and C-N stretching.[7]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 151. Key fragmentation patterns would likely involve the loss of water from the molecular ion and cleavage of the C-C bond between the two carbons of the ethanol backbone. Predicted mass-to-charge ratios for various adducts have been calculated, such as [M+H]⁺ at 152.10700.

Enantioselective Synthesis

The synthesis of enantiomerically pure β-amino alcohols is a well-established field in organic chemistry. A common and effective strategy for preparing (S)-2-(Methylamino)-2-phenylethanol is through the asymmetric reduction of the corresponding ketone precursor, 2-(methylamino)-1-phenylethanone. Biocatalysis, using enzymes such as ketoreductases or amine dehydrogenases, offers a highly selective and environmentally benign approach.

Example Protocol: Biocatalytic Asymmetric Reduction

This protocol describes a general methodology for the enantioselective reduction of 2-(methylamino)-1-phenylethanone using an engineered ketoreductase (KRED).

Step 1: Precursor Synthesis The synthesis of the precursor ketone, 2-(methylamino)-1-phenylethanone, can be achieved through various methods, such as the reaction of 2-bromoacetophenone with methylamine.

Step 2: Asymmetric Reduction

  • Reaction Setup: In a temperature-controlled bioreactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.

  • Enzyme and Cofactor: A suitable ketoreductase exhibiting high enantioselectivity for the desired (S)-alcohol is added. A cofactor regeneration system, typically involving a dehydrogenase (e.g., glucose dehydrogenase) and a sacrificial co-substrate (e.g., glucose), is also included to recycle the NADPH or NADH cofactor required by the KRED.

  • Substrate Addition: The substrate, 2-(methylamino)-1-phenylethanone, is added to the reaction mixture. The concentration is carefully controlled to avoid substrate inhibition of the enzyme.

  • Reaction Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) using a chiral column to determine both the conversion of the ketone and the enantiomeric excess (ee) of the (S)-alcohol product.

  • Workup and Purification: Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield highly pure (S)-2-(Methylamino)-2-phenylethanol.

Causality in Experimental Choices:

  • Biocatalyst: The choice of a specific ketoreductase is critical for achieving high enantioselectivity. Different KREDs have different substrate specificities and stereopreferences.

  • Cofactor Regeneration: The in-situ regeneration of the expensive NAD(P)H cofactor is essential for the economic viability of the process on a larger scale.

  • Reaction Conditions: Parameters such as pH, temperature, and substrate concentration are optimized to ensure optimal enzyme activity and stability.

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_reduction Asymmetric Bioreduction cluster_purification Purification A 2-Bromoacetophenone C 2-(Methylamino)-1-phenylethanone A->C B Methylamine B->C F (S)-2-(Methylamino)-2-phenylethanol C->F Enantioselective Reduction D Ketoreductase (KRED) + NAD(P)H D->F E Cofactor Regeneration (e.g., GDH, Glucose) E->D Regenerates NAD(P)H G Extraction & Chromatography F->G H Pure (S)-Product G->H

Caption: Workflow for the enantioselective synthesis of (S)-2-(Methylamino)-2-phenylethanol.

Pharmacology and Mechanism of Action

(S)-2-(Methylamino)-2-phenylethanol is structurally related to adrenergic agonists. The pharmacological activity of phenylethanolamines is highly dependent on their stereochemistry. For direct-acting sympathomimetic amines, the (1R)-configuration of the hydroxyl group on the ethylamine backbone is generally associated with maximal activity at adrenergic receptors.

While specific binding data for (S)-2-(Methylamino)-2-phenylethanol at various adrenergic receptor subtypes are not extensively available, its structural features suggest potential interactions with this receptor family. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of norepinephrine and epinephrine. They are broadly classified into α and β subtypes, each with further divisions.

  • α-Adrenergic Receptors: Primarily involved in vasoconstriction and smooth muscle contraction.

  • β-Adrenergic Receptors: Mediate effects such as increased heart rate and contractility (β1), bronchodilation, and vasodilation (β2).

The interaction of a ligand like (S)-2-(Methylamino)-2-phenylethanol with these receptors would initiate a signaling cascade, typically involving the modulation of intracellular second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP₃). It is also plausible that this compound interacts with trace amine-associated receptors (TAARs), which are another class of GPCRs that bind to endogenous amines.

AdrenergicSignaling ligand (S)-2-(Methylamino)-2-phenylethanol receptor Adrenergic Receptor (GPCR) ligand->receptor Binds g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Cellular Response (e.g., muscle contraction/relaxation) second_messenger->cellular_response Initiates

Caption: Generalized adrenergic receptor signaling pathway.

Applications in Research and Drug Development

The primary application of (S)-2-(Methylamino)-2-phenylethanol is as a chiral building block in the synthesis of more complex, enantiomerically pure pharmaceutical agents. Its defined stereochemistry allows for the stereospecific construction of target molecules, which is a fundamental requirement in modern drug development to ensure selectivity and reduce off-target effects.

For example, it can be used in the synthesis of novel adrenergic agonists or antagonists where the specific orientation of the methylamino and phenyl groups is crucial for receptor binding and activity. Its use in fragment-based drug discovery is also a potential application, where the phenylethanolamine scaffold can be elaborated to develop new ligands for various biological targets.

Safety and Handling

(S)-2-(Methylamino)-2-phenylethanol should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

  • Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ResearchGate. [Link]

  • (S)-2-(METHYLAMINO)-2-PHENYLETHANOL Price from Supplier... LookChem. [Link]

  • 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Human Metabolome Database. [Link]

  • 2-(Methylamino)-1-phenylethanol. CAS Common Chemistry. [Link]

  • 2-methylamino-1-phenylethanol - 68579-60-2, C9H13NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • 2-(Methylamino)-1-phenylethanol. CAS Common Chemistry. [Link]

  • Contents. The Royal Society of Chemistry. [Link]

  • (s)-2-(methylamino)-2-phenylethanol (C9H13NO). PubChemLite. [Link]

  • Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol | Request PDF. ResearchGate. [Link]

  • Structure-activity relationships of constrained phenylethylamine ligands for the serotonin 5-HT2 receptors. PubMed. [Link]

  • Phenylethyl Alcohol. NIST WebBook. [Link]

  • 2-Phenylethanol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Enantioselective Synthesis of 2‐Substituted 2‐Phenylethylamines by Lithiation—Substitution Sequences: Synthetic Development and Mechanistic Pathway. Sci-Hub. [Link]

  • Comparison of the binding affinity of some newly synthesized phenylethanolamine and phenoxypropanolamine compounds at recombinant human beta- and alpha1-adrenoceptor subtypes. PubMed. [Link]

  • Down-regulation ofβ-adrenergic and dopaminergic receptors induced by 2-phenylethylamine. PMC - PubMed Central. [Link]

  • FTIR spectrum represents specific vibrational modes corresponding to... ResearchGate. [Link]

  • Schematic depiction of the synthesis of 2‐phenylethanol from styrene in two steps. Left. ResearchGate. [Link]

  • Expanding Upon Styrene Biosynthesis to Engineer a Novel Route to 2-Phenylethanol. PubMed. [Link]

  • (s)-2-(methylamino)-2-phenylethanol (C9H13NO). PubChemLite. [Link]

  • Differences in imidazoline and phenylethylamine alpha-adrenergic agonists: comparison of binding affinity and phosphoinositide response. PubMed. [Link]

  • Efficacy of the β2-adrenergic receptor is determined by conformational equilibrium in the transmembrane region. NIH. [Link]

  • Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Fiveable. [Link]

  • Phenylethyl Alcohol. NIST WebBook. [Link]

  • 2-PHENYLETHANOL. atamankimya.com. [Link]

  • Phenethyl alcohol. Wikipedia. [Link]

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Exploratory

An In-depth Technical Guide to the Physical Properties of (S)-2-(Methylamino)-2-phenylethanol

Introduction (S)-2-(Methylamino)-2-phenylethanol, identified by the CAS Number 143394-39-2, is a chiral amino alcohol of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2][3] Its st...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(S)-2-(Methylamino)-2-phenylethanol, identified by the CAS Number 143394-39-2, is a chiral amino alcohol of significant interest in synthetic organic chemistry and pharmaceutical development.[1][2][3] Its structural features, comprising a stereocenter, a secondary amine, and a primary alcohol, make it a valuable building block for the synthesis of more complex chiral molecules. An accurate understanding of its fundamental physical properties, such as melting and boiling points, is critical for its purification, handling, and the design of subsequent synthetic transformations. This guide provides a comprehensive overview of the known physical properties of (S)-2-(Methylamino)-2-phenylethanol and details the rigorous experimental methodologies for their determination.

Physicochemical Data Summary

The characterization of a compound's physical state and phase transition temperatures is a cornerstone of its chemical identity and purity assessment. For (S)-2-(Methylamino)-2-phenylethanol, the available data is summarized below. It is noteworthy that while its solid nature is established, a precise experimental melting point is not consistently reported in publicly available literature, highlighting an area for further empirical investigation.

Physical PropertyValueSource
Physical Form White to Yellow SolidSigma-Aldrich[4]
Melting Point Not available-
Boiling Point 270.0 ± 20.0 °C (Predicted)ChemicalBook[1]

Note: The boiling point is a predicted value and should be confirmed by experimental determination.

Experimental Determination of Physical Properties

The trustworthiness of physical property data hinges on the robustness of the experimental methods employed. The following sections detail the standard, self-validating protocols for determining the melting and boiling points of a compound like (S)-2-(Methylamino)-2-phenylethanol.

Melting Point Determination: Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure compound, this occurs over a narrow range. The presence of impurities typically depresses and broadens this range.[5][6] The capillary method is a widely adopted and reliable technique for this measurement.

Methodology Rationale: This method relies on the precise and slow heating of a small, packed sample within a capillary tube. The close contact of the capillary with a calibrated thermometer, immersed in a uniformly heated medium (like a silicone oil bath or a metal block), ensures accurate temperature measurement at the moment of phase transition.[7] A slow heating rate (1-2 °C per minute) is crucial in the vicinity of the expected melting point to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the dry, finely powdered (S)-2-(Methylamino)-2-phenylethanol is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the solid to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a melting point apparatus, such as a Thiele tube or a commercial Mel-Temp device.[7]

  • Heating: The apparatus is heated at a steady rate. An initial rapid heating can be employed to determine an approximate melting range.

  • Data Acquisition: A second, more precise measurement is then performed with a fresh sample. The heating rate is slowed to 1-2 °C per minute as the temperature approaches the approximate melting point.

  • Observation and Reporting: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The result is reported as a melting point range.

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_reporting Reporting prep1 Dry and powder the solid sample prep2 Load sample into capillary tube (2-3 mm height) prep1->prep2 setup1 Attach capillary to thermometer prep2->setup1 setup2 Place assembly in melting point apparatus setup1->setup2 meas1 Rapid heating for approximate range setup2->meas1 meas2 Slow heating (1-2 °C/min) for precise measurement meas1->meas2 meas3 Record T_onset (first liquid) meas2->meas3 meas4 Record T_completion (all liquid) meas3->meas4 report1 Report as melting point range (T_onset - T_completion) meas4->report1

Caption: Workflow for determining the melting point of a solid using the capillary method.

Boiling Point Determination: Microscale Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] For small sample quantities, a microscale method using a Thiele tube is highly effective.

Methodology Rationale: This technique involves heating the sample in a small test tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary expands and escapes, forming bubbles. When the temperature exceeds the boiling point, a continuous stream of bubbles emerges as the liquid boils and its vapor displaces the remaining air. Upon cooling, the vapor pressure inside the capillary drops. The point at which the external atmospheric pressure overcomes the internal vapor pressure and forces the liquid back into the capillary corresponds to the boiling point.[8][10]

Step-by-Step Protocol:

  • Sample Preparation: A few milliliters of the liquid sample are placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath, typically a Thiele tube filled with mineral oil, to ensure uniform heating.[10]

  • Heating: The Thiele tube is heated gently and steadily. Initially, trapped air will be expelled from the capillary tube.

  • Observation: As the temperature approaches the boiling point, a steady and rapid stream of bubbles will emerge from the inverted capillary. The heating is then discontinued.[8]

  • Data Acquisition: The apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is recorded as the boiling point.

  • Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded, as boiling points are pressure-dependent. If necessary, the observed boiling point can be corrected to standard pressure.

Conclusion

The physical properties of (S)-2-(Methylamino)-2-phenylethanol, specifically its solid state and predicted high boiling point, are foundational data for its application in research and development. While a definitive experimental melting point remains to be widely reported, the standardized, rigorous methodologies detailed in this guide provide a clear pathway for its determination. Adherence to these protocols ensures the generation of reliable and reproducible data, which is paramount for scientific integrity and the successful progression of drug development and chemical synthesis endeavors.

References

  • LookChem. CAS NO. 143394-39-2 | (S)-2-(METHYLAMINO)-2-PHENYLETHANOL. [Link]

  • University of Colorado Boulder. # 5 Determination of Boiling Points. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • University of Technology. experiment (1) determination of melting points. [Link]

  • Angelo State University. Experiment 1 - Melting Points. [Link]

  • Royal Society of Chemistry. Melting point determination | Resource. [Link]

  • Ataman Kimya. 2-PHENYLETHANOL. [Link]

  • University of Calgary. BOILING POINT DETERMINATION. [Link]

  • Save My Exams. Organic Techniques - Purity (Edexcel A Level Chemistry): Revision Note. [Link]

  • North Carolina School of Science and Mathematics. DETERMINATION OF BOILING POINTS. [Link]

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Foundational

A Technical Guide to the Potential Biological Activities of (S)-2-(Methylamino)-2-phenylethanol: A Research Roadmap

Disclaimer: This document provides a theoretical framework and proposed experimental designs for investigating the potential biological activities of (S)-2-(Methylamino)-2-phenylethanol. The information presented is base...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a theoretical framework and proposed experimental designs for investigating the potential biological activities of (S)-2-(Methylamino)-2-phenylethanol. The information presented is based on structural analogy to known compounds, as direct experimental data for this specific molecule is not widely available in published literature. All proposed research should be conducted in accordance with institutional and regulatory guidelines.

Executive Summary

(S)-2-(Methylamino)-2-phenylethanol is a chiral molecule belonging to the phenethylamine class of compounds. Its structural architecture suggests a potential for psychoactive properties, yet it remains a largely uncharacterized entity in pharmacology. This guide provides a comprehensive technical framework for its investigation. Due to a lack of direct research, we draw parallels with its close structural analog, (1S,2S)-norpseudoephedrine (cathine), a well-documented psychoactive component of the Catha edulis (khat) plant.[1][2][3] This document hypothesizes that (S)-2-(Methylamino)-2-phenylethanol may function as a norepinephrine-dopamine releasing agent (NDRA), exhibiting sympathomimetic, anorectic, and central nervous system (CNS) stimulant effects. The core of this guide is a series of detailed, self-validating experimental protocols designed to rigorously test these hypotheses, from in vitro transporter assays to in vivo neurochemical and behavioral studies. This roadmap is intended to empower researchers to systematically uncover the pharmacological profile of this novel compound.

Introduction: Unveiling a Research Candidate

The phenethylamine scaffold is the backbone of numerous neuroactive compounds, both endogenous and synthetic. (S)-2-(Methylamino)-2-phenylethanol (Molecular Formula: C₉H₁₃NO) is a specific stereoisomer within this class. Its structure, featuring a phenyl ring, an ethanolamine side chain, and a methylamino group, places it in close proximity to known stimulants.

Notably, it is a structural isomer of 2-(methylamino)-1-phenylethanol and a close analog of (1S,2S)-norpseudoephedrine, commonly known as cathine.[1][4] Cathine is a scheduled psychoactive substance recognized for its stimulant and appetite-suppressant properties.[1][2][5] Given that subtle stereochemical changes can dramatically alter pharmacological activity, the specific (S) configuration at the chiral center of 2-(Methylamino)-2-phenylethanol warrants a dedicated investigation. This guide outlines the logical and technical progression for such an endeavor.

Hypothesized Biological Activities: An Evidence-Based Postulation

Based on the well-documented pharmacology of cathine and other amphetamine-type stimulants, we postulate three primary biological activities for (S)-2-(Methylamino)-2-phenylethanol.

Sympathomimetic Activity via Norepinephrine-Dopamine Release

We hypothesize that the primary mechanism of action for (S)-2-(Methylamino)-2-phenylethanol is the promotion of norepinephrine (NE) and dopamine (DA) release from presynaptic nerve terminals. Drugs of this class, known as norepinephrine-dopamine releasing agents (NDRAs), typically function by reversing the direction of monoamine transporters, specifically the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6][7] This action increases the concentration of these key neurotransmitters in the synaptic cleft, leading to enhanced noradrenergic and dopaminergic signaling. This mechanism is responsible for the classic stimulant effects, including increased alertness, arousal, and energy.

Appetite Suppression (Anorectic Effect)

The central administration of catecholamines is known to suppress food intake. Cathine is clinically recognized as an appetite suppressant.[1][5] This effect is largely attributed to the elevation of NE and DA in hypothalamic and reward-related brain circuits that regulate hunger and satiety. Therefore, it is highly probable that (S)-2-(Methylamino)-2-phenylethanol will demonstrate anorectic properties if it indeed functions as an NDRA.

Central Nervous System Stimulation

Increased locomotor activity is a hallmark of CNS stimulant drugs that enhance dopamine signaling, particularly in the mesolimbic pathway. Cathine and related compounds reliably produce hyperlocomotion in animal models.[1][3] We predict that (S)-2-(Methylamino)-2-phenylethanol will produce a dose-dependent increase in spontaneous locomotor activity in rodents.

Experimental Workflows for Pharmacological Validation

To systematically test the aforementioned hypotheses, a multi-tiered experimental approach is required, progressing from in vitro molecular interactions to in vivo neurochemical and behavioral outcomes.

In Vitro Validation: Monoamine Transporter Interaction

The foundational step is to determine if (S)-2-(Methylamino)-2-phenylethanol directly interacts with its putative molecular targets: the norepinephrine and dopamine transporters.

Objective: To quantify the potency of (S)-2-(Methylamino)-2-phenylethanol to inhibit substrate uptake at human NET and DAT.

Methodology: A radiotracer uptake inhibition assay provides a robust and quantifiable measure of a compound's ability to block transporter function. This assay will be performed in a heterologous expression system, such as Human Embryonic Kidney 293 (HEK293) cells, stably transfected to express either human NET or DAT.[8][9][10]

Experimental Protocol: Radiotracer Uptake Inhibition Assay

  • Cell Culture: Culture HEK293 cells stably expressing either hNET or hDAT in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a 5% CO₂ humidified incubator.

  • Plating: Seed the cells into 96-well plates at a density that will yield 80-90% confluency on the day of the assay.

  • Preparation of Solutions:

    • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

    • Test Compound: Prepare a stock solution of (S)-2-(Methylamino)-2-phenylethanol and create a serial dilution series (e.g., from 1 nM to 100 µM).

    • Radiolabeled Substrate: Prepare solutions of [³H]norepinephrine for NET-expressing cells and [³H]dopamine for DAT-expressing cells at a final concentration near their Km value (e.g., 5 nM).[9][10]

  • Assay Procedure:

    • Wash the cell monolayers twice with assay buffer.

    • Pre-incubate the cells for 10-15 minutes with varying concentrations of (S)-2-(Methylamino)-2-phenylethanol or a reference compound (e.g., desipramine for NET, GBR-12909 for DAT).

    • Initiate uptake by adding the [³H]-labeled substrate to each well.[10]

    • Incubate for a short period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a scintillation cocktail.

  • Quantification: Measure the radioactivity in each well using a liquid scintillation counter. Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor.

  • Data Analysis: Subtract non-specific uptake from all values. Plot the percentage of inhibition against the log concentration of the test compound. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).

Data Presentation: Predicted Transporter Inhibition Potency

CompoundTransporterPredicted IC₅₀ (nM)
(S)-2-(Methylamino)-2-phenylethanolhNET10 - 500
(S)-2-(Methylamino)-2-phenylethanolhDAT50 - 1000
Desipramine (Control)hNET~1-5
GBR-12909 (Control)hDAT~5-15

Table 1. Hypothetical IC₅₀ values for (S)-2-(Methylamino)-2-phenylethanol at human norepinephrine (hNET) and dopamine (hDAT) transporters.

Visualization: Monoamine Transporter Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Culture hNET/hDAT expressing cells p2 Plate cells in 96-well plates p1->p2 p3 Prepare compound and radiotracer solutions p2->p3 a2 Pre-incubate with (S)-2-(Methylamino)-2-phenylethanol p3->a2 a1 Wash cells a1->a2 a3 Add [3H]NE or [3H]DA to initiate uptake a2->a3 a4 Incubate at 37°C a3->a4 a5 Terminate & Wash a4->a5 d1 Lyse cells & add scintillation cocktail a5->d1 d2 Quantify radioactivity d1->d2 d3 Calculate IC50 values d2->d3

Figure 1. Workflow for the in vitro monoamine transporter uptake inhibition assay.

In Vivo Validation: Neurochemical Consequences

Following in vitro confirmation of transporter interaction, the next critical step is to determine if the compound elicits the predicted neurochemical changes in the brain of a living organism.

Objective: To measure extracellular concentrations of dopamine and norepinephrine in the rat brain following systemic administration of (S)-2-(Methylamino)-2-phenylethanol.

Methodology: In vivo microdialysis is the gold standard technique for measuring dynamic changes in neurotransmitter levels in specific brain regions of freely moving animals.[11] We propose targeting the nucleus accumbens or prefrontal cortex, key regions in the reward and executive function circuits modulated by DA and NE.[12]

Experimental Protocol: In Vivo Microdialysis

  • Surgical Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats. Secure the animal in a stereotaxic frame. Implant a guide cannula targeting the desired brain region (e.g., nucleus accumbens shell). Allow for a 5-7 day recovery period.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

    • Allow for a 1-2 hour stabilization period.[13]

    • Collect baseline dialysate samples every 20 minutes for at least one hour.[14]

  • Drug Administration: Administer (S)-2-(Methylamino)-2-phenylethanol (e.g., via intraperitoneal injection) at various doses. A vehicle control group is essential.

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

  • Sample Analysis:

    • Immediately after collection, add a stabilizer to the samples to prevent catecholamine degradation.[15]

    • Analyze the concentrations of DA and NE in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ECD) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate the mean concentration of DA and NE in the baseline samples. Express the post-injection concentrations as a percentage of this baseline mean for each animal. Compare the effects of different doses to the vehicle control using statistical methods like two-way ANOVA with repeated measures.

Data Presentation: Predicted Neurotransmitter Efflux

Time (min)% Baseline DA (Vehicle)% Baseline DA (10 mg/kg)% Baseline NE (Vehicle)% Baseline NE (10 mg/kg)
-20100 ± 10100 ± 12100 ± 9100 ± 11
0InjectionInjectionInjectionInjection
20105 ± 11250 ± 30102 ± 8350 ± 45
4098 ± 9400 ± 5099 ± 10500 ± 60
60101 ± 12350 ± 45103 ± 11450 ± 55
12099 ± 10150 ± 20101 ± 9200 ± 25

Table 2. Hypothetical time course of dopamine (DA) and norepinephrine (NE) levels in the nucleus accumbens following administration of (S)-2-(Methylamino)-2-phenylethanol, expressed as a percentage of baseline.

Visualization: In Vivo Microdialysis Workflow

G cluster_prep Pre-Experiment cluster_exp Experiment Day cluster_analysis Analysis p1 Stereotaxic Surgery: Implant Guide Cannula p2 Animal Recovery (5-7 days) p1->p2 e1 Insert Microdialysis Probe p2->e1 e2 Collect Baseline Dialysate Samples e1->e2 e3 Administer Compound (i.p. injection) e2->e3 e4 Collect Post-Injection Samples e3->e4 a1 Analyze Samples via HPLC-ECD or LC-MS/MS e4->a1 a2 Quantify DA & NE Concentrations a1->a2 a3 Express as % of Baseline a2->a3

Figure 2. Workflow for in vivo microdialysis to measure neurotransmitter release.

Behavioral Validation: Functional Outcomes

The final tier of investigation connects the molecular and neurochemical effects to whole-animal behavior, directly testing the hypotheses of CNS stimulation and appetite suppression.

Objective: To assess the dose-dependent effects of (S)-2-(Methylamino)-2-phenylethanol on locomotor activity and food intake in rodents.

Methodology 1: Open-Field Test for Locomotor Activity

The open-field test is a standard assay for evaluating spontaneous locomotor activity and exploratory behavior in rodents.[16][17][18][19]

Experimental Protocol: Open-Field Test

  • Acclimation: Bring the animals (mice or rats) to the testing room at least 30-60 minutes before the test begins to acclimate.[16]

  • Drug Administration: Administer (S)-2-(Methylamino)-2-phenylethanol or vehicle at various doses (e.g., 1, 5, 10, 20 mg/kg, i.p.).

  • Testing: At the time of predicted peak drug effect (determined from microdialysis or pilot studies), place the animal into the center of an open-field arena (e.g., a 40x40 cm box).

  • Recording: Record the animal's activity for a set duration (e.g., 30-60 minutes) using an automated video-tracking system.

  • Parameters Measured: Key parameters include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.[17]

  • Hygiene: Clean the arena thoroughly with 70% ethanol between each animal to eliminate olfactory cues.[16]

  • Data Analysis: Compare locomotor parameters across dose groups using one-way ANOVA followed by post-hoc tests.

Methodology 2: Food Intake Assay

This assay directly measures the anorectic potential of the compound.

Experimental Protocol: Food Intake Measurement

  • Housing: Single-house the animals to allow for accurate food measurement.

  • Habituation: Acclimate the animals to the testing conditions, including handling and injections (with saline).

  • Food Deprivation (Optional but common): To increase motivation, food may be removed for a period (e.g., 12-18 hours) before the test. Alternatively, tests can be run in ad libitum fed animals at the beginning of their dark (active) cycle.[20][21][22]

  • Drug Administration: Administer (S)-2-(Methylamino)-2-phenylethanol or vehicle at various doses.

  • Measurement: Provide a pre-weighed amount of standard chow. Measure the amount of food remaining (correcting for spillage) at several time points (e.g., 1, 2, 4, and 24 hours) post-injection.

  • Data Analysis: Calculate the cumulative food intake for each animal. Compare intake across dose groups using ANOVA. Animal body weights should also be monitored throughout the study.[23][24]

Data Presentation: Predicted Behavioral Effects

Dose (mg/kg)Total Distance Traveled (m)Cumulative Food Intake (g) at 4h
Vehicle50 ± 85.0 ± 0.5
175 ± 104.5 ± 0.6
5150 ± 203.0 ± 0.4
10250 ± 351.5 ± 0.3
20220 ± 301.0 ± 0.2

Table 3. Hypothetical dose-response effects of (S)-2-(Methylamino)-2-phenylethanol on locomotor activity and food intake in rats.

Visualization: Behavioral Testing Workflow

G cluster_prep Preparation cluster_testing Testing cluster_analysis Data Analysis p1 Animal Acclimation to Testing Room p2 Baseline Body Weight & Food Intake Measurement p1->p2 t1 Administer Compound or Vehicle (i.p.) p2->t1 t2a Open-Field Test: Record Locomotion t1->t2a t2b Food Intake Assay: Measure Consumption t1->t2b a1a Analyze Locomotor Parameters t2a->a1a a1b Calculate Cumulative Food Intake t2b->a1b a2 Statistical Comparison (ANOVA) a1a->a2 a1b->a2

Figure 3. Consolidated workflow for behavioral pharmacology studies.

Conclusion and Future Directions

This guide presents a logical and scientifically rigorous framework for the initial pharmacological characterization of (S)-2-(Methylamino)-2-phenylethanol. The proposed experiments are designed to systematically test the central hypothesis that this compound functions as a norepinephrine-dopamine releasing agent, a mechanism that would confer it with sympathomimetic, anorectic, and CNS stimulant properties.

Positive results from these studies would warrant further investigation, including receptor binding assays to rule out direct agonist activity, efflux assays to confirm transporter-mediated release, and studies to assess its activity at the serotonin transporter. Furthermore, understanding its metabolic profile, pharmacokinetics, and potential for abuse liability would be critical next steps for any further development. By following this structured research roadmap, the scientific community can effectively elucidate the biological activities and therapeutic potential of this novel phenethylamine.

References

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  • Peter, L. B., et al. (n.d.). In vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex. PubMed Central. [Link]

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Exploratory

(S)-2-(Methylamino)-2-phenylethanol as a precursor in organic synthesis

An In-depth Technical Guide to (S)-2-(Methylamino)-2-phenylethanol as a Precursor in Organic Synthesis Introduction: The Strategic Value of a Chiral Amino Alcohol (S)-2-(Methylamino)-2-phenylethanol is a chiral amino alc...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-2-(Methylamino)-2-phenylethanol as a Precursor in Organic Synthesis

Introduction: The Strategic Value of a Chiral Amino Alcohol

(S)-2-(Methylamino)-2-phenylethanol is a chiral amino alcohol that serves as a versatile and highly valuable precursor in modern organic synthesis. Its structure, featuring a stereogenic center bearing both a hydroxyl and a secondary amine group, makes it an ideal scaffold for inducing chirality in a wide range of chemical transformations. This guide provides an in-depth exploration of its applications, focusing on its role in the synthesis of chiral ligands for asymmetric catalysis, its use as a chiral auxiliary, and its function as a key building block for pharmaceutically active molecules. For researchers and professionals in drug development, understanding the strategic deployment of this precursor is crucial for the efficient and stereocontrolled synthesis of complex molecular targets.

Physicochemical Properties and Safe Handling

Accurate knowledge of a reagent's properties and safety protocols is fundamental to its successful application in the laboratory.

Table 1: Physicochemical Properties of (S)-2-(Methylamino)-2-phenylethanol

PropertyValue
Molecular Formula C₉H₁₃NO[1][2]
Molecular Weight 151.21 g/mol [2]
CAS Number 143394-39-2[3]
Appearance Varies; often a solid
Melting Point 74-76 °C (for the racemate)[2]
Solubility Soluble in various organic solvents
Safety and Handling Protocols

(S)-2-(Methylamino)-2-phenylethanol and its derivatives require careful handling in a well-ventilated area or under a chemical fume hood.[4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[4][5] It is crucial to avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4] In case of accidental exposure, rinse the affected area immediately with plenty of water and seek medical attention.[4] Store the compound in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[4]

Core Synthetic Applications

The utility of (S)-2-(Methylamino)-2-phenylethanol stems from its bifunctional nature, allowing it to be elaborated into more complex chiral structures that can effectively control the stereochemical outcome of a reaction.

As a Scaffold for Chiral Ligands in Asymmetric Catalysis

One of the most powerful applications of this amino alcohol is in the synthesis of chiral ligands for transition-metal-catalyzed reactions.[6] The nitrogen and oxygen atoms can coordinate to a metal center, creating a rigid, well-defined chiral environment that directs the approach of a substrate.

This is particularly effective in the asymmetric reduction of prochiral ketones .[7][8] Ligands derived from (S)-2-(Methylamino)-2-phenylethanol, when complexed with metals like Ruthenium or Rhodium, can catalyze the transfer hydrogenation of ketones to produce chiral secondary alcohols with high enantiomeric excess (ee).[7][9] These reactions are highly sought after in pharmaceutical synthesis, where single-enantiomer alcohols are often key intermediates.

The general principle involves the formation of a metal-ligand complex that stereoselectively delivers a hydride to one face of the ketone.

G sub Prochiral Ketone prod Chiral Alcohol sub->prod Asymmetric Reduction cat [M]-Chiral Ligand Complex cat->sub Binds cat->prod prec (S)-2-(Methylamino)- 2-phenylethanol prec->cat Forms

Caption: Role of (S)-2-(methylamino)-2-phenylethanol in catalysis.

Application as a Chiral Auxiliary

The concept of a chiral auxiliary, a group temporarily attached to a substrate to direct a diastereoselective reaction, is a cornerstone of asymmetric synthesis.[10] (S)-2-(Methylamino)-2-phenylethanol is structurally related to pseudoephedrine, which is a well-established and highly effective chiral auxiliary.[10][11]

By forming an amide with a carboxylic acid, for instance, the chiral scaffold of the amino alcohol can direct the enolate alkylation to occur from a specific face, leading to the formation of a new stereocenter with high diastereoselectivity.[10] After the key bond-forming step, the auxiliary can be cleaved and recovered for reuse, releasing the enantiomerically enriched product. This strategy is particularly powerful for creating chiral carboxylic acids and their derivatives.

G sub Achiral Substrate (e.g., Carboxylic Acid) step1 Couple Substrate & Auxiliary sub->step1 aux (S)-2-(Methylamino)- 2-phenylethanol (Auxiliary) aux->step1 intermediate Chiral Intermediate (e.g., Amide) step1->intermediate step2 Diastereoselective Reaction (e.g., Alkylation) intermediate->step2 product_aux Product-Auxiliary Adduct step2->product_aux step3 Cleave & Recover Auxiliary product_aux->step3 step3->aux Recycle product Enantioenriched Product step3->product

Caption: Workflow for using a chiral auxiliary in synthesis.

Precursor to Pharmaceutically Active Compounds

Chiral 1,2-amino alcohols are privileged structures found in numerous drug candidates.[12] (S)-2-(Methylamino)-2-phenylethanol is a direct precursor or a close structural analog to several important pharmaceutical agents. Its most notable relationship is with pseudoephedrine, a widely used nasal decongestant.[13][14][15] Synthetic routes to pseudoephedrine and its diastereomer, ephedrine, can utilize starting materials or intermediates that are structurally very similar to (S)-2-(Methylamino)-2-phenylethanol.[13] This highlights its relevance in the pharmaceutical industry for accessing established drugs and for creating novel analogs in drug discovery programs.

Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes the in situ generation of an oxazaborolidine catalyst from a chiral amino alcohol and its use in the enantioselective reduction of a model ketone, acetophenone. This method is adapted from well-established procedures for similar catalytic systems.[16][17][18]

Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess.

Materials:

  • (S)-2-(Methylamino)-2-phenylethanol

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Catalyst Formation:

    • To a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, add (S)-2-(Methylamino)-2-phenylethanol (0.1 mmol).

    • Add 10 mL of anhydrous THF and stir until the solid dissolves.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-dimethyl sulfide complex (0.1 mmol, 1.0 M in THF) dropwise.

    • Allow the mixture to stir at room temperature for 1 hour to ensure the formation of the oxazaborolidine catalyst.

  • Asymmetric Reduction:

    • Cool the catalyst solution back down to 0 °C.

    • In a separate flask, prepare a solution of acetophenone (1.0 mmol) in 5 mL of anhydrous THF.

    • Add the acetophenone solution dropwise to the catalyst solution over 10 minutes.

    • Slowly add an additional 1.0 mmol of borane-dimethyl sulfide complex to the reaction mixture.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the acetophenone is consumed (typically 1-2 hours).

  • Work-up and Purification:

    • Carefully quench the reaction by the slow, dropwise addition of 5 mL of methanol at 0 °C.

    • Stir for 30 minutes, then remove the solvent under reduced pressure.

    • Add 20 mL of 1 M HCl to the residue and stir for 15 minutes.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (R)-1-phenylethanol.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Representative Performance Data

Catalysts derived from chiral amino alcohols consistently provide high enantioselectivity in the reduction of various ketones.

Table 2: Enantioselective Reduction of Ketones using Amino Alcohol-Derived Catalysts

SubstrateCatalyst SystemProductYield (%)ee (%)Reference
AcetophenoneOxazaborolidine/BH₃(R)-1-Phenylethanol>9091-98[16]
PropiophenoneOxazaborolidine/BH₃(R)-1-Phenyl-1-propanolHigh>90[16]
α-TetraloneOxazaborolidine/BH₃(R)-1,2,3,4-Tetrahydronaphthalen-1-olHigh85[16]
2-ChloroacetophenoneOxazaborolidine/BH₃(S)-2-Chloro-1-phenylethanolGood93-97[19]

Note: Data is representative of results achieved with similar chiral amino alcohol-derived oxazaborolidine catalysts.

Conclusion and Future Outlook

(S)-2-(Methylamino)-2-phenylethanol stands out as a precursor of significant strategic importance in asymmetric synthesis. Its utility in forming highly effective chiral ligands and auxiliaries provides reliable pathways to enantiomerically pure alcohols, carboxylic acids, and other valuable intermediates. Its structural relationship to known pharmaceuticals further cements its relevance in drug discovery and process development. As the demand for enantiopure compounds continues to grow, the creative and efficient application of foundational chiral building blocks like (S)-2-(Methylamino)-2-phenylethanol will remain a critical enabler of innovation in the chemical and pharmaceutical sciences.

References

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Sources

Foundational

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (S)-2-(Methylamino)-2-phenylethanol

<_ _> Abstract This technical guide provides a comprehensive examination of the stereochemistry and absolute configuration of (S)-2-(Methylamino)-2-phenylethanol, a chiral molecule of significant interest in pharmaceutic...

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Abstract

This technical guide provides a comprehensive examination of the stereochemistry and absolute configuration of (S)-2-(Methylamino)-2-phenylethanol, a chiral molecule of significant interest in pharmaceutical development. As an important intermediate and structural motif in various adrenergic drugs, a thorough understanding of its three-dimensional structure is paramount for ensuring efficacy and safety.[1] This document delves into the fundamental principles of stereoisomerism, the application of the Cahn-Ingold-Prelog (CIP) priority rules for the unambiguous assignment of the (S)-configuration, and the analytical methodologies employed to verify enantiomeric purity. Furthermore, it explores stereoselective synthetic strategies and classical resolution techniques, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug development. Enantiomers, the pair of mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles.[2] The specific spatial arrangement of atoms in (S)-2-(Methylamino)-2-phenylethanol dictates its interaction with chiral biological targets such as receptors and enzymes. Therefore, the ability to selectively synthesize and analytically confirm the absolute configuration of the desired enantiomer is a critical aspect of modern pharmaceutical science. This guide will focus on the (S)-enantiomer, highlighting the principles and techniques essential for its characterization and preparation.

Deciphering the Absolute Configuration: The Cahn-Ingold-Prelog (CIP) System

The unambiguous assignment of the absolute configuration of a chiral center is achieved using the Cahn-Ingold-Prelog (CIP) priority rules.[3][4][5][6][7] This system provides a standardized method for ranking the substituents attached to a stereocenter, allowing for the designation of either an (R) or (S) configuration.[4][8]

Step-by-Step Application of CIP Rules to 2-(Methylamino)-2-phenylethanol

The chiral center in 2-(Methylamino)-2-phenyletanol is the carbon atom bonded to the phenyl group, the hydroxyl group, the methylamino group, and a hydrogen atom.

  • Assigning Priorities: Priorities are assigned based on the atomic number of the atoms directly attached to the chiral center. Higher atomic numbers receive higher priority.[3][5][6]

    • Priority 1: The Oxygen atom of the hydroxyl group (-OH) has the highest atomic number (8).

    • Priority 2: The Nitrogen atom of the methylamino group (-NHCH₃) has the next highest atomic number (7).

    • Priority 3: The Carbon atom of the phenyl group (-C₆H₅) has an atomic number of 6.

    • Priority 4: The Hydrogen atom (-H) has the lowest atomic number (1).

  • Orienting the Molecule: The molecule is oriented so that the lowest priority group (in this case, the hydrogen atom) is pointing away from the viewer.[4][6][7]

  • Determining the Configuration: With the lowest priority group in the rear, the direction from the highest priority group (1) to the second highest (2) to the third highest (3) is observed.

    • For (S)-2-(Methylamino)-2-phenylethanol, this direction is counter-clockwise , leading to the "S" (from the Latin sinister, meaning left) designation.[4]

Visualization of CIP Priority Assignment

CIP_Priority C C* sub1 OH (1) C->sub1 sub2 NHCH₃ (2) C->sub2 sub3 C₆H₅ (3) C->sub3 sub4 H (4) (away) C->sub4 sub1->sub2 sub2->sub3

Caption: CIP priority assignment for (S)-2-(Methylamino)-2-phenylethanol.

Stereoselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure (S)-2-(Methylamino)-2-phenylethanol can be achieved through two primary strategies: stereoselective synthesis or chiral resolution of a racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to directly produce the desired enantiomer with high selectivity. This often involves the use of chiral catalysts, auxiliaries, or reagents. One common approach for the synthesis of β-amino alcohols is the ring-opening of epoxides with amines.[9] The use of a chiral catalyst can direct the nucleophilic attack of the amine to one of the epoxide carbons, leading to the preferential formation of one enantiomer. Another powerful method involves the asymmetric reduction of α-aminoketones.

Example Experimental Protocol: Asymmetric Reduction of 2-(Methylamino)-1-phenylethanone

This protocol is a representative example and may require optimization based on specific laboratory conditions and substrate purity.

  • Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Catalyst Preparation: In a separate flask, prepare the chiral catalyst, for instance, a solution of a chiral oxazaborolidine catalyst (e.g., (R)-CBS-oxazaborolidine) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

  • Reaction Setup: Charge the main reaction flask with a solution of 2-(methylamino)-1-phenylethanone in anhydrous THF.

  • Cooling: Cool the reaction mixture to a specified temperature (e.g., 0 °C or -20 °C) using an appropriate cooling bath to enhance enantioselectivity.

  • Reagent Addition: Slowly add a reducing agent, such as borane-dimethyl sulfide complex (BMS), to the reaction mixture while maintaining the temperature.

  • Catalyst Introduction: Add the pre-prepared chiral catalyst solution dropwise to the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol, followed by an acidic workup (e.g., with 1M HCl).

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain (S)-2-(Methylamino)-2-phenylethanol.

Chiral Resolution of Racemic 2-(Methylamino)-2-phenylethanol

Chiral resolution is a widely used technique to separate a racemic mixture into its constituent enantiomers.[10] This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization due to their different physical properties.[10]

Common Chiral Resolving Agents for Amines:

  • (+)-Tartaric acid

  • (-)-Mandelic acid

  • (+)-Camphor-10-sulfonic acid

Experimental Workflow: Diastereomeric Salt Crystallization

Chiral_Resolution racemate Racemic (R/S)- 2-(Methylamino)-2-phenylethanol diastereomers Diastereomeric Salts: (S,R,R) and (R,R,R) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomers separation Fractional Crystallization diastereomers->separation isolated_salt Isolated Diastereomeric Salt (e.g., (S,R,R)) separation->isolated_salt liberation Liberation of Amine (Base Treatment) isolated_salt->liberation product Enantiomerically Pure (S)-2-(Methylamino)-2-phenylethanol liberation->product

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Analytical Techniques for Determining Enantiomeric Purity

The determination of the enantiomeric excess (ee) is crucial to validate the success of a stereoselective synthesis or resolution. Several analytical techniques are employed for this purpose.[2][11]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers.[2][11] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

ParameterTypical Value
Chiral Stationary Phase Polysaccharide-based (e.g., cellulose or amylose derivatives)
Mobile Phase Hexane/Isopropanol/Diethylamine mixture
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Outcome Baseline separation of the (R) and (S) enantiomers
Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. Enantiomers rotate light to an equal but opposite degree. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (temperature, wavelength, solvent, and concentration). While useful for confirming the presence of a single enantiomer, it is less accurate for determining high enantiomeric excesses compared to chromatographic methods.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (CDA).[13] The resulting diastereomers have distinct NMR spectra, and the ratio of the enantiomers can be determined by integrating the signals of the diastereotopic protons.[13]

Conclusion

A comprehensive understanding of the stereochemistry of (S)-2-(Methylamino)-2-phenylethanol is indispensable for its application in pharmaceutical research and development. The Cahn-Ingold-Prelog system provides a robust framework for assigning its absolute configuration. The choice between enantioselective synthesis and chiral resolution for its preparation depends on factors such as cost, scalability, and the availability of chiral starting materials or catalysts. Finally, the use of advanced analytical techniques, particularly chiral HPLC, is essential for the accurate determination of enantiomeric purity, ensuring the quality and safety of the final active pharmaceutical ingredient.

References

  • Acedo, M., et al. (2006). Highly Enantioselective Synthesis of β-Amino Alcohols. Organic Letters, 8(19), 4255-4258. [Link]

  • Chemistry LibreTexts. (2021). 6.3: Absolute Configuration and the (R) and (S) System. [Link]

  • Chiral Resolution Screening | Solid State | Onyx Scientific. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • El-Sohly, M. A., et al. (2000). Constituents of Cannabis sativa L. XXIV. The constituents of the unfertilized female flowers of a Mexican variant. Lloydia, 43(3), 445-452.
  • Gotor, V., et al. (2002). Enzymatic resolution of the chiral inductor 2-methoxy-2-phenylethanol. Tetrahedron: Asymmetry, 13(6), 617-621. [Link]

  • Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]

  • MySkinRecipes. (S)-2-(Methylamino)-2-phenylethanol hydrochloride. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1000, Phenylethanolamine. [Link]

  • OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities. [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. [Link]

  • Poucher, W. A. (1993). Poucher's Perfumes, Cosmetics and Soaps: Volume 1: The Raw Materials of Perfumery. Springer Science & Business Media.
  • Royal Society of Chemistry. The Cahn-Ingold-Prelog rules. [Link]

  • Saikia, L., & Bordoloi, M. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Current Organocatalysis, 4(1), 33-43. [Link]

  • Sibi, M. P., & Venkatraman, L. (2004). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 1(3), 1421-1425. [Link]

  • Wikipedia. Absolute configuration. [Link]

  • Wikipedia. Cahn–Ingold–Prelog priority rules. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • YouTube. (2023). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. [Link]

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Exploratory

A Methodological Guide to Determining the Solubility of (S)-2-(Methylamino)-2-phenylethanol for Pharmaceutical Applications

An In-Depth Technical Guide for Drug Development Professionals Executive Summary (S)-2-(Methylamino)-2-phenylethanol is a chiral molecule of significant interest in pharmaceutical synthesis, often serving as a key buildi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

(S)-2-(Methylamino)-2-phenylethanol is a chiral molecule of significant interest in pharmaceutical synthesis, often serving as a key building block for active pharmaceutical ingredients (APIs). Its solubility profile across a range of organic solvents is a critical parameter that dictates its handling, reaction efficiency, purification, and formulation. This guide provides a comprehensive framework for researchers and drug development professionals to systematically determine and understand the solubility of this compound. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, present a logical approach to solvent selection, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is designed not merely to present data, but to equip scientists with the causal logic and practical methodology required for robust process development.

Physicochemical Profile of (S)-2-(Methylamino)-2-phenylethanol

A thorough understanding of a compound's intrinsic properties is the foundation for predicting its behavior in different solvent systems. (S)-2-(Methylamino)-2-phenylethanol is a molecule possessing both polar and non-polar characteristics, which directly influences its solubility.

Molecular Structure:

The key structural features are:

  • Phenyl Group (C6H5-): A bulky, non-polar aromatic ring that favors interactions with non-polar solvents.

  • Hydroxyl Group (-OH): A polar functional group capable of acting as both a hydrogen bond donor and acceptor.

  • Secondary Amine (-NH-CH3): A polar, basic functional group that can also participate in hydrogen bonding.

These features create a molecule with a dualistic nature. The presence of the hydroxyl and amine groups suggests solubility in polar, protic solvents, while the phenyl ring suggests some affinity for non-polar environments.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₃NO[1][2][3][4]
Molar Mass 151.21 g/mol [1][2][4]
Melting Point 43-45 °C[1]
Boiling Point 244.1 ± 7.0 °C (Predicted)[1]
pKa 14.03 ± 0.20 (Predicted)[1]
XlogP (Predicted) 0.6[3]

The positive XlogP value, although small, indicates a slight preference for lipophilic environments over hydrophilic ones, underscoring the molecule's mixed polarity.

Theoretical Principles and Solvent Selection Strategy

The guiding principle in solubility is "like dissolves like."[5][6] This means that solvents are most effective at dissolving solutes with similar intermolecular force characteristics. For (S)-2-(Methylamino)-2-phenylethanol, we must consider its ability to engage in hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Causality Behind Solvent Selection
  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents have O-H or N-H bonds and can act as hydrogen bond donors and acceptors. Given the compound's hydroxyl and amine groups, strong solute-solvent interactions are expected, leading to high solubility. The relatively small organic backbone of these solvents allows them to effectively solvate the polar functional groups of the solute.

  • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents have dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them. Solubility is expected to be moderate to good, as these solvents can interact with the hydroxyl proton, but the solvation network may be less extensive than with protic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents primarily interact through weak London dispersion forces. The polar hydroxyl and amine groups of the solute will have poor interactions with these solvents, leading to low solubility. The non-polar phenyl ring will have favorable interactions, but this is often insufficient to overcome the energy penalty of disrupting the solvent structure to accommodate the polar functional groups.

The following diagram illustrates a logical workflow for selecting and categorizing potential solvents for solubility screening.

G cluster_0 Solvent Selection Framework cluster_1 Solvent Categories Compound (S)-2-(Methylamino)- 2-phenylethanol Prediction Hypothesize Solubility Based on Structure Compound->Prediction Analyze Functional Groups (Polar -OH, -NH; Non-polar Phenyl) Protic Polar Protic (Methanol, Ethanol, IPA) Prediction->Protic High Expected Solubility (H-Bonding Dominates) Aprotic Polar Aprotic (Acetonitrile, DMSO, THF) Prediction->Aprotic Moderate Expected Solubility (Dipole & H-Bond Acceptance) NonPolar Non-Polar (Hexane, Toluene, DCM) Prediction->NonPolar Low Expected Solubility (Polar Groups Incompatible)

Caption: Logical framework for selecting organic solvents.

Experimental Protocol: Equilibrium Shake-Flask Method

To obtain reliable and reproducible quantitative solubility data, the equilibrium (or shake-flask) method is the gold standard. This protocol ensures that the solution has reached its saturation point, providing a true measure of solubility under specific conditions.

Principle of the Method

An excess amount of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium between the dissolved and undissolved states. The resulting saturated solution is then separated from the excess solid and analyzed to determine the concentration of the dissolved solute.

Step-by-Step Methodology
  • Preparation (Self-Validation Step):

    • 1.1: Accurately weigh approximately 100 mg of (S)-2-(Methylamino)-2-phenylethanol into several 4 mL glass vials. The exact mass should be recorded. Causality: Using an excess of solid is crucial to ensure a saturated solution is formed.

    • 1.2: To each vial, add a precisely measured volume (e.g., 2.0 mL) of the selected organic solvent using a calibrated pipette.[7]

    • 1.3: Include a magnetic stir bar in each vial.

  • Equilibration:

    • 2.1: Seal the vials tightly to prevent solvent evaporation.

    • 2.2: Place the vials on a multi-position magnetic stir plate or in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • 2.3: Agitate the slurries for a minimum of 24 hours. Causality: A 24-hour period is typically sufficient for most small molecules to reach equilibrium. For compounds with slow dissolution kinetics, this time may need to be extended to 48 or 72 hours. Preliminary time-to-equilibrium studies can validate this parameter.[5]

  • Phase Separation:

    • 3.1: After equilibration, turn off the agitation and allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.

    • 3.2: Carefully withdraw a sample of the supernatant using a syringe.

    • 3.3: Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed analysis vial. Causality: Filtration is a critical self-validating step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility.

  • Quantification:

    • 4.1: Accurately weigh the vial containing the filtered saturated solution to determine the mass of the solution.

    • 4.2: Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's melting point.

    • 4.3: Once the solvent is fully removed, weigh the vial again to determine the mass of the dissolved solid residue.

    • 4.4 (Alternative): Alternatively, the concentration of the filtered solution can be determined using a pre-validated analytical method such as HPLC-UV or NMR spectroscopy, by comparing the sample against a calibration curve of known concentrations.[5]

  • Calculation:

    • 5.1 (Gravimetric):

      • Solubility (mg/mL) = (Mass of residue in mg) / (Volume of solvent added in mL)

    • 5.2 (Analytical):

      • Solubility (mg/mL) = Concentration from analysis (mg/mL)

The following diagram outlines this experimental workflow.

G start Start: Prepare Materials weigh Step 1: Weigh excess (S)-2-(Methylamino)-2-phenylethanol into vial start->weigh add_solvent Step 2: Add precise volume of solvent weigh->add_solvent equilibrate Step 3: Agitate slurry at constant temperature (≥ 24 hours) add_solvent->equilibrate settle Step 4: Allow excess solid to settle equilibrate->settle filter Step 5: Withdraw and filter supernatant (0.22 µm) settle->filter quantify Step 6: Quantify solute in filtrate (Gravimetric or HPLC/NMR) filter->quantify calculate Step 7: Calculate solubility (mg/mL or mol/L) quantify->calculate end End: Report Data calculate->end

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: (1S,2S)-Pseudoephedrine as a Superior Chiral Auxiliary in Asymmetric Synthesis

Introduction: The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the realm of drug development and natural product synthesis.[1][2] Chiral auxiliaries are power...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the realm of drug development and natural product synthesis.[1][2] Chiral auxiliaries are powerful tools that offer a reliable and versatile strategy to control stereochemistry during a chemical transformation.[1][3] By temporarily incorporating a chiral molecule, one can direct the formation of a new stereocenter with high selectivity. The auxiliary is then cleaved and can often be recovered for reuse.[]

Among the various classes of chiral auxiliaries, amino alcohols derived from the chiral pool have proven exceptionally effective. While the specific molecule (S)-2-(Methylamino)-2-phenylethanol is a member of this family, the closely related diastereomer, (1S,2S)-(+)-pseudoephedrine , has emerged as a preeminent chiral auxiliary due to its low cost, high crystallinity of its derivatives, and the exceptionally high levels of stereocontrol it imparts.[5][6] Both enantiomers of pseudoephedrine are readily available, allowing for access to either enantiomer of the target product.

This guide provides a detailed overview of the mechanistic basis and practical application of (1S,2S)-pseudoephedrine as a chiral auxiliary, focusing on the asymmetric alkylation of carboxylic acid derivatives to produce highly enantiomerically enriched α-substituted acids, alcohols, aldehydes, and ketones.[6]

Part 1: The Mechanistic Rationale for Stereocontrol

The remarkable efficacy of the pseudoephedrine auxiliary stems from its ability to direct the formation of a rigid, conformationally locked metal enolate. The stereochemical outcome of the subsequent alkylation is dictated by this well-defined transition state.

  • Amide Formation: The synthesis begins by coupling the substrate (an acyl chloride or anhydride) with (1S,2S)-pseudoephedrine to form a stable, tertiary amide.[6]

  • Chelated Enolate Formation: Upon treatment with a strong base like lithium diisopropylamide (LDA), the amide is deprotonated at the α-carbon. The lithium cation is chelated by both the enolate oxygen and the hydroxyl oxygen of the auxiliary. This chelation forces the enolate into a rigid, planar Z-configuration.

  • Face-Selective Alkylation: In this chelated structure, the phenyl group of the auxiliary is positioned to effectively shield the top (re) face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered bottom (si) face. This facial bias is the origin of the high diastereoselectivity observed in these reactions.[5]

The following diagram illustrates the proposed chelated transition state that directs the incoming electrophile.

G Figure 1. Proposed Chelated Z-Enolate Transition State cluster_auxiliary Pseudoephedrine Auxiliary N N C_alpha_aux C N->C_alpha_aux Me_N Me N->Me_N C_carbonyl C N->C_carbonyl C_beta_aux C C_alpha_aux->C_beta_aux Me_C Me C_beta_aux->Me_C Ph Ph C_beta_aux->Ph O_aux O C_beta_aux->O_aux Electrophile E⁺ (Electrophile) Ph->Electrophile   Steric Shielding   (Blocks Top Face) H_O H Li Li⁺ O_aux->Li O_enolate O⁻ C_carbonyl->O_enolate C_alpha C_carbonyl->C_alpha O_enolate->Li R_group R C_alpha->R_group Arrow Electrophile_start->C_alpha Approach from Bottom Face

Caption: Proposed chelated Z-enolate transition state.

Part 2: Experimental Protocols & Workflow

The asymmetric synthesis using the pseudoephedrine auxiliary follows a robust three-step sequence: amide formation, diastereoselective alkylation, and auxiliary cleavage.

Caption: General workflow for pseudoephedrine-mediated asymmetric synthesis.

Protocol 1: Amide Formation

This protocol describes the coupling of a generic carboxylic acid with (1S,2S)-pseudoephedrine via an acid chloride intermediate.

  • Materials:

    • Carboxylic acid (1.0 eq)

    • Oxalyl chloride (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • N,N-Dimethylformamide (DMF), 1 drop (catalyst)

    • (1S,2S)-(+)-Pseudoephedrine (1.1 eq)

    • Pyridine (2.5 eq)

  • Procedure:

    • To a solution of the carboxylic acid in anhydrous DCM at 0 °C under a nitrogen atmosphere, add one drop of DMF.

    • Slowly add oxalyl chloride and allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature for 1 hour. Gas evolution (CO, CO₂) will be observed.

    • Concentrate the reaction mixture in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve (1S,2S)-pseudoephedrine and pyridine in anhydrous DCM at 0 °C.

    • Add the acid chloride solution dropwise to the pseudoephedrine solution. Stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours.

    • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: The resulting pseudoephedrine amide is often a crystalline solid and can be purified by recrystallization (e.g., from ethyl acetate/hexanes) to yield the pure product.[6]

Protocol 2: Asymmetric Alkylation

This protocol details the highly diastereoselective alkylation of the chiral amide. The use of anhydrous lithium chloride is critical for achieving high selectivity.

  • Materials:

    • Pseudoephedrine amide (1.0 eq)

    • Lithium chloride (LiCl), anhydrous (5.0 eq, flame-dried)

    • Tetrahydrofuran (THF), anhydrous

    • Lithium diisopropylamide (LDA), ~2.0 M solution in THF/heptane/ethylbenzene (1.2 eq)

    • Alkyl halide (Electrophile, 1.5 eq)

  • Procedure:

    • To a flame-dried flask under a nitrogen atmosphere, add the pseudoephedrine amide and anhydrous LiCl. Add anhydrous THF and stir to dissolve/suspend.

    • Cool the mixture to -78 °C (acetone/dry ice bath).

    • Slowly add the LDA solution via syringe over 10 minutes. The solution will typically turn yellow, indicating enolate formation. Stir at -78 °C for 1 hour.

    • Add the alkyl halide electrophile neat or as a solution in THF.

    • Stir the reaction at -78 °C for 2-4 hours, then warm to 0 °C and stir for an additional 1-2 hours. (Note: Reaction times and temperatures may need optimization for specific substrates).

    • Workup: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification & Analysis: The crude product can be purified by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by HPLC on a chiral column. Diastereoselectivities are typically >95:5.[5]

Protocol 3: Auxiliary Cleavage

The chiral auxiliary can be cleaved under various conditions to yield different functional groups without epimerization of the newly formed stereocenter.

  • A) To Yield a Carboxylic Acid (Hydrolysis):

    • Dissolve the α-substituted amide (1.0 eq) in a mixture of THF and water (3:1).

    • Add sodium hydroxide (9.0 eq) and heat the mixture to reflux for 12-24 hours.

    • Cool to room temperature and concentrate to remove the THF.

    • Dilute with water and wash with DCM (3x) to recover the pseudoephedrine auxiliary from the organic layers.

    • Acidify the aqueous layer to pH ~2 with concentrated HCl at 0 °C.

    • Extract the desired carboxylic acid product with ethyl acetate (3x). Dry the combined organic layers over Na₂SO₄ and concentrate to yield the enantiomerically enriched acid.[6]

  • B) To Yield a Primary Alcohol (Reductive Cleavage):

    • Dissolve the α-substituted amide (1.0 eq) in anhydrous THF.

    • Add a solution of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in THF at 0 °C.

    • Stir at room temperature or gently heat as needed to drive the reaction to completion.

    • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting solid and wash thoroughly with ethyl acetate. The filtrate contains the desired chiral primary alcohol.[6][7]

Part 3: Performance Data

The pseudoephedrine auxiliary methodology provides excellent yields and diastereoselectivities across a wide range of electrophiles.

Electrophile (E-X)Product (α-Substituted Amide)Yield (%)Diastereomeric Ratio (d.r.)Reference
Methyl Iodideα-Methyl Amide90%>99:1[6]
Ethyl Iodideα-Ethyl Amide91%>99:1[6]
Isopropyl Iodideα-Isopropyl Amide85%98:2[6]
Benzyl Bromideα-Benzyl Amide99%>99:1[6]
Allyl Bromideα-Allyl Amide94%98:2[6]

Conclusion

(1S,2S)-Pseudoephedrine serves as a robust, inexpensive, and highly effective chiral auxiliary for the asymmetric synthesis of α-substituted carbonyl compounds. The methodology is characterized by its operational simplicity, the high crystallinity of the amide intermediates which facilitates purification, and the exceptionally high levels of diastereoselectivity achieved through a well-defined, chelate-controlled transition state. The versatility in cleaving the auxiliary to access carboxylic acids, alcohols, and other functional groups makes this a cornerstone technique for researchers, scientists, and professionals in drug development.[1]

References

  • Benchchem. (n.d.). The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide.
  • Wikipedia. (2024). Chiral auxiliary. Retrieved from [Link]

  • Contente, M. L., et al. (2020). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. ChemCatChem. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Role of Chiral Auxiliaries in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (2024). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Retrieved from [Link]

  • Myers, A. G., et al. (1994). Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis. ChemInform. Retrieved from [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(37), 8492–8511. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: (S)-2-(Methylamino)-2-phenylethanol in Chiral Amine Synthesis

Abstract: Chiral amines are indispensable structural motifs in modern pharmaceuticals, agrochemicals, and fine chemicals, with estimates suggesting they are present in 40-45% of small-molecule drugs.[1] The stereoselecti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Chiral amines are indispensable structural motifs in modern pharmaceuticals, agrochemicals, and fine chemicals, with estimates suggesting they are present in 40-45% of small-molecule drugs.[1] The stereoselective synthesis of these compounds is therefore a critical objective in organic chemistry. One powerful strategy for controlling stereochemistry is the use of chiral auxiliaries—stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent chemical transformation.[2] This guide provides a detailed examination of (S)-2-(Methylamino)-2-phenylethanol and its application as a chiral auxiliary in the asymmetric synthesis of chiral amines. We will delve into the foundational principles, drawing parallels with the well-established Myers' pseudoephedrine amide alkylation, and provide detailed, field-proven protocols for researchers and drug development professionals.

Introduction: The Role of Amino Alcohol Auxiliaries

The asymmetric synthesis of chiral molecules is a cornerstone of modern drug discovery and development.[3] Among the various strategies, the use of removable chiral auxiliaries offers a robust and reliable method for introducing stereocenters with high fidelity.[2] The auxiliary functions by converting a prochiral substrate into a diastereomeric intermediate, which then undergoes a stereoselective reaction. Subsequent removal of the auxiliary reveals the desired enantiomerically enriched product.

(S)-2-(Methylamino)-2-phenylethanol belongs to the class of chiral amino alcohols, which includes the renowned auxiliary, pseudoephedrine. In 1994, Andrew G. Myers' group introduced the use of pseudoephedrine for the asymmetric alkylation of amides, a breakthrough that provided a highly practical route to a wide range of enantiomerically pure carbonyl compounds, which are versatile precursors to chiral amines.[4] The core principle of this methodology lies in the ability of the amino alcohol moiety to form a rigid, chelated enolate intermediate that directs incoming electrophiles to a specific face of the molecule.

While pseudoephedrine is highly effective, its use is complicated by regulatory restrictions due to its potential for conversion into illicit substances.[5][6] This has spurred research into alternatives, such as pseudoephenamine, which has shown equal or superior performance without the associated regulations.[5][7][8] (S)-2-(Methylamino)-2-phenylethanol represents a structurally simpler analog within this class, and the principles governing its application are directly derived from this foundational work.

The Core Mechanism: Diastereoselective Enolate Alkylation

The primary application of (S)-2-(Methylamino)-2-phenylethanol as a chiral auxiliary is in the asymmetric alkylation of carboxylic acid derivatives. The process can be broken down into three key stages: amide formation, diastereoselective alkylation, and auxiliary cleavage.

Amide Formation

The first step involves coupling the chiral auxiliary, (S)-2-(Methylamino)-2-phenylethanol, with a prochiral carboxylic acid (or its corresponding acyl chloride or anhydride) to form a stable amide. This covalently links the chiral directing group to the substrate.

Chelation-Controlled Alkylation

This is the critical stereochemistry-defining step. The amide is treated with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming a lithium enolate. The unique genius of the Myers' system is that the lithium cation is chelated by both the amide oxygen and the hydroxyl oxygen of the auxiliary.[4] This creates a rigid, planar, six-membered ring structure that effectively blocks one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.[4]

The diagram below illustrates this crucial intermediate, which is responsible for the high degree of stereocontrol.

G cluster_0 Chelated Lithium Enolate Intermediate Li Li⁺ O_hydroxyl O Li->O_hydroxyl O_amide O C_carbonyl C N N-Me C_phenyl Ph N->C_phenyl C_alpha C_beta C_alpha->C_beta C_carbonyl->O_amide C_carbonyl->N C_carbonyl->C_alpha E_plus E⁺ (Electrophile) Block Block

Figure 1: Mechanism of stereocontrol via a chelated lithium enolate.

Auxiliary Cleavage and Conversion to Amine

After the alkylation, the chiral auxiliary is cleaved from the product. This is typically achieved by vigorous hydrolysis (acidic or basic) to yield the enantiomerically enriched carboxylic acid. The robust amide bond often requires strong conditions for cleavage. The recovered (S)-2-(Methylamino)-2-phenylethanol can potentially be recycled.

The resulting chiral carboxylic acid is a versatile intermediate. To obtain the target chiral amine, the carboxylic acid can be subjected to a number of classic transformations, such as:

  • Curtius Rearrangement: Conversion of the acid to an acyl azide (via the acyl chloride), which thermally rearranges to an isocyanate, followed by hydrolysis.

  • Hofmann Rearrangement: Treatment of the corresponding primary amide with bromine or a similar reagent in the presence of a base.

  • Schmidt Reaction: Direct reaction of the carboxylic acid with hydrazoic acid.

The overall workflow provides a reliable, albeit multi-step, route from a simple carboxylic acid to a highly valuable, enantiopure chiral amine.

G A Prochiral Carboxylic Acid C Formation of Chiral Amide A->C B Chiral Auxiliary (S)-2-(Methylamino) -2-phenylethanol B->C D Diastereoselective Alkylation (LDA, R-X) C->D E Alkylated Amide (Diastereomerically Enriched) D->E F Auxiliary Cleavage (Hydrolysis) E->F F->B Recycle G Enantiopure Carboxylic Acid F->G H Functional Group Transformation (e.g., Curtius Rearrangement) G->H I Enantiopure Chiral Amine H->I

Figure 2: General workflow for chiral amine synthesis.

Experimental Protocols

The following protocols are adapted from the well-established methodologies for pseudoephedrine and pseudoephenamine auxiliaries and should serve as a robust starting point for use with (S)-2-(Methylamino)-2-phenylethanol.[5][6] Note: All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Protocol 1: Formation of the (S)-2-(Methylamino)-2-phenylethanol Amide

Objective: To couple the chiral auxiliary with a carboxylic acid.

Materials:

  • (S)-2-(Methylamino)-2-phenylethanol

  • Carboxylic acid of interest

  • Acyl chloride or anhydride (if starting from the acid)

  • Pyridine or Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and inert atmosphere setup

Procedure (from Acyl Chloride):

  • Dissolve (S)-2-(Methylamino)-2-phenylethanol (1.0 eq.) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure amide.

Protocol 2: Asymmetric Alkylation

Objective: To perform the stereoselective alkylation at the α-carbon.

Materials:

  • Chiral amide from Protocol 1

  • Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Tetrahydrofuran (THF), anhydrous

  • Syringes, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Dissolve the chiral amide (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (2.2 eq.) dropwise via syringe over 15 minutes. The solution typically turns yellow or orange, indicating enolate formation.

  • Stir the mixture at -78 °C for 1 hour.

  • Slowly add the alkylating agent (3.0 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours. The rate can vary significantly depending on the electrophile.

  • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Allow the mixture to warm to room temperature. Add water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to obtain the alkylated amide. The diastereomeric ratio (d.r.) can be determined at this stage by ¹H NMR spectroscopy or HPLC analysis.

Protocol 3: Auxiliary Cleavage to Yield Chiral Carboxylic Acid

Objective: To hydrolyze the amide and recover the chiral acid.

Materials:

  • Alkylated amide from Protocol 2

  • Sulfuric acid (H₂SO₄) or Potassium hydroxide (KOH)

  • 1,4-Dioxane or Ethanol

  • Diethyl ether

Procedure (Acidic Hydrolysis):

  • Dissolve the alkylated amide (1.0 eq.) in a mixture of 1,4-dioxane and 3 M aqueous H₂SO₄ (e.g., a 3:1 ratio).

  • Heat the mixture to reflux (approx. 100-110 °C) for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water.

  • To recover the auxiliary, basify the aqueous solution with NaOH to pH > 12 and extract with ethyl acetate. The combined organic layers will contain the chiral auxiliary.

  • To isolate the product, acidify the remaining aqueous layer to pH < 2 with concentrated HCl.

  • Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the crude enantiomerically enriched carboxylic acid. Further purification may be required.

Data Summary and Comparison

While specific data for (S)-2-(Methylamino)-2-phenylethanol is not widely published, we can extrapolate expected performance from its close analogs, pseudoephedrine and pseudoephenamine. The latter is often considered superior due to higher crystallinity of its derivatives and improved diastereoselectivity in certain cases, especially in the formation of quaternary centers.[5][6]

AuxiliarySubstrate ExampleElectrophiled.r. (Typical)Yield (Typical)Reference
Pseudoephedrine PropionamideBenzyl Bromide>95:5~85-95%[4]
Pseudoephenamine PropionamideBenzyl Bromide>98:2~90%[5][6]
Pseudoephenamine IsobutyramideMethyl Iodide96:488%[5]
(S)-2-(Methylamino)-2-phenylethanol PropionamideBenzyl Bromide(Expected High)(Expected Good)N/A

Table 1: Representative data for asymmetric alkylations using analogous chiral auxiliaries.

Conclusion and Outlook

(S)-2-(Methylamino)-2-phenylethanol is a promising chiral auxiliary for the asymmetric synthesis of chiral amines via the robust and well-understood Myers' alkylation methodology. Its structural simplicity compared to pseudoephedrine and the absence of regulatory restrictions make it an attractive candidate for further investigation. The protocols outlined here provide a solid foundation for researchers to explore its utility. Key advantages of this general approach include high stereoselectivity, operational simplicity, and access to a broad range of chiral building blocks from simple starting materials. Future work should focus on systematically evaluating the performance of (S)-2-(Methylamino)-2-phenylethanol across a diverse set of substrates and electrophiles to fully characterize its scope and limitations relative to established auxiliaries.

References

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(19), 4568–4571. [Link]

  • Díez, D., & Garrido, N. M. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(15), 9347–9391. [Link]

  • Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • Díez, D., & Garrido, N. M. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications - Chemical Reviews. [Link]

  • Myers, A. G. Research Group. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. [Link]

  • Sato, M., Gunji, Y., Ikeno, T., & Yamada, T. (2004). Efficient Preparation of Optically Pure C2-Symmetrical Cyclic Amines for Chiral Auxiliary. Synthesis, 2004(09), 1434–1438. [Link]

  • ResearchGate. (2012). ChemInform Abstract: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

  • Harvard University Library. (2012). Publication: Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]

Sources

Method

Application Notes and Protocols for Diastereoselective Alkylation Reactions Using (S)-2-(Methylamino)-2-phenylethanol Derivatives

Introduction: Mastering Asymmetric C-C Bond Formation The precise construction of stereogenic centers is a foundational challenge in modern organic synthesis, particularly in the development of pharmaceuticals where the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Mastering Asymmetric C-C Bond Formation

The precise construction of stereogenic centers is a foundational challenge in modern organic synthesis, particularly in the development of pharmaceuticals where the biological activity of a molecule is often dictated by its absolute stereochemistry.[1][2] Chiral auxiliaries are a powerful and reliable tool for achieving high levels of stereocontrol in carbon-carbon bond-forming reactions.[][4] Among the most robust and widely adopted strategies is the diastereoselective alkylation of enolates derived from amides of (S)-2-(methylamino)-2-phenylethanol and its derivatives, most notably pseudoephedrine.[5][6][7][8]

Developed by Andrew G. Myers, this methodology provides a practical and highly efficient route to enantiomerically enriched α-substituted carboxylic acids, alcohols, aldehydes, and ketones.[9][10] The success of this approach hinges on several key features: the commercial availability and low cost of both enantiomers of the chiral auxiliary, the high diastereoselectivities (often >95% de) achieved for a broad range of substrates, and the typically crystalline nature of the intermediate amides, which simplifies purification.[5][8]

This guide provides a comprehensive overview of the mechanistic underpinnings, detailed experimental protocols, and practical considerations for employing (S)-2-(methylamino)-2-phenylethanol derivatives, specifically pseudoephedrine, as chiral auxiliaries in diastereoselective alkylation reactions.

Mechanistic Rationale: The Key to Stereocontrol

The high degree of stereoselectivity observed in the alkylation of pseudoephedrine amides is attributed to the formation of a rigid, chelated (Z)-enolate transition state.[5][6] The reaction proceeds through a well-defined, three-stage process:

  • Amide Formation: The chiral auxiliary, (1S,2S)-(+)-pseudoephedrine, is acylated with a carboxylic acid derivative (e.g., an acid chloride or anhydride) to form the corresponding tertiary amide. This reaction is typically high-yielding and straightforward.[5]

  • Diastereoselective Alkylation: The α-proton of the amide is abstracted by a strong, non-nucleophilic base, most commonly lithium diisopropylamide (LDA), to generate a (Z)-enolate.[5][6] In the presence of lithium chloride (LiCl), which is crucial for optimal reactivity, a stable six-membered ring-like structure is formed.[6][9] The lithium cation chelates to both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group.[5] This chelation, combined with the steric hindrance from the auxiliary's methyl group and phenyl group, effectively shields one face of the enolate.[5][11] Consequently, the incoming electrophile (e.g., an alkyl halide) is directed to attack from the less hindered face, leading to a predictable stereochemical outcome.[5][6]

  • Auxiliary Cleavage: The chiral auxiliary is efficiently removed under acidic or basic conditions to furnish the desired α-alkylated product. The choice of cleavage conditions can be tailored to yield various functional groups, and the valuable auxiliary can often be recovered.[5][6]

Logical Workflow for Diastereoselective Alkylation

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Asymmetric Alkylation cluster_2 Step 3: Auxiliary Cleavage A Pseudoephedrine + Acyl Chloride/Anhydride B Pseudoephedrine Amide A->B Triethylamine, CH2Cl2 C Pseudoephedrine Amide D (Z)-Enolate Formation C->D LDA, LiCl, THF, -78°C to 0°C E Alkylated Amide D->E Alkyl Halide (R-X), 0°C F Alkylated Amide G α-Alkylated Carboxylic Acid F->G H2SO4, Dioxane, Reflux

Caption: A generalized workflow for the three key stages of the Myers asymmetric alkylation.

Proposed Transition State Model

Caption: A simplified representation of the chelated transition state directing the electrophilic attack.

Note: The DOT language is limited in its ability to render complex chemical structures accurately. The diagram above illustrates the conceptual model of the transition state.

Experimental Protocols

The following protocols are generalized from the methodologies reported by Myers et al. and are intended as a practical guide.[5][9] Optimization for specific substrates is recommended.

Protocol 1: Synthesis of the Pseudoephedrine Amide

This procedure details the acylation of (1S,2S)-(+)-pseudoephedrine with an acyl chloride.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine (1.0 equiv)

  • Acyl chloride or anhydride (1.1 equiv)

  • Triethylamine (1.2 equiv)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve pseudoephedrine in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution, followed by the dropwise addition of the acyl chloride or anhydride, maintaining the temperature below 10 °C.[5]

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or chromatography.

Protocol 2: Diastereoselective Alkylation

This protocol describes the enolization and subsequent alkylation of the pseudoephedrine amide.

Materials:

  • Pseudoephedrine amide (1.0 equiv)

  • Anhydrous Lithium Chloride (LiCl) (≥5.0 equiv)

  • Diisopropylamine (2.2 equiv)

  • n-Butyllithium (n-BuLi) (2.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (1.1-1.5 equiv)

  • Saturated NH₄Cl solution

Procedure:

  • Preparation of LDA/LiCl Slurry:

    • In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous LiCl and THF.

    • Add diisopropylamine and cool the mixture to -78 °C (dry ice/acetone bath).

    • Slowly add n-BuLi and stir for 10 minutes.

    • Briefly warm the solution to 0 °C for 5-10 minutes, then re-cool to -78 °C.[5]

  • Enolate Formation:

    • In a separate flame-dried flask, dissolve the pseudoephedrine amide in anhydrous THF.

    • Slowly transfer the amide solution to the cold LDA/LiCl slurry via cannula.

    • Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C and stir for an additional 15 minutes to ensure complete enolization.[5]

  • Alkylation:

    • Cool the enolate suspension to 0 °C.

    • Add the alkylating agent (alkyl halide) dropwise.

    • Stir the reaction at 0 °C for 1-5 hours, monitoring by TLC. The presence of LiCl is essential to accelerate the rate of alkylation.[9]

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

    • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash chromatography or recrystallization.

Protocol 3: Cleavage of the Chiral Auxiliary

This procedure outlines the acidic hydrolysis of the alkylated amide to yield the corresponding carboxylic acid.

Materials:

  • Alkylated pseudoephedrine amide

  • Dioxane

  • 9 N H₂SO₄

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a round-bottom flask, dissolve the alkylated pseudoephedrine amide in dioxane.

  • Add an equal volume of 9 N H₂SO₄.

  • Heat the biphasic mixture to reflux (approximately 110-115 °C) for 12-24 hours, monitoring by TLC.[5]

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture multiple times with diethyl ether to isolate the chiral carboxylic acid.

  • The aqueous layer can be basified with NaOH to recover the pseudoephedrine auxiliary.

  • The combined organic extracts are dried over anhydrous MgSO₄, filtered, and concentrated to yield the final product.

Performance and Substrate Scope

The Myers asymmetric alkylation is highly effective for a wide variety of primary alkyl halides.[9] The diastereoselectivities are consistently high, and the chemical yields are generally excellent.

Electrophile (R-X)Product (R)Yield (%)Diastereomeric Excess (de, %)
n-Butyl iodiden-Butyl80≥99
Benzyl bromideBenzyl90≥99
Ethyl iodideEthyl8598
Allyl bromideAllyl9197
Isopropyl iodideIsopropyl8295

Table 1: Representative yields and diastereoselectivities for the alkylation of pseudoephedrine propionamide. Data synthesized from Myers et al.[9]

It is noteworthy that while most primary alkyl halides perform exceptionally well, certain electrophiles, such as (benzyloxy)methyl chloride, have been reported to give poor diastereoselectivity, potentially due to a change in the reaction mechanism.[9]

The Critical Role of Lithium Chloride

The addition of a significant excess of anhydrous LiCl is a critical parameter for the success of this reaction.[9][12] LiCl serves a dual purpose:

  • Rate Acceleration: It dramatically increases the rate of alkylation. For instance, the reaction of n-butyl iodide with the enolate of pseudoephedrine propionamide proceeds to only 32% completion after 5 hours at 0 °C in the absence of LiCl, whereas the reaction is complete within 1.5 hours in its presence.[9] This is thought to be due to the modification of the enolate's aggregation state, leading to a more reactive species.[6][9]

  • Suppression of Side Reactions: LiCl effectively suppresses the O-alkylation of the secondary hydroxyl group on the pseudoephedrine auxiliary.[6][9]

Troubleshooting and Considerations

  • Incomplete Enolization: Ensure all reagents and solvents are strictly anhydrous. The n-BuLi should be titrated prior to use. The warming step to 0 °C during enolate formation is crucial for complete deprotonation.[5]

  • Low Diastereoselectivity: This may indicate a deviation from the desired chelated transition state. Ensure a sufficient excess of LiCl is used and that temperatures are carefully controlled.

  • Alternative Auxiliaries: For certain applications, particularly those requiring the formation of quaternary stereocenters, (1S,2S)-pseudoephenamine has been shown to be a superior chiral auxiliary, providing even higher diastereoselectivities.[13]

Conclusion

The diastereoselective alkylation of amides derived from (S)-2-(methylamino)-2-phenylethanol, and particularly pseudoephedrine, represents a powerful and practical method for the asymmetric synthesis of α-substituted carbonyl compounds. The high stereoselectivity, broad substrate scope, operational simplicity, and the ability to recover the chiral auxiliary make this a highly valuable transformation in both academic and industrial research settings. By understanding the mechanistic principles and adhering to the optimized protocols, researchers can reliably access a wide range of enantiomerically enriched building blocks for complex molecule synthesis.

References

  • Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. Available at: [Link]

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available at: [Link]

  • Lory, C. (2011). Probing the mechanism of diastereoselectivity of pseudoephedrine amide enolate alkylations. University of Strathclyde. Available at: [Link]

  • Fuller, A. A., Kim, J., Che-rov, Y., & Collum, D. B. (2020). Pseudophedrine-Derived Myers Enolates: Structures and Influence of Lithium Chloride on Reactivity and Mechanism. ACS Central Science, 6(11), 2008–2020. Available at: [Link]

  • Myers Asymmetric Alkylation. SynArchive. Available at: [Link]

  • Myers, A. G., Yang, B. H., Chen, H., & Gleason, J. L. (1994). Pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis. Journal of the American Chemical Society, 116(20), 9361–9362. Available at: [Link]

  • Myers Asymmetric Alkylation of Enolates. Chem 115 Course Material. Available at: [Link]

  • Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2004). Michael reactions of pseudoephedrine amide enolates: effect of LiCl on syn/anti selectivity. Organic & Biomolecular Chemistry, 2(6), 906-911. Available at: [Link]

  • Myers Asymmetric Alkylation. Molecules and Materials. Available at: [Link]

  • Meyers Asymmetric Alkylation. ChemTube3D. Available at: [Link]

  • Mellem, K. T., & Myers, A. G. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic letters, 15(21), 5594–5597. Available at: [Link]

  • Morales, M. R., Mellem, K. T., & Myers, A. G. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(18), 4568-4571. Available at: [Link]

  • Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Diastereoselective alkylation and methods for chiral auxiliary removal. ResearchGate. Available at: [Link]

  • Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Advances. Available at: [Link]

  • Diastereodivergent asymmetric Michael-alkylation reactions using chiral N,N′-dioxide/metal complexes. Chemical Science. Available at: [Link]

Sources

Application

Application Note: Chiral HPLC Method Development for the Enantioselective Separation of 2-(Methylamino)-2-phenylethanol

Introduction The stereochemical composition of pharmaceutically active compounds is a critical determinant of their pharmacological and toxicological profiles. Enantiomers, non-superimposable mirror images of a chiral mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The stereochemical composition of pharmaceutically active compounds is a critical determinant of their pharmacological and toxicological profiles. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different biological activities.[1] Consequently, regulatory agencies worldwide mandate the stereoselective analysis of chiral drugs. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for the separation and quantification of enantiomers due to its robustness, efficiency, and scalability.[2][3]

This application note provides a comprehensive guide to developing a robust chiral HPLC method for the enantiomeric separation of 2-(methylamino)-2-phenylethanol. This compound, a chiral amino alcohol, serves as a valuable model for a class of molecules frequently encountered in pharmaceutical development.[4][5] The methodology detailed herein follows a systematic approach, from the initial screening of CSPs to the fine-tuning of mobile phase composition to achieve optimal resolution.

Analyte Properties

2-(Methylamino)-2-phenylethanol

  • Structure: C₉H₁₃NO[6]

  • Molecular Weight: 151.21 g/mol [7]

  • Key Features: Possesses a chiral center at the carbon bearing the hydroxyl and phenyl groups. The presence of a secondary amine introduces a basic character, influencing interactions with the stationary phase and mobile phase additives.

Chiral Method Development Strategy

The successful separation of enantiomers by chiral HPLC relies on the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase.[8] The stability of these complexes differs for each enantiomer, leading to differential retention times and, thus, separation. Our strategy involves a multi-modal screening approach followed by systematic optimization.

Part 1: Chiral Stationary Phase (CSP) Screening

The selection of an appropriate CSP is the most critical step in chiral method development.[9] For amino alcohols like 2-(methylamino)-2-phenylethanol, several classes of CSPs have shown promise. A screening of columns with different chiral selectors is the most efficient starting point.[10]

Recommended CSPs for Screening:

  • Polysaccharide-based CSPs (e.g., Amylose or Cellulose derivatives): These are broadly applicable and often successful for a wide range of chiral compounds, including amino alcohols.[2][8] They offer a variety of interaction mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions.

  • Macrocyclic Glycopeptide-based CSPs (e.g., Teicoplanin, Vancomycin): These CSPs are particularly effective for ionizable molecules and can be operated in multiple mobile phase modes, including polar ionic mode, which is well-suited for amino compounds.[11][12]

  • Pirkle-type CSPs: These are synthetic phases that provide chiral recognition through a "three-point interaction" model, which can be effective for molecules with appropriate functional groups.[8]

The initial screening should be performed using a generic set of mobile phases to quickly identify promising CSPs.

Part 2: Mobile Phase Optimization

Once a CSP shows initial selectivity, the mobile phase composition is optimized to enhance resolution, improve peak shape, and reduce analysis time.

Normal Phase Chromatography

Normal phase mode, typically employing a non-polar solvent like hexane or heptane with a polar modifier (e.g., ethanol, isopropanol), is a common starting point for chiral separations.[9]

  • Organic Modifier: The type and concentration of the alcohol modifier significantly impact selectivity. A systematic evaluation of different alcohols (e.g., ethanol, isopropanol) at varying concentrations (e.g., 5-20%) is recommended.

  • Basic Additives: Due to the basic nature of the secondary amine in 2-(methylamino)-2-phenylethanol, peak tailing can be a common issue. The addition of a small amount of a basic additive, such as diethylamine (DEA) or ethanolamine, to the mobile phase can significantly improve peak symmetry and resolution by minimizing undesirable interactions with residual silanols on the silica surface.[13][14] A typical starting concentration is 0.1% (v/v).

Polar Organic Mode

This mode utilizes a polar organic solvent like acetonitrile or methanol.

  • Modifiers: Methanol is often used as a modifier with acetonitrile.

  • Additives: Similar to normal phase, acidic or basic additives can be employed to improve peak shape and selectivity. For basic analytes, a basic additive is generally preferred.

Reversed-Phase Chromatography

While less common for underivatized amino alcohols, some CSPs can provide enantioseparation in reversed-phase mode, which uses a buffered aqueous mobile phase with an organic modifier like methanol or acetonitrile.[9]

The following diagram illustrates the logical workflow for chiral HPLC method development:

MethodDevelopmentWorkflow cluster_screening Phase 1: CSP Screening cluster_optimization Phase 2: Method Optimization Start Define Analyte (2-(Methylamino)-2-phenylethanol) Screen_Polysaccharide Polysaccharide CSPs (Amylose/Cellulose) Start->Screen_Polysaccharide Screen_Macrocyclic Macrocyclic Glycopeptide CSPs Start->Screen_Macrocyclic Screen_Pirkle Pirkle-type CSPs Start->Screen_Pirkle Evaluation Evaluate Initial Selectivity (α) Screen_Polysaccharide->Evaluation Screen_Macrocyclic->Evaluation Screen_Pirkle->Evaluation Evaluation->Start No Separation Optimize_MP Select Mobile Phase Mode (Normal, Polar Organic, Reversed) Evaluation->Optimize_MP α > 1.1 Optimize_Modifier Optimize Organic Modifier (Type & Concentration) Optimize_MP->Optimize_Modifier Optimize_Additive Optimize Additive (Type & Concentration) Optimize_Modifier->Optimize_Additive Optimize_Conditions Optimize Flow Rate & Temperature Optimize_Additive->Optimize_Conditions Validation Method Validation Optimize_Conditions->Validation

Caption: Chiral HPLC Method Development Workflow.

Experimental Protocol

This section provides a detailed protocol for the chiral separation of 2-(methylamino)-2-phenylethanol.

Materials and Reagents
  • Racemic 2-(methylamino)-2-phenylethanol standard

  • HPLC grade Hexane

  • HPLC grade Isopropanol (IPA)

  • HPLC grade Ethanol (EtOH)

  • Diethylamine (DEA), analytical grade

  • Chiral HPLC columns (See Table 1 for examples)

Instrumentation
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV detector.

Standard Preparation

Prepare a stock solution of racemic 2-(methylamino)-2-phenylethanol in a suitable solvent (e.g., a mixture of hexane and IPA) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of 0.1 mg/mL for injection.

Chromatographic Conditions (Screening Phase)
ParameterCondition
Columns See Table 1
Mobile Phase A Hexane/IPA (90:10, v/v) + 0.1% DEA
Mobile Phase B Hexane/EtOH (90:10, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Screening Results and Optimization

The following table summarizes hypothetical screening results on different types of CSPs.

Table 1: CSP Screening Results

Chiral Stationary Phase (CSP)Mobile PhaseRetention Time (min)Resolution (Rs)Selectivity (α)
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/IPA (90:10) + 0.1% DEA8.5, 10.22.11.25
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/IPA (90:10) + 0.1% DEA7.9, 9.11.81.18
Teicoplanin Aglycone Methanol + 0.1% Acetic Acid + 0.1% Triethylamine5.2, 5.81.41.12
(R)-N-(3,5-Dinitrobenzoyl)phenylglycine Hexane/IPA (95:5) + 0.1% DEA12.3, 13.11.21.08

Based on these hypothetical results, the Amylose-based CSP provides the best initial separation. Further optimization will focus on this column.

Method Optimization Protocol (Using Amylose-based CSP)
  • Optimize the Organic Modifier Concentration:

    • Prepare mobile phases with varying ratios of Hexane and IPA (e.g., 95:5, 90:10, 85:15), each containing 0.1% DEA.

    • Inject the standard and monitor the retention times and resolution. A lower percentage of the polar modifier generally increases retention and can improve resolution.[15]

  • Optimize the Basic Additive Concentration:

    • Using the optimal Hexane/IPA ratio, vary the concentration of DEA (e.g., 0.05%, 0.1%, 0.2%).

    • Evaluate the effect on peak shape and resolution.

  • Optimize Flow Rate and Temperature:

    • Vary the flow rate (e.g., 0.8, 1.0, 1.2 mL/min) to find a balance between analysis time and resolution.

    • Adjust the column temperature (e.g., 20, 25, 30 °C) to see its effect on selectivity.

The following diagram illustrates the key interactions influencing chiral recognition:

ChiralRecognition cluster_analyte 2-(Methylamino)-2-phenylethanol cluster_csp Chiral Stationary Phase (CSP) cluster_interactions Key Interactions Analyte Analyte Enantiomer CSP Chiral Selector Analyte->CSP Diastereomeric Complex Formation H_Bond Hydrogen Bonding H_Bond->CSP Pi_Pi π-π Interactions Pi_Pi->CSP Dipole Dipole-Dipole Dipole->CSP Steric Steric Hindrance Steric->CSP

Caption: Interactions in Chiral Recognition.

Conclusion

This application note outlines a systematic and logical approach to developing a chiral HPLC method for the separation of 2-(methylamino)-2-phenylethanol enantiomers. By starting with a broad screening of diverse chiral stationary phases and then methodically optimizing the mobile phase composition, a robust and reliable separation can be achieved. The principles and protocols described here are broadly applicable to other chiral amino alcohols and serve as a foundational guide for researchers and scientists in the pharmaceutical industry.

References

  • Amino alcohol-derived chiral stationary phases. Chirality. 2023 Oct;35(10):739-752. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • I.B.S. Chiral HPLC Method Development. [Link]

  • Chiral mobile phase additives in HPLC enantioseparations. Methods in Molecular Biology. 2019;2026:77-88. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. 1996;34(11):529-536. [Link]

  • Semantic Scholar. Amino alcohol-derived chiral stationary phases. [Link]

  • ResearchGate. Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of Chromatography A. 2011;1218(18):2593-2599. [Link]

  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Springer Nature Experiments. Chiral Mobile-Phase Additives in HPLC Enantioseparations. [Link]

  • PubChem. (2-(Methylamino)phenyl)methanol. [Link]

  • ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. [Link]

  • PubChem. 2-Diethylamino-2-phenylethanol. [Link]

  • ChemSynthesis. 2-methylamino-1-phenylethanol. [Link]

  • LCGC International. Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • CAS Common Chemistry. 2-(Methylamino)-1-phenylethanol. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis. 2021;193:113723. [Link]

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  • Wikipedia. Phenethyl alcohol. [Link]

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Method

Application Notes &amp; Protocols: Enantioselective Reduction of Ketones Using a Catalyst Derived from (S)-2-(Methylamino)-2-phenylethanol

Introduction: The Quest for Chirality in Pharmaceutical Synthesis The stereochemical configuration of a molecule is paramount in drug development, where enantiomers of the same compound can exhibit vastly different pharm...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Chirality in Pharmaceutical Synthesis

The stereochemical configuration of a molecule is paramount in drug development, where enantiomers of the same compound can exhibit vastly different pharmacological and toxicological profiles. The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in the synthesis of numerous active pharmaceutical ingredients and natural products.[1] Among the arsenal of methods available for this purpose, the use of chiral oxazaborolidine catalysts, famously pioneered by Corey, Bakshi, and Shibata (CBS), stands out for its reliability, high enantioselectivity, and operational simplicity.[2][3][4]

This guide provides a detailed protocol for the enantioselective reduction of ketones utilizing a catalyst system derived from the chiral β-amino alcohol, (S)-2-(Methylamino)-2-phenylethanol. We will delve into the mechanistic underpinnings of this catalytic cycle, offer a step-by-step experimental procedure, and discuss critical parameters that influence the reaction's success. The protocol detailed herein focuses on the in situ generation of the oxazaborolidine catalyst, a practical approach that circumvents the need to handle and store the often moisture-sensitive isolated catalyst.[5][6]

The Mechanistic Heart of the Reaction: The CBS Reduction

The Corey-Bakshi-Shibata reduction is a cornerstone of asymmetric synthesis.[3][7] The catalytic cycle is elegantly orchestrated to ensure the delivery of a hydride from a borane source to a specific face of the ketone, thereby establishing the desired stereocenter. The process can be dissected into several key stages:

  • Catalyst Formation: The chiral amino alcohol, (S)-2-(Methylamino)-2-phenylethanol, reacts with a borane source (e.g., borane-dimethyl sulfide complex, BMS, or borane-THF complex) to form the corresponding oxazaborolidine catalyst.[8] This five-membered ring structure is the chiral heart of the catalytic system.

  • Activation of the Catalyst and Reductant: The Lewis basic nitrogen atom within the oxazaborolidine ring coordinates to a molecule of the borane reductant.[4] This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it significantly enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[4]

  • Stereoselective Ketone Coordination: The prochiral ketone substrate then coordinates to the now highly Lewis acidic endocyclic boron atom of the catalyst-borane complex. The ketone orients itself to minimize steric repulsion between its larger substituent and the chiral framework of the catalyst.[4] It is this sterically controlled coordination that dictates the facial selectivity of the subsequent hydride transfer.

  • Intramolecular Hydride Transfer: The activated borane, held in close proximity by its coordination to the catalyst's nitrogen, delivers a hydride to the carbonyl carbon of the ketone through a well-defined, six-membered ring transition state.[4] This intramolecular transfer is highly organized and is the key to the high enantioselectivity observed.

  • Product Release and Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane product is released from the catalyst. The oxazaborolidine is then free to enter another catalytic cycle, making the process highly efficient with low catalyst loadings (typically 1-10 mol%).[3] The desired chiral alcohol is obtained after an appropriate workup procedure.[4]

CBS_Mechanism cluster_catalyst_formation Catalyst Formation cluster_catalytic_cycle Catalytic Cycle Amino_Alcohol (S)-2-(Methylamino)- 2-phenylethanol Catalyst Oxazaborolidine Catalyst Amino_Alcohol->Catalyst + BH3 Borane_Source BH3·SMe2 Borane_Source->Catalyst Activated_Complex Catalyst-Borane Complex Catalyst->Activated_Complex + BH3 Ketone_Coordination Ketone Coordination Activated_Complex->Ketone_Coordination + Ketone Hydride_Transfer Hydride Transfer (Six-membered TS) Ketone_Coordination->Hydride_Transfer Product_Release Product Release & Catalyst Regeneration Hydride_Transfer->Product_Release Product_Release->Catalyst Regeneration

Figure 1. A simplified workflow of the CBS reduction, highlighting catalyst formation and the key steps of the catalytic cycle.

Experimental Protocol: In Situ Generation of the Catalyst and Asymmetric Ketone Reduction

This protocol provides a general procedure for the enantioselective reduction of a model ketone, acetophenone, to (R)-1-phenylethanol. The principles can be adapted for a wide range of other ketones.

Materials and Reagents:

  • (S)-2-(Methylamino)-2-phenylethanol

  • Borane-dimethyl sulfide complex (BMS, ~10 M in CH₂Cl₂) or Borane-THF complex (~1 M in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, dried in an oven and cooled under a stream of dry nitrogen or argon

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen-filled glovebox)

Procedure:

Part 1: In Situ Catalyst Preparation

  • To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add (S)-2-(Methylamino)-2-phenylethanol (e.g., 0.1 mmol, 10 mol%).

  • Add anhydrous THF (e.g., 5 mL) to dissolve the amino alcohol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-dimethyl sulfide complex (e.g., 0.1 mL of a 1 M solution in THF, 0.1 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional hour. The formation of the oxazaborolidine catalyst is typically accompanied by the evolution of hydrogen gas.

Part 2: Asymmetric Reduction

  • Cool the freshly prepared catalyst solution to the desired reaction temperature (e.g., 0 °C or room temperature, depending on the substrate).

  • In a separate flask, prepare a solution of the ketone (e.g., acetophenone, 1.0 mmol) in anhydrous THF (e.g., 2 mL).

  • Add the ketone solution dropwise to the catalyst solution over a period of 10-15 minutes.

  • Add an additional equivalent of the borane-dimethyl sulfide complex (e.g., 1.0 mL of a 1 M solution in THF, 1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

Part 3: Workup and Purification

  • Once the reaction is complete (as indicated by TLC), cool the mixture to 0 °C.

  • Slowly and carefully quench the reaction by the dropwise addition of methanol until gas evolution ceases.

  • Add 1 M HCl and stir for 30 minutes.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure chiral alcohol.

Part 4: Determination of Enantiomeric Excess

The enantiomeric excess (% ee) of the product should be determined by a suitable chiral analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Experimental_Workflow cluster_prep Part 1: Catalyst Preparation (In Situ) cluster_reduction Part 2: Asymmetric Reduction cluster_workup Part 3: Workup & Purification A Dissolve (S)-amino alcohol in anhydrous THF B Cool to 0 °C A->B C Add borane source dropwise B->C D Stir at 0 °C, then warm to RT C->D E Cool catalyst solution D->E F Add ketone solution dropwise E->F G Add additional borane source F->G H Stir and monitor by TLC G->H I Quench with Methanol H->I J Acidify with HCl I->J K Extract with organic solvent J->K L Dry and concentrate K->L M Purify by chromatography L->M

Figure 2. A step-by-step experimental workflow for the enantioselective reduction of a ketone.

Data Presentation: Expected Performance

The enantioselectivity of the reduction is highly dependent on the substrate and reaction conditions. For many simple aryl alkyl ketones, the use of catalysts derived from chiral amino alcohols can lead to excellent enantiomeric excesses.[9]

EntryKetone SubstrateProductTypical Yield (%)Typical Enantiomeric Excess (% ee)
1Acetophenone(R)-1-Phenylethanol>9596
2Propiophenone(R)-1-Phenyl-1-propanol>9598
32'-Chloroacetophenone(R)-1-(2-Chlorophenyl)ethanol>9597
4α-Tetralone(R)-1,2,3,4-Tetrahydronaphthalen-1-ol>9085

Table 1: Representative data for the enantioselective reduction of various ketones using an in-situ generated oxazaborolidine catalyst. Data is illustrative and based on typical outcomes reported in the literature for similar systems.[8][9]

Troubleshooting and Critical Considerations

  • Anhydrous Conditions: The presence of water can significantly impact the enantioselectivity of the reaction.[4] All glassware should be thoroughly dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere of nitrogen or argon.

  • Purity of Reagents: The purity of the chiral amino alcohol and the ketone substrate is crucial for achieving high enantioselectivity and reproducibility.

  • Borane Source: The choice of borane source (BMS, borane-THF, or catecholborane) can influence the reaction rate and, in some cases, the enantioselectivity.[10] BMS is often preferred for its stability and higher concentration.

  • Reaction Temperature: Temperature can have a significant effect on the enantioselectivity.[5] For some substrates, conducting the reaction at lower temperatures (e.g., -20 °C or -40 °C) may be necessary to achieve optimal results.

  • Rate of Addition: Slow, dropwise addition of the ketone and the borane reductant is important to maintain a low concentration of the free ketone, which can undergo non-catalyzed reduction with borane, leading to a decrease in enantioselectivity.

  • Catalyst Loading: While typically 5-10 mol% of the catalyst is sufficient, for less reactive ketones, a higher catalyst loading may be required.

Conclusion

The enantioselective reduction of ketones using a catalyst derived from (S)-2-(Methylamino)-2-phenylethanol via the CBS methodology is a robust and highly effective method for the synthesis of chiral secondary alcohols. The protocol for the in situ generation of the catalyst offers a practical and convenient approach for researchers in both academic and industrial settings. By carefully controlling the reaction parameters and understanding the mechanistic principles, this method can be a powerful tool in the asymmetric synthesis of complex molecules.

References

  • Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]

  • Cho, B. T. (2009). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Chemical Society Reviews, 38(2), 443-452. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]

  • Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC - NIH. [Link]

  • Singleton, M. L., & Byers, L. D. (2009). The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions, (22), 4389-4401. [Link]

  • Grokipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]

  • Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • Itsuno, S., Nakano, M., Miyazaki, K., Masuda, H., Ito, K., Hirao, A., & Nakahama, S. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044. [Link]

  • University of Rochester. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. Retrieved from [Link]

  • Li, G., Wang, X., Wang, Y., & Feng, X. (2022). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC - NIH. [Link]

  • Kawanami, Y. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: (S)-2-(Methylamino)-2-phenylethanol in the Preparation of Chiral Ligands for Catalysis

Introduction: The Strategic Value of Chiral Amino Alcohols In the field of asymmetric catalysis, the design of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. The ultimate...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral Amino Alcohols

In the field of asymmetric catalysis, the design of effective chiral ligands is paramount for controlling the stereochemical outcome of a reaction. The ultimate goal is to create a chiral environment around a metal center that preferentially favors the formation of one enantiomer over the other. Chiral 1,2-amino alcohols are a privileged class of precursors for this purpose due to their ready availability from the "chiral pool," modular nature, and the strategic placement of their stereocenters.[1][2][3]

(S)-2-(Methylamino)-2-phenylethanol, a derivative of the naturally occurring alkaloid pseudoephedrine, is a prime example of such a building block. Its rigid phenyl and hydroxyl groups, combined with the chiral centers, provide a well-defined stereochemical framework. This framework is instrumental in the synthesis of various chiral ligands, most notably those containing the oxazoline moiety.[2][4] The proximity of the stereocenter to the coordinating nitrogen atom of the oxazoline ring allows for a direct and powerful influence on the metal's catalytic site, making these ligands highly effective in a range of asymmetric transformations.[4]

This guide provides an in-depth look at the application of this chiral amino alcohol scaffold in the synthesis of phosphine-oxazoline (PHOX) ligands and their subsequent use in the palladium-catalyzed Asymmetric Allylic Alkylation (AAA), a cornerstone reaction in modern organic synthesis.

Core Ligand Architecture: Phosphine-Oxazoline (PHOX) Ligands

Phosphine-oxazoline (PHOX) ligands represent one of the most successful classes of bidentate ligands in asymmetric catalysis.[2] Their structure marries a "hard" nitrogen donor from the oxazoline ring with a "soft" phosphorus donor from the phosphine group. This hybrid electronic profile allows them to coordinate effectively with a variety of late transition metals, particularly palladium, rhodium, and iridium.

The synthesis of PHOX ligands leverages the fundamental reactivity of chiral amino alcohols. While this guide focuses on the (S)-2-(Methylamino)-2-phenylethanol scaffold, the general and most widely documented synthetic protocols often utilize simpler, non-N-methylated primary amino alcohols like L-valinol to construct the oxazoline ring. The principles and procedures are directly translatable. The key transformation is the Lewis acid-catalyzed cyclization of a phosphino-functionalized benzonitrile with the chiral amino alcohol.[5][6]

Diagram: General Synthesis Workflow for PHOX Ligands

The following diagram illustrates the common two-step process to generate a PHOX ligand from a readily available 2-bromobenzonitrile and a chiral amino alcohol.

G start1 2-Bromobenzonitrile intermediate 2-(Diphenylphosphino)benzonitrile start1:e->intermediate:w Phosphination start1->intermediate      Phosphination c1 start1->c1 reagent1 1. n-BuLi 2. ClPPh₂ product (S)-PHOX Ligand intermediate:e->product:w Cyclization intermediate->product      Cyclization c2 intermediate->c2 start2 (S)-Amino Alcohol (e.g., L-Valinol) start2:e->product:w start2->c2 reagent2 ZnCl₂ (cat.) Chlorobenzene, Reflux c1->intermediate c2->product

Caption: General synthetic route to PHOX ligands.

Detailed Protocol: Synthesis of (S)-4-Isopropyl-2-(2-(diphenylphosphino)phenyl)-4,5-dihydrooxazole

This protocol details the synthesis of a widely used PHOX ligand derived from L-valinol. The methodology is a benchmark for the construction of this ligand class.[5]

Part A: Synthesis of 2-(Diphenylphosphino)benzonitrile

Causality: This step introduces the phosphine moiety. It proceeds via a lithium-halogen exchange with n-butyllithium to form a highly nucleophilic aryllithium species, which is then trapped by the electrophilic chlorodiphenylphosphine. The entire procedure must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) as both the organolithium intermediate and the phosphine product are sensitive to oxygen and moisture.

Materials:

  • 2-Bromobenzonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Chlorodiphenylphosphine (ClPPh₂)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk flask, dropping funnel)

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Dissolve 2-bromobenzonitrile (1.0 eq) in anhydrous THF under nitrogen.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting mixture for 30 minutes at -78 °C.

  • Add chlorodiphenylphosphine (1.1 eq) dropwise, again keeping the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(diphenylphosphino)benzonitrile as a white solid.

Part B: Synthesis of the PHOX Ligand

Causality: This is the key cyclization step where the chiral oxazoline ring is formed. Zinc chloride acts as a Lewis acid, coordinating to the nitrogen of the nitrile group and activating it for nucleophilic attack by the hydroxyl group of the amino alcohol. The subsequent attack by the amino group with loss of water forms the thermodynamically stable five-membered oxazoline ring. Chlorobenzene is used as a high-boiling solvent to drive the reaction to completion.

Materials:

  • 2-(Diphenylphosphino)benzonitrile (from Part A)

  • (S)-(+)-Valinol

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Anhydrous Chlorobenzene

  • Standard glassware for anhydrous, high-temperature reactions

Procedure:

  • In a flame-dried Schlenk flask under nitrogen, add anhydrous ZnCl₂ (0.1 eq).

  • Add a solution of 2-(diphenylphosphino)benzonitrile (1.0 eq) and (S)-(+)-valinol (1.2 eq) in anhydrous chlorobenzene.

  • Heat the reaction mixture to reflux (approx. 132 °C) and maintain for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the final PHOX ligand as a crystalline solid.

Application in Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The Tsuji-Trost Asymmetric Allylic Alkylation is a powerful C-C bond-forming reaction. Palladium complexes of PHOX ligands are exceptionally effective catalysts for this transformation, often providing high yields and excellent enantioselectivities for a broad range of substrates.[2]

The catalyst, typically formed in situ from a palladium precursor like Pd₂(dba)₃ and the PHOX ligand, coordinates to the alkene of the allylic substrate to form a π-allyl palladium intermediate. The chiral ligand environment dictates the facial selectivity of the subsequent nucleophilic attack, leading to the enantiomerically enriched product.

Diagram: Catalytic Cycle of the Tsuji-Trost AAA Reaction

This diagram outlines the key steps in the catalytic cycle, emphasizing the role of the chiral ligand.

G cluster_legend L* = Chiral PHOX Ligand pd0 Pd(0)L pi_allyl π-Allyl Pd(II)L Complex (Enantioselective Step) pd0->pi_allyl Oxidative Addition substrate Allylic Substrate (R-X) sub_node substrate->sub_node pi_allyl->pd0 Reductive Elimination prod_node pi_allyl->prod_node Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nuc_node nucleophile->nuc_node product Chiral Product (R-Nu) sub_node->pi_allyl + X⁻ prod_node->product key

Caption: Simplified catalytic cycle for the Pd/PHOX-catalyzed AAA.

Performance Data

The following table summarizes representative results for the Pd/PHOX-catalyzed allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate, a benchmark reaction for this system.

EntryLigandCatalyst Loading (mol%)SolventYield (%)ee (%)
1(S)-iPr-PHOX1.0CH₂Cl₂>9599
2(S)-tBu-PHOX1.0Toluene>9598
3(S)-Ph-PHOX1.0CH₂Cl₂>9597

Data synthesized from typical results reported in the literature for this class of reaction.[2]

Conclusion and Outlook

(S)-2-(Methylamino)-2-phenylethanol and related chiral amino alcohols are foundational pillars in the construction of high-performance ligands for asymmetric catalysis. The PHOX ligand architecture, readily accessible from these precursors, has proven its versatility and robustness across a wide spectrum of synthetic transformations. The protocols and principles outlined in this guide provide researchers with a solid foundation for synthesizing these valuable ligands and applying them to solve complex challenges in stereoselective synthesis. Future developments will likely focus on expanding the structural diversity of the amino alcohol backbone and the electronic properties of the phosphine unit to further tune reactivity and selectivity for new and challenging catalytic applications.

References

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  • Kwo, A. C. (2018). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois at Urbana-Champaign. [Link]

  • Gschwend, B. (2013). Synthesis of new phosphino-oxazoline ligands for asymmetric catalysis. ETH Zurich. [Link]

  • SciSpace. (2022). An Improved Scalable Process for the Synthesis of (S,S)-DACH-Ph Trost Ligand. [Link]

  • Fiorin, V., & Whitwood, A. C. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. Chemical Reviews, 121(12), 7047-7132. [Link]

  • Koch, G., et al. (1995). Synthesis of chiral (phosphinoaryl)oxazolines, a versatile class of ligands for asymmetric catalysis. Recueil des Travaux Chimiques des Pays-Bas, 114(4-5), 206-210. [Link]

  • Liu, W., et al. (2024). Design and Synthesis of Chiral Bidentate Phosphine-Free 2-Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. Organic Letters. [Link]

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  • Cabeza, J. A., et al. (2006). A Chiral Bis(oxazoline) Phosphine with a Rigid Backbone: Ligand Synthesis and Characterization of Products Obtained in Highly Diastereoselective Reactions with a Rhodium(I) Complex and a Tetrahedral “RhRu3” Cluster. Organometallics, 25(6), 1483-1490. [Link]

  • Liu, W., et al. (2024). Design and Synthesis of Chiral Bidentate Phosphine-Free 2-Hydroxypyridine-Oxazoline Ligands for Manganese-Catalyzed Hydrogenation. ACS Publications. [Link]

  • Reddy, G. S., & Kumar, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(19), 12056-12063. [Link]

  • Wikipedia. (n.d.). Trost ligand. [Link]

  • Periasamy, M., & Sasikumar, M. (2007). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Letters in Organic Chemistry, 4(1), 21-24. [Link]

  • Hiroi, K. (1996). Catalytic Asymmetric Synthesis with Chiral Ligands Bearing Organosulfur Functionality. Reviews on Heteroatom Chemistry, 14, 21-50. [Link]

  • Mandoli, A., et al. (2012). Preparation and Asymmetric Induction Evaluation of the First Ephedrine-Based Ligands Immobilized on Magnetic Nanoparticles. ACS Omega, 2(1), 163-171. [Link]

  • Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society, 141(48), 19263-19268. [Link]

  • Afonso, M. M., & Marques, M. M. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5283. [Link]

  • Franciò, G., & Leitner, W. (2009). New mixed bidentate phosphine ligands and their application in enantioselective transformations. RWTH Aachen University. [Link]

  • Ojima, I. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. [Link]

  • B-Ali, A. A., & B-Ali, Z. (2020). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. Molecules, 25(16), 3658. [Link]

  • Yoon, T. P. (Ed.). (2015). Strategies in asymmetric catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • MDPI. (n.d.). Special Issue: Advances in Asymmetric Organocatalytic Reactions. Catalysts. [Link]

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  • Costa, J., et al. (2001). Synthesis and Catalytic Activity of Square-Planar Ni(II) Complexes of Bis-N,N′-Disubstituted Oxamides and Related Ligands for Epoxidation of Olefins. Journal of the Chilean Chemical Society, 46(3). [Link]

  • Braunstein, P., et al. (2004). Nickel Complexes Bearing New P,N-Phosphinopyridine Ligands for the Catalytic Oligomerization of Ethylene. Organometallics, 23(17), 4197-4208. [Link]

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Method

Application Notes and Protocols: Asymmetric Aldol Reactions Directed by (S)-2-(Methylamino)-2-phenylethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Power of Chiral Auxiliaries in Asymmetric Aldol Reactions The aldol reaction stands as a cornerstone of carbon-carbon bond formation in or...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Chiral Auxiliaries in Asymmetric Aldol Reactions

The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures.[1][2] When targeting the synthesis of enantiomerically pure compounds, such as pharmaceuticals and natural products, controlling the stereochemical outcome of the aldol reaction is paramount.[2][3] Asymmetric synthesis strategies are therefore employed, and among the most robust and reliable methods is the use of chiral auxiliaries.[3] A chiral auxiliary is a stereogenic molecule temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction.[3] After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product.[3]

This guide focuses on the application of (S)-2-(Methylamino)-2-phenylethanol, commonly known as (+)-pseudoephedrine, as a highly effective and practical chiral auxiliary for asymmetric aldol reactions.[4][5][6][7] Both enantiomers of pseudoephedrine are readily available and inexpensive, making this auxiliary particularly attractive for both academic research and industrial applications.[7] We will delve into the mechanistic underpinnings of this stereodirecting strategy, provide detailed experimental protocols, and discuss the versatility of this method in generating a variety of chiral building blocks.

Mechanistic Rationale: How (S)-2-(Methylamino)-2-phenylethanol Directs Stereoselectivity

The efficacy of (S)-2-(Methylamino)-2-phenylethanol as a chiral auxiliary stems from its ability to form a rigid, chelated enolate intermediate that effectively shields one of the enolate faces. The reaction sequence begins with the formation of an amide between the chiral auxiliary and a carboxylic acid derivative (e.g., a propionyl group for a classic propionate aldol reaction).[3][7]

Upon treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), the α-proton of the amide's acyl group is abstracted to form a lithium enolate.[3][7] The key to the high diastereoselectivity lies in the conformation of this intermediate. The lithium cation is believed to chelate to both the enolate oxygen and the hydroxyl group of the pseudoephedrine moiety, forming a rigid six-membered ring. This conformation, coupled with the steric hindrance from the phenyl and methyl groups of the auxiliary, effectively blocks one face of the enolate from the incoming electrophile (the aldehyde).[3]

The reaction proceeds through a chair-like transition state where the aldehyde's R-group preferentially occupies an equatorial position to minimize steric interactions. This controlled approach of the aldehyde to the unhindered face of the enolate dictates the absolute stereochemistry of the two newly formed stereocenters in the aldol adduct.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Aldol Addition cluster_2 Step 3: Auxiliary Cleavage A Pseudoephedrine Amide B Lithium (Z)-Enolate (Chelated Intermediate) A->B LDA, THF, -78 °C D Diastereomerically Pure Aldol Adduct B->D C Aldehyde (RCHO) C->D E Chiral β-Hydroxy Acid/Ester/Ketone D->E Hydrolysis or Reductive Cleavage F Recovered Auxiliary D->F

Figure 1: General workflow for an asymmetric aldol reaction directed by pseudoephedrine.

Experimental Protocols

Protocol 1: Preparation of the N-Acyl Pseudoephedrine Amide

This protocol describes the synthesis of the pseudoephedrine propionamide, a common starting material for propionate aldol reactions.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Propionyl chloride or propionic anhydride

  • Triethylamine (Et₃N) or pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous DCM at 0 °C, add propionyl chloride (1.1 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-propionyl pseudoephedrine amide as a crystalline solid.[7]

Protocol 2: Asymmetric Aldol Reaction

This protocol details the diastereoselective aldol reaction of the N-propionyl pseudoephedrine amide with an aldehyde.

Materials:

  • N-propionyl pseudoephedrine amide

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi)

  • Diisopropylamine

  • Aldehyde (e.g., isobutyraldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) in situ by adding n-BuLi (1.1 equiv) to a solution of diisopropylamine (1.2 equiv) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • To the LDA solution at -78 °C, add a solution of the N-propionyl pseudoephedrine amide (1.0 equiv) in anhydrous THF dropwise. Stir for 1 hour to ensure complete enolate formation.

  • Add the aldehyde (1.2 equiv) dropwise to the enolate solution at -78 °C. Stir for 1-2 hours at this temperature.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude aldol adduct can be purified by flash column chromatography on silica gel. The high diastereoselectivity often results in a single major product.[4][5][6]

Protocol 3: Cleavage of the Chiral Auxiliary

The desired chiral product can be liberated from the auxiliary through various methods, depending on the desired functional group.

A. Cleavage to the β-Hydroxy Carboxylic Acid (Acidic Hydrolysis) [8][9]

  • Dissolve the aldol adduct (1.0 equiv) in a mixture of dioxane and 9 N aqueous sulfuric acid (1:1 v/v).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x).

  • To recover the auxiliary, basify the aqueous layer with NaOH and extract with DCM.

  • The organic layer containing the product is washed with brine, dried, and concentrated. The crude carboxylic acid can be purified by chromatography or recrystallization.

B. Cleavage to the β-Hydroxy Ketone (Addition of an Organometallic Reagent)

  • Dissolve the aldol adduct (1.0 equiv) in anhydrous THF at -78 °C.

  • Add an organolithium or Grignard reagent (e.g., MeLi or MeMgBr, 1.5 equiv) dropwise.

  • Stir at -78 °C for 1 hour, then allow to warm to 0 °C and stir for an additional hour.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product and recover the auxiliary as described above.

Data Presentation: Substrate Scope and Diastereoselectivity

The pseudoephedrine-directed aldol reaction exhibits excellent diastereoselectivity across a range of aldehydes. Below is a summary of typical results.

EntryAldehydeProduct Diastereomeric Ratio (syn:anti)Yield (%)
1Isobutyraldehyde>99:185
2Benzaldehyde>99:190
3Acetaldehyde95:578
4Crotonaldehyde>99:182

Data is representative and compiled from typical results reported in the literature.[4][5][6]

Conclusion and Outlook

The use of (S)-2-(Methylamino)-2-phenylethanol as a chiral auxiliary offers a highly practical and efficient method for the synthesis of enantiomerically enriched β-hydroxy carbonyl compounds. The operational simplicity, high diastereoselectivity, and the ability to recover the inexpensive auxiliary make this a valuable tool for synthetic chemists. The resulting chiral building blocks are versatile intermediates for the synthesis of complex natural products and pharmaceuticals. Further exploration of transmetalation of the initial lithium enolate can also provide access to anti-aldol products, further expanding the synthetic utility of this powerful methodology.[4][5][6]

References

  • Aurrecoechea, J. M., & Paloma, C. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry, 65(12), 3754–3760. [Link]

  • Aurrecoechea, J. M., & Paloma, C. (2000). Asymmetric aldol reactions using (S,S)-(+)-pseudoephedrine-based amides: stereoselective synthesis of alpha-methyl-beta-hydroxy acids, esters, ketones, and 1,3-Syn and 1,3-anti diols. PubMed. [Link]

  • Aurrecoechea, J. M., & Paloma, C. (2000). Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. ACS Publications. [Link]

  • Asymmetric Aldol Reactions Using (S,S)-(+)-Pseudoephedrine-Based Amides: Stereoselective Synthesis of α-Methyl-β-hydroxy Acids, Esters, Ketones, and 1,3-Syn and 1,3-Anti Diols. The Journal of Organic Chemistry. [Link]

  • Chiral auxiliary. Wikipedia. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Branco, L. C., et al. (2014). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. PMC. [Link]

  • Role of pseudoephedrine as chiral auxiliary in the "acetate-type" aldol reaction with chiral aldehydes; asymmetric synthesis of highly functionalized chiral building blocks. PubMed. [Link]

  • [Advances in synthesis of 2-phenylethanol]. PubMed. [Link]

  • (S)-2-(Methylamino)-2-phenylethanol hydrochloride. MySkinRecipes. [Link]

  • A Modified 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedrae Herba Samples. PMC. [Link]

  • Catalysis Of "Direct" Asymmetric Aldol Reactions. University of Illinois Urbana-Champaign. [Link]

  • Determination of ephedrine, pseudoephedrine, and norephedrine in mixtures (bulk and dosage forms) by proton nuclear magnetic resonance spectroscopy. PubMed. [Link]

  • Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. Royal Society of Chemistry. [Link]

  • 2-methylamino-1-phenylethanol. ChemSynthesis. [Link]

  • Pseudoephedrine. Wikipedia. [Link]

  • Synthesis of 2-phenylethanol. PrepChem.com. [Link]

  • Pseudoephedrine. PubChem. [Link]

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. National Institutes of Health. [Link]

  • Aldol Addition Reactions, Intramolecular Aldol Condensation Reactions, Retro Aldol & Cross Aldol Rea. YouTube. [Link]

  • A Rapid and Feasible 1H-NMR Quantification Method of Ephedrine Alkaloids in Ephedra Herbal Preparations. PMC. [Link]

  • A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]

  • Asymmetric Mukaiyama Aldol Reaction. Science of Synthesis. [Link]

  • Using NMR To Investigate Products of Aldol Reactions: Identifying Aldol Addition versus Condensation Products or Conjugate Addition Products from Crossed Aldol Reactions of Aromatic Aldehydes and Ketones. ResearchGate. [Link]

  • Asymmetric direct aldol reaction of 1,2-diketones and ketones mediated by proline derivatives. ResearchGate. [Link]

Sources

Application

Application Note: High-Fidelity Determination of Enantiomeric Excess for (S)-2-(Methylamino)-2-phenylethanol

Introduction: The Significance of Chiral Purity (S)-2-(Methylamino)-2-phenylethanol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. As with...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity

(S)-2-(Methylamino)-2-phenylethanol is a valuable chiral building block in the synthesis of various biologically active molecules and pharmaceutical intermediates. As with many chiral compounds, its biological and pharmacological effects are often stereospecific, with one enantiomer exhibiting the desired activity while the other may be inactive or even elicit undesirable side effects.[1] Consequently, the accurate determination of its enantiomeric excess (e.e.) is a critical quality control parameter in drug development and manufacturing.[1][2] This application note provides a comprehensive guide to the primary analytical techniques for quantifying the enantiomeric purity of (S)-2-(Methylamino)-2-phenylethanol, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

Foundational Principles of Enantiomeric Analysis

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification challenging. The determination of enantiomeric excess relies on creating a chiral environment where the two enantiomers interact differently, leading to distinguishable physical properties. This can be achieved through two main strategies:

  • Chiral Chromatography: Utilizes a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, resulting in different retention times.[3][4]

  • NMR Spectroscopy with Chiral Auxiliaries: Involves the use of a chiral solvating agent (CSA) to form non-covalent diastereomeric complexes or a chiral derivatizing agent (CDA) to form new covalent diastereomers, both of which exhibit distinct signals in the NMR spectrum.[5][6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used technique for the separation and quantification of enantiomers.[1][7] The choice of the chiral stationary phase is paramount for achieving successful separation. For amino alcohols like (S)-2-(Methylamino)-2-phenylethanol, polysaccharide-based CSPs are often the first choice due to their broad applicability.[8][9]

Principle of Separation

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, possess helical polymer chains with chiral grooves and cavities. Enantiomers interact with the CSP through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. The differing spatial arrangements of the enantiomers lead to one fitting more favorably into the chiral environment of the CSP, resulting in a stronger interaction and longer retention time.

Experimental Protocol: Chiral HPLC

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

Parameter Condition
Column Polysaccharide-based CSP (e.g., CHIRALPAK® series)
Mobile Phase Normal Phase: Hexane/Isopropanol (with additive)
Reversed Phase: Acetonitrile/Water (with additive)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

| Sample Conc. | 1 mg/mL in mobile phase |

Step-by-Step Protocol:

  • System Preparation: Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the (S)-2-(Methylamino)-2-phenylethanol sample in the mobile phase to a final concentration of 1 mg/mL.

  • Injection: Inject the sample onto the HPLC system.

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Analysis: Integrate the peak areas of the (S) and (R) enantiomers. Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100

Workflow Diagram: Chiral HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Sample Prepare Sample (1 mg/mL) Inject Inject Sample Prep_Sample->Inject Prep_Mobile_Phase Prepare Mobile Phase Equilibrate Equilibrate Column Prep_Mobile_Phase->Equilibrate Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate e.e. Integrate->Calculate SFC_Workflow Start Start Prep Prepare Sample & Mobile Phase Start->Prep Equilibrate System Equilibration Prep->Equilibrate Inject Inject Sample Equilibrate->Inject Separate SFC Separation (CO2/Modifier) Inject->Separate Detect UV Detection Separate->Detect Process Integrate Peaks & Calculate e.e. Detect->Process End End Process->End NMR_CDA_Workflow cluster_reaction Derivatization cluster_nmr NMR Analysis Dissolve Dissolve Analyte in CDCl3 Add_CDA Add (R)-Mosher's Acid Chloride Dissolve->Add_CDA Add_Base Add Pyridine Add_CDA->Add_Base React React to form Diastereomers Add_Base->React Acquire Acquire 1H or 19F NMR Spectrum React->Acquire Identify Identify Distinct Diastereomeric Signals Acquire->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate e.e. Integrate->Calculate

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (S)-2-(Methylamino)-2-phenylethanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (S)-2-(Methylamino)-2-phenylethanol. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-2-(Methylamino)-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and ensure high stereochemical purity. As a chiral amino alcohol, the precise stereochemical control during the synthesis of (S)-2-(Methylamino)-2-phenylethanol is paramount for its application in pharmaceutical development. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically sound solutions.

Q1: Why is my overall yield of 2-(Methylamino)-2-phenylethanol consistently low?

Low yield is a common issue that can stem from multiple stages of the synthesis, from the initial reaction to final purification. A systematic approach is required to identify the root cause.

Potential Causes & Solutions:

  • Incomplete Reductive Amination: The primary route to this compound often involves the reductive amination of a suitable ketone precursor, such as 2-(methylamino)-1-phenyl-1-propanone. If the reduction is incomplete, the starting material will contaminate the product and lower the isolated yield.

    • Causality: The hydride reducing agent (e.g., Sodium Borohydride, NaBH₄) may be old, hydrated, or used in insufficient stoichiometric amounts. The reaction may also be too slow at the chosen temperature.

    • Solution:

      • Verify Reagent Activity: Use a fresh, anhydrous batch of the reducing agent.

      • Optimize Stoichiometry: Increase the molar equivalents of the reducing agent incrementally (e.g., from 1.5 eq to 2.0 eq) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Adjust Reaction Conditions: While low temperatures are crucial for selectivity, ensure the reaction is allowed to proceed to completion. If the reaction stalls at a low temperature (e.g., -15°C to 0°C), consider allowing it to warm slowly to room temperature for the final phase. A mixed solvent system, such as methanol and water, can sometimes overcome solubility and reactivity issues.[1]

  • Side Reactions and Byproduct Formation: Several side reactions can compete with the desired transformation.

    • Causality: Over-reduction of the ketone to an undesired alcohol or formation of dimers and other byproducts can occur, especially under harsh conditions.[1] Prolonged heating during amination steps can also lead to product degradation.

    • Solution:

      • Controlled Addition: Add the reducing agent slowly and in portions to maintain a low reaction temperature and minimize side reactions.

      • pH Control: Maintain the optimal pH for the imine/iminium ion formation prior to reduction. Reductive amination is often most efficient in a slightly acidic medium (pH 4-6) to facilitate imine formation without deactivating the amine nucleophile.

      • Use Milder Reducing Agents: For sensitive substrates, consider using sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for imines over ketones and work under milder conditions.

  • Poor Work-up and Isolation: The product can be lost during the extraction and purification phases.

    • Causality: (S)-2-(Methylamino)-2-phenylethanol is an amino alcohol and has some water solubility, especially in its protonated form. Emulsion formation during aqueous work-up is also a common problem.

    • Solution:

      • pH Adjustment: Before extraction with an organic solvent, basify the aqueous layer (pH > 10) with NaOH or K₂CO₃ to deprotonate the amine, making it less water-soluble and more soluble in solvents like ethyl acetate or dichloromethane.

      • Salting Out: Saturate the aqueous layer with NaCl to decrease the product's solubility in water and improve extraction efficiency.

      • Emulsion Breaking: If an emulsion forms, add a small amount of brine or methanol, or filter the mixture through a pad of Celite®.

Troubleshooting Workflow: Diagnosing Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Is the reaction going to completion? (Check by TLC/LC-MS) Start->Check_Completion Check_Purity Analyze crude product purity (NMR/LC-MS) Check_Completion->Check_Purity Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Review_Workup Review Work-up & Isolation Procedure Check_Purity->Review_Workup Crude is Clean Side_Products Side Reactions Occurring Check_Purity->Side_Products Significant Byproducts Isolation_Loss Isolation_Loss Review_Workup->Isolation_Loss Losses Identified Reagent Optimize Reducing Agent (Freshness, Stoichiometry) Incomplete->Reagent Conditions Adjust Reaction Conditions (Time, Temperature) Incomplete->Conditions Milder_Reagents Use Milder Reducing Agents (e.g., NaBH(OAc)₃) Side_Products->Milder_Reagents Control_Temp_pH Optimize Temperature & pH Control Side_Products->Control_Temp_pH Optimize_Extraction Optimize Extraction (pH, Salting Out) Isolation_Loss->Optimize_Extraction Optimize_Purification Optimize Purification (Crystallization, Chromatography) Isolation_Loss->Optimize_Purification

Caption: A decision tree for troubleshooting low product yield.

Q2: How can I improve the enantioselectivity (ee%) of the synthesis?

Achieving high enantiomeric excess (ee) is critical. Low ee% indicates that the synthesis is not effectively controlling the stereochemistry at the newly formed chiral center.

Potential Causes & Solutions:

  • Ineffective Chiral Catalyst or Auxiliary: The choice of chiral source is the most important factor in asymmetric synthesis.[2]

    • Causality: The chiral ligand or auxiliary may not be creating a sufficiently different energetic barrier for the formation of the two enantiomers.

    • Solution:

      • Screen Chiral Ligands/Catalysts: If using a transition-metal-catalyzed asymmetric reduction, screen a variety of chiral ligands. For organocatalyzed reactions, different catalyst backbones should be tested.[3]

      • Chiral Auxiliaries: When using a chiral auxiliary approach, such as with (R)-1-phenylethylamine, ensure the auxiliary is of high optical purity itself.[4] The conditions for both attaching and cleaving the auxiliary must be mild to prevent racemization.

  • Non-Optimal Reducing Agent: The reducing agent itself can influence stereoselectivity.

    • Causality: Achiral reducing agents like NaBH₄ will not induce chirality unless directed by a chiral catalyst or substrate. Some chiral reducing agents may offer poor selectivity for your specific substrate.

    • Solution:

      • Use Chiral Reducing Agents: Explore the use of established chiral reducing agents. One classic example is the Midland Alpine-Borane® reduction, which is known for the asymmetric reduction of prochiral ketones. Another approach involves modifying LiAlH₄ or NaBH₄ with chiral alcohols or amino alcohols in situ to create a chiral hydride source.[5]

  • Racemization: The desired (S)-enantiomer might be forming but then racemizing under the reaction or work-up conditions.

    • Causality: Harsh pH (either strongly acidic or basic) or elevated temperatures can potentially lead to racemization, especially if there is a plausible mechanism for reversible imine formation.

    • Solution:

      • Maintain Low Temperatures: Perform the reaction and work-up at the lowest practical temperatures.

      • Neutralize Carefully: During work-up, neutralize the reaction mixture carefully, avoiding extremes of pH for prolonged periods.

      • Analyze at Each Step: Take aliquots after the reaction and after work-up to determine the ee% by chiral HPLC. This will help pinpoint if racemization is occurring during the reaction or isolation.

Table 1: Comparison of Stereoselective Reduction Strategies
StrategyReagents/Catalyst ExampleTypical ee% RangeKey Considerations
Catalytic Asymmetric Hydrogenation Ru(II) or Rh(I) with chiral phosphine ligands (e.g., BINAP)85-99%Requires specialized high-pressure equipment; catalyst can be expensive.
Chiral Hydride Reagents Midland Alpine-Borane®, (R,R)-CBS catalyst with BH₃70-98%Stoichiometric reagent; selectivity is highly substrate-dependent.
Enzymatic Reduction Ketoreductases (KREDs)>99%Requires screening for a suitable enzyme; reaction conditions are mild (aqueous, RT).
Substrate-Controlled Reduction Reduction of a ketone with a chiral auxiliary attached60-95%Requires additional steps for auxiliary attachment and removal.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (S)-2-(Methylamino)-2-phenylethanol?

The most prevalent and scalable method is the diastereoselective or enantioselective reduction of a prochiral ketone precursor, 2-(methylamino)-1-phenyl-1-propanone. This is a form of reductive amination.[6][7]

General Synthetic Pathway: The synthesis can be envisioned in two main steps:

  • Formation of the α-aminoketone: This intermediate, 2-(methylamino)-1-phenyl-1-propanone, can be synthesized from precursors like 2-bromo-1-phenyl-1-propanone by reaction with methylamine.

  • Stereoselective Reduction: The carbonyl group of the α-aminoketone is then reduced to a hydroxyl group. The stereochemical outcome of this step is crucial and dictates the final product's configuration.

Synthetic_Pathway cluster_step1 Step 1: Aminoketone Formation cluster_step2 Step 2: Stereoselective Reduction A 2-Bromo-1-phenyl-1-propanone C 2-(Methylamino)-1-phenyl-1-propanone (Prochiral Ketone) A->C B Methylamine (CH₃NH₂) B->C E (S)-2-(Methylamino)-2-phenylethanol C->E Reduction D Chiral Reducing Agent or Catalyst + H₂ D->E

Caption: Common synthetic route to (S)-2-(Methylamino)-2-phenylethanol.

Q2: How can I effectively monitor the reaction progress and stereoselectivity?

Proper analytical monitoring is key to a self-validating and reproducible protocol.

  • Reaction Progress (Conversion):

    • Thin Layer Chromatography (TLC): A quick and effective method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane with a small amount of triethylamine) to resolve the starting ketone from the product. The product, being more polar, will have a lower Rf value. Visualize with UV light and a potassium permanganate stain.

    • LC-MS: Provides more quantitative information on the disappearance of starting material and the appearance of the product, confirming the mass of each.

  • Stereoselectivity (ee% and dr%):

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. A chiral stationary phase (e.g., a Chiralcel® OD-H or Chiralpak® AD-H column) is used to separate the (R) and (S) enantiomers. The ratio of the peak areas gives the ee%.

    • Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent can resolve the signals of the two enantiomers in the ¹H or ¹³C NMR spectrum, allowing for ee% determination.

    • Diastereomeric Ratio (dr%): If a mixture of diastereomers (e.g., ephedrine vs. pseudoephedrine analogs) is possible, the ratio can often be determined directly from the integration of distinct peaks in a standard ¹H NMR spectrum of the crude product.

Q3: What are the critical safety precautions for this synthesis?
  • Methylamine: Is a toxic and flammable gas, often supplied as a solution in a solvent like ethanol or THF. Handle only in a well-ventilated fume hood.

  • Hydride Reducing Agents (NaBH₄, LiAlH₄): React violently with water and acids to produce flammable hydrogen gas. Quench reactions carefully and slowly with a suitable solvent (e.g., methanol, followed by water) at low temperatures.

  • Brominated Precursors (e.g., 2-bromo-1-phenyl-1-propanone): Are lachrymators and skin irritants. Always wear gloves, safety glasses, and a lab coat.

  • Solvents: Use of flammable solvents like THF, diethyl ether, and methanol requires that all heat sources be spark-free and that the work is done in a fume hood.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction

This is a representative protocol and must be adapted and optimized for your specific substrate and catalyst system.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the chiral catalyst (e.g., 0.05 eq) and a suitable anhydrous solvent (e.g., THF).

  • Cooling: Cool the flask to the desired temperature (e.g., -20°C) using a cryocooler or a dry ice/acetone bath.

  • Reagent Addition: Slowly add the reducing agent solution (e.g., borane-THF complex, 1.5 eq) to the catalyst mixture and stir for 15-20 minutes.

  • Substrate Addition: Dissolve the 2-(methylamino)-1-phenyl-1-propanone (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Monitoring: Stir the reaction at the set temperature, monitoring its progress by TLC every hour.

  • Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at low temperature, followed by 1M HCl.

  • Work-up: Allow the mixture to warm to room temperature. Adjust the pH to >10 with 2M NaOH. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis & Purification: Analyze the crude product by ¹H NMR for diastereomeric ratio and by chiral HPLC to determine the enantiomeric excess. Purify by column chromatography or crystallization as needed.

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination
  • Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in the mobile phase.

  • HPLC Conditions:

    • Column: Chiralcel® OD-H (or equivalent).

    • Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Calculation: Calculate the enantiomeric excess using the formula:

    • ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

References

  • ResearchGate. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. [Link]

  • PMC - PubMed Central. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. [Link]

  • PubMed Central. (2022). Bioproduction of 2-Phenylethanol through Yeast Fermentation on Synthetic Media and on Agro-Industrial Waste and By-Products: A Review. [Link]

  • MDPI. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

  • ResearchGate. (n.d.). Enhanced 2-phenylethanol production by newly isolated Meyerozyma sp. strain YLG18 and characterization of its synthetic pathways. [Link]

  • ScienceDirect. (2016). Production of natural 2-phenylethanol: From biotransformation to purified product. [Link]

  • ChemSynthesis. (n.d.). 2-methylamino-1-phenylethanol. [Link]

  • PubMed. (2024). Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

  • PubMed. (2024). [Advances in synthesis of 2-phenylethanol]. [Link]

  • PubMed. (2003). Biotechnological production of 2-phenylethanol. [Link]

  • ResearchGate. (2008). ( R )-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. [Link]

  • Google Patents. (2017).
  • ResearchGate. (2021). Optimization of cofactor addition for amination of 1‐phenylethanol by a.... [Link]

  • PMC - NIH. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

  • Google Patents. (1999). Method for extracting 2-phenylethanol.
  • PubMed. (2021). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. [Link]

  • NIH. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. (2006). [Improvement of the process of producing pseudoephedrine hydrochloride]. [Link]

  • MDPI. (2020). Asymmetric Catalysis in Organic Synthesis. [Link]

  • Google Patents. (1998). Process for the extraction of 2-phenylethanol.
  • PMC - NIH. (2013). A Simple, Scalable Synthetic Route to (+)- and (−)-Pseudoephenamine. [Link]

  • JOCPR. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. [Link]

  • PMC - NIH. (2019). Conformational Dynamics in Asymmetric Catalysis: Is Catalyst Flexibility a Design Element?. [Link]

  • Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]

  • Stereoelectronics. (2021). Chiral reagents. [Link]

  • ACS Publications. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. [Link]

  • Frontiers. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. [Link]

  • ResearchGate. (2011). Synthesis of pseudoephedrine sulfate. [Link]

  • Digital Commons@ETSU. (2003). Synthesis of Chiral Surfactants for Enantioselective Organic Synthesis. [Link]

  • Chemical Society Reviews (RSC Publishing). (2012). Applications of asymmetric organocatalysis in medicinal chemistry. [Link]

  • ResearchGate. (2010). Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators. [Link]

  • Organic Chemistry Portal. (2021). The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions. [Link]

Sources

Optimization

Optimizing reaction conditions for asymmetric synthesis with (S)-2-(Methylamino)-2-phenylethanol

Technical Support Center: Asymmetric Synthesis with (S)-2-(Methylamino)-2-phenylethanol Welcome to the technical support center for optimizing asymmetric reactions using the chiral ligand (S)-2-(Methylamino)-2-phenyletha...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Asymmetric Synthesis with (S)-2-(Methylamino)-2-phenylethanol

Welcome to the technical support center for optimizing asymmetric reactions using the chiral ligand (S)-2-(Methylamino)-2-phenylethanol. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and enhance the outcomes of their stereoselective syntheses. As a cornerstone chiral amino alcohol, it is frequently employed in the catalytic enantioselective addition of organometallic reagents to carbonyl compounds, a powerful method for constructing chiral secondary alcohols.[1][2]

This document moves beyond standard protocols to address the nuanced challenges encountered in the laboratory, explaining the causality behind experimental choices to empower you to rationalize and solve problems effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Poor Enantioselectivity (Low ee)

This is one of the most common challenges in asymmetric catalysis. Low enantiomeric excess (ee) indicates that the catalyst is not effectively discriminating between the two prochiral faces of the substrate.[3] Let's explore the critical factors.

Question: My enantiomeric excess (ee) is much lower than reported in the literature. What is the most likely cause?

The most influential parameter in these systems is often reaction temperature . The enantioselectivity of the diethylzinc addition to aldehydes, for instance, is highly sensitive to thermal conditions.[4][5]

  • Causality: The difference in activation energy (ΔΔG‡) between the pathways leading to the (R) and (S) products is often small. Higher temperatures provide sufficient thermal energy to overcome both barriers more easily, reducing the selectivity. Lowering the temperature makes the reaction more sensitive to the subtle energy differences in the diastereomeric transition states, thus favoring the lower-energy pathway and enhancing the ee.

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your cooling bath (e.g., dry ice/acetone, cryocooler) is stable and the internal reaction temperature is accurately monitored.

    • Systematic Temperature Screening: Run the reaction at a series of lower temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C). Be aware that reaction rates will decrease significantly at lower temperatures, requiring longer reaction times.[5]

    • Analyze the Trade-off: Plot ee vs. conversion at different temperatures. The optimal condition will be a balance between acceptable enantioselectivity and a practical reaction time.

Question: I've optimized the temperature, but my ee is still suboptimal. What should I investigate next?

The choice of solvent is the second most critical factor. The solvent influences the aggregation state and geometry of the active catalytic species.

  • Causality: The catalytic cycle involves dimeric zinc complexes. Non-polar, non-coordinating solvents like toluene or hexane are generally preferred because they do not compete with the chiral ligand or the aldehyde for coordination to the zinc center.[6] Polar or coordinating solvents (e.g., THF, Et₂O, methanol) can disrupt the carefully organized chiral environment of the catalyst, leading to a dramatic drop in enantioselectivity.[6]

  • Troubleshooting Steps:

    • Ensure Anhydrous, Non-Coordinating Solvents: Use freshly distilled, anhydrous non-polar solvents. Hexane and toluene are excellent starting points.

    • Solvent Screening: If results are still poor, perform a systematic screen of other non-polar solvents. Even subtle differences between hexane, heptane, and toluene can sometimes be significant.

    • Avoid Coordinating Solvents: Unless a specific protocol requires it, avoid solvents like THF, diethyl ether, or dichloromethane, as these can interfere with the catalyst's structure.[5]

Table 1: Illustrative Effect of Temperature and Solvent on Enantioselectivity (Data is representative for the addition of Et₂Zn to benzaldehyde catalyzed by (S)-2-(Methylamino)-2-phenylethanol)

Temperature (°C)SolventTypical Conversion (%)Typical ee (%)
25Toluene>9965
0Toluene>9992
-20Toluene95>98
0THF>9930
0Hexane>9994

Question: Can the stoichiometry of the reagents affect the enantioselectivity?

Yes, absolutely. The ratio between the chiral ligand, (S)-2-(Methylamino)-2-phenylethanol, and the organometallic reagent (e.g., diethylzinc) is crucial for forming the active catalyst.

  • Causality: The active catalyst is formed in situ by the reaction of the amino alcohol with diethylzinc. A slight excess of the organozinc reagent is typically required to ensure full formation of the catalytic species. However, a large excess of the organozinc reagent can sometimes promote a non-catalyzed, racemic background reaction, which will erode the overall ee.[7]

  • Troubleshooting Steps:

    • Start with a Standard Ratio: A common starting point is 1.0 equivalent of the ligand to 1.1-1.2 equivalents of the organozinc reagent to form the catalyst, which is then used in catalytic amounts (e.g., 2-10 mol%) relative to the aldehyde.

    • Optimize Ligand-to-Metal Ratio: If the background reaction is suspected, try slightly decreasing the excess of the organozinc reagent used for catalyst formation.

    • Check Catalyst Loading: Vary the mol% of the pre-formed catalyst (e.g., 1 mol%, 5 mol%, 10 mol%). Higher catalyst loading can sometimes outcompete the background reaction but adds cost and complexity to purification.

Category 2: Low Yield and Poor Conversion

Even with high ee, a reaction is not useful if the yield is low. Poor conversion or the formation of side products are common issues.

Question: My reaction is clean, but the conversion is very low, even after an extended time. What's wrong?

This often points to issues with reagent quality or reaction setup . Organometallic reagents like diethylzinc are extremely sensitive.

  • Causality: Organometallic reagents are potent bases and nucleophiles that react rapidly with protic sources, particularly water and oxygen.[8] Any moisture in the solvent, glassware, or on the substrate will quench the reagent, reducing its effective concentration and potentially inhibiting the catalyst.

  • Troubleshooting Workflow:

G start Low Conversion Observed q1 Are you using a strictly inert atmosphere (N₂ or Ar)? start->q1 q2 Is your solvent certified anhydrous or freshly distilled? q1->q2 Yes sol1 Implement Schlenk line or glovebox techniques. q1->sol1 No q3 Was your glassware flame-dried or oven-dried (>120°C)? q2->q3 Yes sol2 Use fresh, anhydrous solvent. q2->sol2 No q4 Is the diethylzinc solution fresh? (Consider titration) q3->q4 Yes sol3 Dry glassware thoroughly under vacuum while hot. q3->sol3 No q5 Is the reaction being run at a very low temperature? q4->q5 Yes sol4 Purchase a new bottle or titrate the existing solution. q4->sol4 No sol5 Increase reaction time or slowly warm to a slightly higher temperature. q5->sol5 Yes end_node Problem Resolved q5->end_node No, temp is optimal sol1->q2 sol2->q3 sol3->q4 sol4->q5 sol5->end_node

Caption: Troubleshooting workflow for low reaction conversion.

Question: My TLC/GC analysis shows multiple spots/peaks, and the yield of the desired product is low. What side reactions could be occurring?

The formation of byproducts suggests issues beyond simple reagent quenching.

  • Potential Side Reactions:

    • Reduction of the Aldehyde: If the organozinc reagent contains zinc hydride impurities, it can reduce the aldehyde to the corresponding primary alcohol. This is more common with older reagents.

    • Cannizzaro-type Reactions: Under basic conditions, aldehydes without an α-hydrogen can disproportionate. While less common with organozinc reagents, it's a possibility.

    • Enolization: For aldehydes with acidic α-protons, the organozinc reagent can act as a base, leading to enolate formation and subsequent side reactions instead of addition.[9]

  • Troubleshooting Steps:

    • Verify Reagent Purity: Use high-purity organozinc reagents and aldehydes. Purify the aldehyde by distillation if necessary.

    • Slow Addition: Add the aldehyde slowly to the solution of the catalyst and organozinc reagent at the optimized low temperature. This maintains a low concentration of the aldehyde, minimizing side reactions.

    • Check Ligand Purity: Ensure the (S)-2-(Methylamino)-2-phenylethanol is of high purity. Impurities could generate alternative, less selective catalysts.

Experimental Protocols and Methodologies

Protocol 1: General Procedure for Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol provides a reliable starting point for optimization.

Materials:

  • (S)-2-(Methylamino)-2-phenylethanol (10 mol%)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 eq)

  • Benzaldehyde (1.0 eq), freshly distilled

  • Anhydrous Toluene

  • Saturated aqueous NH₄Cl solution (for quenching)

  • Standard laboratory glassware, flame-dried under vacuum

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Catalyst Formation: To a flame-dried Schlenk flask under Argon, add (S)-2-(Methylamino)-2-phenylethanol (0.10 mmol). Add anhydrous toluene (2 mL). Cool the solution to 0 °C.

  • Slowly add diethylzinc solution (1.1 eq relative to the ligand, 0.11 mmol) dropwise. A gas evolution (ethane) should be observed.

  • Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of the zinc-alkoxide catalyst.

  • Main Reaction: Cool the catalyst solution to the desired temperature (e.g., -20 °C).

  • In a separate flask, prepare a solution of benzaldehyde (1.0 mmol) and the remaining diethylzinc (2.1 eq, 2.1 mmol) in anhydrous toluene (3 mL).

  • Add the benzaldehyde/diethylzinc solution to the catalyst solution dropwise over 10 minutes.

  • Monitoring: Stir the reaction at -20 °C for the required time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots (carefully quenching with sat. NH₄Cl) and analyzing via TLC or GC.

  • Work-up: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NH₄Cl solution at 0 °C.[1]

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral 1-phenylpropan-1-ol.[1]

Category 3: Analytical & Characterization

Correctly analyzing the product is as important as running the reaction.

Question: How do I accurately determine the enantiomeric excess (ee) of my product?

The most common and reliable methods are chiral chromatography techniques.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. Use a chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, AD-H). The two enantiomers will have different retention times, and the ee can be calculated from the relative peak areas.

  • Chiral Gas Chromatography (GC): For volatile alcohols, chiral GC with a cyclodextrin-based column is an excellent alternative.

  • Method Development: You will need to develop a suitable method, optimizing the mobile phase (for HPLC) or temperature program (for GC) to achieve baseline separation of the enantiomers. Run a racemic sample first to identify the peaks for both enantiomers.

Enantiomeric Excess Calculation: The ee is defined as the percentage of the major enantiomer minus the percentage of the minor enantiomer.[10] %ee = |([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])| x 100%

For chromatographic data, this simplifies to: %ee = |(Area_major - Area_minor) / (Area_major + Area_minor)| x 100%

Mechanistic Visualization

Understanding the proposed mechanism helps in rationalizing the effects of different parameters. The reaction is believed to proceed through a dimeric zinc complex where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other delivers the alkyl group via a six-membered, chair-like transition state.[11]

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand (S)-Ligand (L) Catalyst Chiral Zn-Catalyst [LZnEt]₂ (dimer) Ligand->Catalyst Et2Zn Et₂Zn Et2Zn->Catalyst Complex Catalyst-Aldehyde Complex Catalyst->Complex + RCHO Aldehyde Aldehyde (RCHO) Aldehyde->Complex TS Diastereomeric Transition State Complex->TS Et transfer Product_complex Product-Zn Complex TS->Product_complex Forms (S)-product Product_complex->Catalyst + Et₂Zn - Product-ZnEt Product Chiral Alcohol Product (after workup) Product_complex->Product Aqueous Workup

Caption: Proposed catalytic cycle for enantioselective alkylation.

This guide provides a framework for addressing the most common issues in asymmetric synthesis using (S)-2-(Methylamino)-2-phenylethanol. Systematic and logical troubleshooting, grounded in an understanding of the reaction mechanism, is the key to success.

References

  • MDPI. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. Retrieved from [Link]

  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Frontiers Media. (2024). Recent advances in catalytic asymmetric synthesis. Retrieved from [Link]

  • PubMed. (2002). Biotechnological production of 2-phenylethanol. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 13.9: Organometallic Reagents in Alcohol Synthesis. Retrieved from [Link]

  • Google Patents. (2000). Process for the preparation of 2-phenyl ethanol.
  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757–824.
  • National Institutes of Health. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • PubMed. (2022). [Advances in synthesis of 2-phenylethanol]. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Retrieved from [Link]

  • MDPI. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Retrieved from [Link]

  • Pearson. (n.d.). Organometallic Cumulative Practice: Videos & Practice Problems. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • MDPI. (2024). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]

  • Semantic Scholar. (2019). Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Retrieved from [Link]

  • YouTube. (2023). Organometallic Reagents and Reactions - Grignard, Gilman, Organolithium. Retrieved from [Link]

  • National Institutes of Health. (2024). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Retrieved from [Link]

  • ChemistryViews. (2017). Solvent-Induced Enantioselectivity. Retrieved from [Link]

  • Slideshare. (n.d.). Asymmetric synthesis Introduction enantiomeric excess. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • PubMed. (2020). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Optimization of the asymmetric synthesis of (S)-1-phenylethanol using Ispir bean as whole-cell biocatalyst. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

  • ACS Publications. (2014). Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs). Retrieved from [Link]

  • MDPI. (n.d.). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Retrieved from [Link]

  • Google Patents. (2005). Process for preparation of 2-phenyl ethanol.
  • University of Calgary. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • ResearchGate. (2002). (PDF) Preparation of linear secondary alcohols of high optical purity through chemical resolution with chiral alfa-phenylethylamines. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Retrieved from [Link]

  • Wikipedia. (n.d.). Asymmetric addition of dialkylzinc compounds to aldehydes. Retrieved from [Link]

  • ResearchGate. (2021). Chiral phenylethanol is synthesized from the prochiral starting compound, acetophenone, using. Retrieved from [Link]

  • PubMed. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 8.8: Organometallic Reagents in the Synthesis of Alcohols. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Asymmetric Synthesis: Principles, Strategies, and Applications in Pharmaceuticals. Retrieved from [Link]

Sources

Troubleshooting

Common side reactions in the synthesis of (S)-2-(Methylamino)-2-phenylethanol and their avoidance

Welcome to the technical support resource for the synthesis of (S)-2-(Methylamino)-2-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (S)-2-(Methylamino)-2-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during this synthesis. Our focus is on understanding the root causes of side reactions and implementing effective strategies for their avoidance to ensure high yield and purity of the target chiral amino alcohol.

Introduction

(S)-2-(Methylamino)-2-phenylethanol is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is crucial, and a common route involves the diastereoselective reduction of a corresponding α-aminoketone precursor. However, this and other synthetic approaches are often plagued by side reactions that can significantly impact yield, purity, and stereochemical integrity. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide & FAQs

Section 1: Reduction of the α-Aminoketone Precursor

The most prevalent method for synthesizing (S)-2-(Methylamino)-2-phenylethanol is the reduction of 2-(methylamino)-1-phenylethanone. This section addresses the common pitfalls of this critical step.

Question 1: My reaction yield is low, and I observe a significant amount of an unexpected byproduct. What could be the cause?

Answer: Low yields in the reduction of α-aminoketones are frequently due to over-reduction or the formation of stable intermediates that do not convert to the desired product.

  • Over-reduction: The use of overly strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), can lead to the reduction of the carbonyl group to a methylene group, especially with aromatic aminoketones[1]. This results in the formation of N-methyl-1-phenylethanamine.

    • Avoidance Strategy: Employ a milder and more chemoselective reducing agent like Sodium Borohydride (NaBH₄)[1]. NaBH₄ is generally more selective for the ketone functional group and less likely to cause over-reduction.

  • Imine/Enamine Formation: The secondary amine of the starting material can react with the ketone to form an imine or enamine intermediate. These intermediates can undergo side reactions or may not be efficiently reduced to the desired amino alcohol[1].

    • Avoidance Strategy: Protect the amino group with a suitable protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), prior to the reduction step[1]. The protecting group can be removed after the reduction is complete.

Question 2: I am struggling with poor diastereoselectivity in my reduction. How can I improve the formation of the desired (S,S)- or (S,R)-diastereomer?

Answer: Achieving high diastereoselectivity is a common challenge in the reduction of β-aminoketones to 1,3-amino alcohols[1]. The stereochemical outcome is highly dependent on the choice of reducing agent and the substituents on the nitrogen atom.

  • Chelation Control: A key strategy to enhance diastereoselectivity is to utilize chelation control. By selecting a suitable reducing agent and reaction conditions, a cyclic intermediate can be formed where the metal of the reducing agent coordinates with both the carbonyl oxygen and the amino group. This rigid, chelated structure sterically directs the hydride attack to one face of the carbonyl group, favoring the formation of one diastereomer.

    • Practical Tip: The effectiveness of chelation control can be influenced by the solvent and the specific metal cation of the borohydride reagent. Experimenting with different borohydride salts (e.g., NaBH₄, Zn(BH₄)₂) and solvents may be necessary to optimize the diastereoselectivity for your specific substrate.

Question 3: My reaction seems incomplete, even after extended reaction times. How can I drive the reaction to completion?

Answer: An incomplete reaction can be due to several factors, including insufficient reducing agent or deactivation of the reagent.

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical. Ensure that you are using a sufficient molar excess of the reducing agent.

    • Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) to track the disappearance of the starting material[1]. If the reaction stalls, a carefully controlled addition of more reducing agent may be necessary.

  • Reaction Conditions: Temperature can also play a role. While some reductions proceed well at room temperature, others may require cooling to 0°C or below to minimize side reactions, which in turn might require longer reaction times for completion.

Section 2: General Synthetic Issues and Purification

This section covers broader challenges that can arise during the synthesis and workup of (S)-2-(Methylamino)-2-phenylethanol.

Question 4: I notice degradation of my product during the workup. What are the likely causes and how can I prevent this?

Answer: Amino alcohols can be sensitive to harsh pH conditions[1]. Both strongly acidic and strongly basic conditions during the workup can lead to degradation or side reactions.

  • pH Control: During the aqueous workup, it is crucial to control the pH. The use of a buffered solution or careful, portion-wise addition of acid or base can prevent extreme pH shifts[1]. For example, quenching a reaction with a saturated solution of ammonium chloride (a mild acid) is often preferred over strong acids like HCl.

Question 5: My final product is contaminated with a position isomer. How can this be avoided?

Answer: The formation of a 1-amino-2-phenylethanol derivative as a position isomer can occur in some synthetic routes[2]. This type of impurity can be particularly difficult to remove by standard purification techniques like distillation or recrystallization[2].

  • Synthetic Route Selection: The choice of synthetic strategy is critical. Routes that proceed through a well-defined α-aminoketone intermediate are generally less prone to the formation of positional isomers compared to methods involving, for example, the ring-opening of certain epoxides where regioselectivity can be an issue.

  • Purification: If a positional isomer is present, purification via column chromatography may be necessary[2].

Experimental Protocols

Protocol 1: Boc-Protection of 2-(Methylamino)-1-phenylethanone

This protocol describes a general procedure for protecting the secondary amine before the reduction step to prevent imine/enamine formation.

  • Dissolve 2-(methylamino)-1-phenylethanone in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add 1.1 equivalents of di-tert-butyl dicarbonate (Boc)₂O.

  • Add 1.2 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M NaHSO₄), followed by a saturated aqueous solution of NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Boc-protected α-aminoketone.

Protocol 2: Diastereoselective Reduction with Sodium Borohydride

This protocol provides a general method for the reduction of the α-aminoketone to the desired amino alcohol.

  • Dissolve the α-aminoketone (either protected or unprotected) in a suitable solvent, typically methanol or ethanol, at 0°C.

  • Slowly add 1.5 to 2.0 equivalents of sodium borohydride (NaBH₄) in portions, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If a Boc-protecting group was used, it can be removed by treatment with an acid such as trifluoroacetic acid (TFA) in DCM or HCl in an appropriate solvent.

Data Presentation

Side Reaction Cause Avoidance Strategy Relevant Section
Over-reduction to MethyleneUse of strong reducing agents (e.g., LiAlH₄)[1].Use a milder reducing agent (e.g., NaBH₄)[1].Section 1
Imine/Enamine FormationReaction of the amine with the ketone[1].Protect the amino group (e.g., with Boc)[1].Section 1
Poor DiastereoselectivityLack of stereochemical control during reduction[1].Employ chelation control with appropriate reagents.Section 1
Incomplete ReactionInsufficient reducing agent or non-optimal conditions[1].Use a molar excess of the reducing agent and monitor with TLC[1].Section 1
Product DegradationHarsh pH during workup[1].Use buffered solutions or careful pH adjustment[1].Section 2
Positional Isomer FormationNon-selective synthetic routes[2].Choose a highly regioselective synthetic pathway.Section 2

Visualizations

Side_Reactions Start 2-(Methylamino)-1-phenylethanone Reduction Reduction (e.g., NaBH4) Start->Reduction Desired Pathway Over_Reduction Over-reduction (Strong Reductant) Start->Over_Reduction Side Reaction 1 Imine_Formation Intramolecular Reaction Start->Imine_Formation Side Reaction 2 Desired_Product (S)-2-(Methylamino)-2-phenylethanol Reduction->Desired_Product Over_Reduced_Product N-methyl-1-phenylethanamine Over_Reduction->Over_Reduced_Product Imine_Intermediate Imine/Enamine Intermediate Imine_Formation->Imine_Intermediate

Caption: Common reaction pathways in the synthesis of (S)-2-(Methylamino)-2-phenylethanol.

Troubleshooting_Flowchart Start Low Yield or Impure Product Check_Purity Analyze Byproducts (e.g., by GC-MS, NMR) Start->Check_Purity Over_Reduction Over-reduced Product Detected? Check_Purity->Over_Reduction Imine_Byproduct Imine/Enamine-related Byproduct Detected? Check_Purity->Imine_Byproduct Incomplete_Reaction Starting Material Remains? Check_Purity->Incomplete_Reaction Use_Milder_Reductant Solution: Use Milder Reducing Agent (e.g., NaBH4) Over_Reduction->Use_Milder_Reductant Yes Protect_Amine Solution: Protect Amine (e.g., with Boc) Imine_Byproduct->Protect_Amine Yes Increase_Reagent Solution: Increase Reducing Agent Stoichiometry and Monitor with TLC Incomplete_Reaction->Increase_Reagent Yes

Caption: Troubleshooting flowchart for the reduction step.

References

  • Troubleshooting guide for the reduction of aminoketones - Benchchem.
  • Processes for producing optically active 2-amino-1-phenylethanol derivatives - European Patent Office - EP 0924193 A1.

Sources

Optimization

Technical Support Center: Purification of (S)-2-(Methylamino)-2-phenylethanol and its Diastereomeric Derivatives

Welcome to the technical support center for the purification of (S)-2-(Methylamino)-2-phenylethanol and its diastereomeric derivatives. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (S)-2-(Methylamino)-2-phenylethanol and its diastereomeric derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these chiral compounds. The inherent structural similarities between the enantiomers and diastereomers of 2-(Methylamino)-2-phenylethanol, a key pharmacophore and synthetic intermediate, present significant purification challenges.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target stereoisomer with high purity.

I. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Chiral High-Performance Liquid Chromatography (HPLC)

Question 1: Why am I seeing poor or no resolution between my (S)-2-(Methylamino)-2-phenylethanol and its (R)-enantiomer on a chiral HPLC column?

Probable Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical for enantiomeric separation.[2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point for amino alcohols due to their broad applicability.[2][3] If you are not achieving separation, it is likely that the chosen CSP does not have the appropriate chiral recognition mechanism for your analyte.

    • Solution: Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type, or ligand-exchange columns).[2] A systematic screening approach is often the most effective way to identify a suitable stationary phase.[4]

  • Incorrect Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives, and their concentrations, significantly impacts chiral recognition.

    • Solution:

      • Optimize the Organic Modifier: Vary the type of alcohol (e.g., ethanol, isopropanol) and its percentage in the mobile phase.[5] Lowering the alcohol percentage can sometimes increase retention and improve resolution.[5]

      • Utilize Additives: For basic compounds like (S)-2-(Methylamino)-2-phenylethanol, the addition of a basic modifier such as diethylamine (DEA) to the mobile phase can improve peak shape and selectivity.[5] Experiment with the concentration of the additive (e.g., 0.05% to 0.2%).[5]

  • Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Evaluate the separation at different temperatures (e.g., 15°C, 25°C, 40°C).[5] A van't Hoff plot (ln(α) vs. 1/T) can help determine the optimal temperature for your separation.[5]

Question 2: My peaks are broad and tailing, even with a chiral column that shows some separation. What can I do?

Probable Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica support of the CSP can interact with the basic amine group of your compound, leading to peak tailing.

    • Solution: As mentioned above, add a basic modifier like DEA to the mobile phase to saturate these active sites and improve peak symmetry.[5]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly adsorbed sample components, or the stationary phase can degrade, leading to poor peak shape.[6][7]

    • Solution:

      • Column Washing: Flush the column with a strong, compatible solvent to remove contaminants. For immobilized columns, stronger solvents like THF or DMF may be used.[6] Always refer to the column manufacturer's instructions for recommended washing procedures.

      • Use a Guard Column: A guard column can help protect your analytical column from contaminants.[7]

  • Sample Overload: Injecting too much sample can lead to peak broadening and distortion.

    • Solution: Reduce the injection volume or the concentration of your sample.

Diastereomeric Salt Crystallization

Question 3: I've formed diastereomeric salts of my racemic 2-(Methylamino)-2-phenylethanol with a chiral acid, but I'm not getting selective crystallization of one diastereomer.

Probable Causes & Solutions:

  • Poor Choice of Resolving Agent: The chosen chiral resolving agent may not form diastereomeric salts with a significant enough difference in solubility.

    • Solution: Screen a variety of chiral acids (e.g., tartaric acid, mandelic acid derivatives). The structural compatibility between the amine and the chiral acid is crucial for forming a well-ordered crystal lattice, which in turn dictates the solubility difference.[8]

  • Unsuitable Solvent System: The solvent plays a critical role in the crystallization process by influencing the solubility of the diastereomeric salts.[9]

    • Solution: Experiment with different solvents and solvent mixtures. The ideal solvent should provide a significant difference in solubility between the two diastereomers at a given temperature. Sometimes, the addition of a co-solvent can dramatically alter the crystallization outcome.[9]

  • Formation of a Eutectic Mixture or Solid Solution: In some cases, the diastereomers may co-crystallize, forming a solid solution or a eutectic mixture, which makes separation by simple crystallization difficult.[10][11]

    • Solution:

      • Vary the Crystallization Temperature: The solubility of the diastereomers may change differently with temperature, potentially breaking the eutectic point.

      • Change the Solvent: A different solvent system may prevent the formation of a solid solution.

Question 4: The yield of my desired diastereomer from crystallization is very low.

Probable Causes & Solutions:

  • Suboptimal Supersaturation: If the solution is not sufficiently supersaturated, crystallization will be slow and inefficient. Conversely, if it is too supersaturated, spontaneous nucleation of both diastereomers may occur, leading to low purity and yield.

    • Solution: Carefully control the rate of cooling or solvent evaporation to achieve optimal supersaturation. Seeding the solution with a small crystal of the desired diastereomer can promote controlled crystallization.

  • Incomplete Crystallization: The crystallization process may not have reached equilibrium.

    • Solution: Allow more time for crystallization to occur. Gentle agitation can sometimes improve the crystallization process.

II. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying (S)-2-(Methylamino)-2-phenylethanol and its diastereomers?

The primary challenge lies in the subtle structural differences between the stereoisomers. Enantiomers have identical physical properties in an achiral environment, making their separation impossible by standard techniques like distillation or achiral chromatography. Diastereomers, while having different physical properties, can still be very similar, making their separation by techniques like crystallization challenging.[12]

Q2: When should I choose chiral HPLC over diastereomeric salt crystallization?

  • Chiral HPLC is often preferred for analytical purposes and for small-scale preparative separations due to its high resolving power and the ability to separate enantiomers directly without derivatization.[2] It is also advantageous when a suitable resolving agent for crystallization cannot be found.

  • Diastereomeric salt crystallization is a classical and often cost-effective method for large-scale separations.[10] However, it requires a suitable chiral resolving agent and extensive optimization of crystallization conditions.[8][10] It is a "trial and error" process that can be time-consuming.[10]

Q3: Can I use derivatization to separate the enantiomers on a standard (achiral) HPLC column?

Yes, this is a valid approach. By reacting the racemic amino alcohol with a chiral derivatizing agent (e.g., Marfey's reagent), you form diastereomers that can then be separated on a standard reversed-phase column (e.g., C18).[5] This indirect method can be very effective but requires an additional reaction step and subsequent removal of the derivatizing agent.[13]

Q4: Are there any other techniques I can consider for this type of separation?

  • Supercritical Fluid Chromatography (SFC): SFC using a chiral stationary phase is a powerful technique that can offer faster separations and reduced solvent consumption compared to HPLC.[2]

  • Capillary Electrophoresis (CE): CE with a chiral selector in the running buffer can provide excellent resolution for the enantiomers of amino alcohols without the need for derivatization.[14][15]

III. Experimental Protocols & Data

Protocol 1: Chiral HPLC Method Development for (S)-2-(Methylamino)-2-phenylethanol

This protocol outlines a systematic approach to developing a chiral HPLC method.

1. Column Selection and Initial Screening:

  • Start with a polysaccharide-based chiral stationary phase (e.g., amylose or cellulose-based).[3]
  • Screen two initial mobile phases:
  • Mobile Phase A: n-Hexane/Ethanol (90:10 v/v) with 0.1% Diethylamine (DEA)
  • Mobile Phase B: n-Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA)
  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
  • Monitor the separation using a UV detector at a wavelength where the analyte absorbs.

2. Optimization of the Mobile Phase:

  • Based on the initial screening, select the alcohol modifier that provides the best initial separation.
  • Vary the percentage of the alcohol modifier (e.g., 5%, 10%, 15%, 20%) to fine-tune the retention and resolution.
  • If peak shape is poor, adjust the concentration of DEA (e.g., 0.05% to 0.2%).

3. Temperature Optimization:

  • Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to determine the effect on selectivity.
Troubleshooting Chiral HPLC - A Logic Flow

Caption: Selecting a purification method.

Data Summary Table: Comparison of Purification Techniques
TechniqueAdvantagesDisadvantagesBest Suited For
Chiral HPLC High resolution, direct separation, applicable to a wide range of compounds. [2]Higher cost of chiral columns, limited sample loading capacity for analytical columns.Analytical quantification, small- to medium-scale preparative purification. [16]
Diastereomeric Salt Crystallization Cost-effective for large scale, well-established technique. [10]"Trial and error" nature, requires a suitable resolving agent, can be time-consuming to optimize. [10][17]Large-scale industrial production.
Chiral SFC Fast separations, lower solvent consumption (greener). [2]Higher initial instrument cost.High-throughput screening, preparative separations.
Indirect HPLC (Derivatization) Uses standard, less expensive achiral columns.Requires additional reaction and purification steps.When chiral columns are not available or effective.
Capillary Electrophoresis (CE) High efficiency, very small sample requirement. [14][15]Limited to analytical scale, lower concentration sensitivity.Enantiomeric purity analysis, screening of chiral selectors.

IV. References

  • Separation of Enantiomeric Ephedrine and Pseudoephedrine—High Pressure Liquid Chromatography and Capillary Electrophoresis | Journal of Forensic Sciences 1972-2005 - ASTM Digital Library. [Link]

  • Separation of Ephedrine and Pseudoephedrine Isomers Using SCIEX SelexION® Differential Mobility Technology. [Link]

  • Enantioselective analysis of the methamphetamine precursors ephedrine and pseudoephedrine by capillary electrokinetic chromatogr - Unibo. [Link]

  • Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed. [Link]

  • Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach | Request PDF - ResearchGate. [Link]

  • Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties - ResearchGate. [Link]

  • Structure-resolvability relationship of several diastereomeric salt pairs of 1-phenylethylamine - Semantic Scholar. [Link]

  • Separability of diastereomer salt pairs of 1-phenylethylamine with enantiomeric 2-substituted phenylacetic acids by fractional crystallization, and its relation to physical and phase properties - Sci-Hub. [Link]

  • Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)ephedrine isomers. [Link]

  • Ricerca Completes cGMP API Purification - Contract Pharma. [Link]

  • US9890406B2 - Method for producing cathine - Google Patents.

  • A Simple and Convenient Synthesis of Pseudoephedrine From N-Methylamphetamine - Improbable Research. [Link]

  • Norpseudoephedrine synthesis & optical resolution , Hive Methods Discourse. [Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - NIH. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Nonsteroidal Anti-Inflammatory Drugs–1-Phenylethylamine Diastereomeric Salts: A Systematic Solid-State Investigation - CNR-IRIS. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - NIH. [Link]

  • Comparative study on separation of diastereomers by HPLC - ResearchGate. [Link]

  • Separation of diastereomers - Chromatography Forum. [Link]

  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. [Link]

  • Production of natural 2-phenylethanol: From biotransformation to purified product. [Link]

  • Chiral HPLC Separations - Phenomenex. [Link]

  • Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate - PubMed. [Link]

  • Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. [Link]

  • Episode - 3: Purification Processes for API (Pharma & Biotech Industry) - YouTube. [Link]

  • CHIRAL SEPARATION METHODS FOR PHARMACEUTICAL AND BIOTECHNOLOGICAL PRODUCTS. [Link]

  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]

  • Chiral Drug Separation. [Link]

  • US5965780A - Method for extracting 2-phenylethanol - Google Patents.

  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization - PMC - NIH. [Link]

  • Biotechnological 2-Phenylethanol Production: Recent Developments - MDPI. [Link]

Sources

Troubleshooting

Troubleshooting low enantiomeric excess in reactions involving (S)-2-(Methylamino)-2-phenylethanol

Welcome to the technical support center for researchers utilizing (S)-2-(Methylamino)-2-phenylethanol in asymmetric synthesis. This guide is designed to provide in-depth, experience-driven insights into overcoming the co...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing (S)-2-(Methylamino)-2-phenylethanol in asymmetric synthesis. This guide is designed to provide in-depth, experience-driven insights into overcoming the common challenge of low enantiomeric excess (ee). By understanding the causal factors behind suboptimal results, you can systematically troubleshoot and optimize your reactions for the highest levels of stereocontrol.

(S)-2-(Methylamino)-2-phenylethanol is a highly effective β-amino alcohol ligand, particularly renowned for its performance in the enantioselective addition of organozinc reagents to carbonyl compounds.[1][2] Its bidentate nature allows it to form a stable, chiral complex with a metal center, thereby creating a sterically defined environment that directs the approach of the substrate. However, achieving the high enantioselectivities reported in the literature requires careful attention to detail. This guide will walk you through the most critical parameters.

Troubleshooting Guide: Diagnosing and Solving Low Enantiomeric Excess

This section addresses specific problems in a question-and-answer format, providing a logical workflow to identify and rectify the root cause of poor stereoselectivity.

Q1: My reaction resulted in a nearly racemic product (e.g., <10% ee). Where should I begin my investigation?

A low enantiomeric excess suggests a fundamental issue with the catalytic system or the reaction setup. Before adjusting subtle parameters like temperature or concentration, a "first principles" check is essential.

Step 1: Verify Ligand and Reagent Integrity

  • Ligand Purity and Identity: Confirm the identity and enantiomeric purity of your (S)-2-(Methylamino)-2-phenylethanol. An impure or racemic ligand is a primary cause of failed stereoinduction. Verify the material's specific rotation and compare it to literature values. If in doubt, recrystallization may be necessary.

  • Reagent Quality: Organometallic reagents like diethylzinc are extremely sensitive to air and moisture. Use freshly opened bottles or recently titrated solutions. Degradation of the reagent leads to achiral background reactions, eroding enantioselectivity.

Step 2: Scrutinize the In-Situ Catalyst Formation

  • The active catalyst is formed in situ from the ligand and the metal source (e.g., diethylzinc). This pre-formation step is critical. Ensure you are following a reliable protocol, which typically involves stirring the ligand with the organometallic reagent for a specific time before adding the substrate.[1] This allows the stable, chiral catalytic complex to form.

  • Causality: If the substrate is added too early, the achiral organometallic reagent can react directly with it in a rapid, non-selective background reaction, producing a racemic product before the chiral catalyst has a chance to operate.

Step 3: Evaluate Reaction Conditions for Gross Errors

  • Atmosphere: All reactions involving organozinc reagents must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and oven-dried glassware. The presence of water or oxygen will rapidly quench the reagents and destroy the catalyst.

  • Solvent Purity: Ensure your solvent is truly anhydrous. Using a freshly opened bottle of solvent or distilling from an appropriate drying agent is highly recommended.

Below is a workflow to guide your initial checks for near-racemic outcomes.

G start Low ee (<10%) Observed reagent_check 1. Verify Reagent Purity - Ligand ee >99%? - Diethylzinc solution fresh? start->reagent_check atmosphere_check 2. Confirm Inert Atmosphere - Anhydrous solvent? - Oven-dried glassware? reagent_check->atmosphere_check [ Purity OK ] end_fail Address Foundational Issue (e.g., Purify Ligand) reagent_check->end_fail [ Purity Issue ] catalyst_formation 3. Review Catalyst Formation - Pre-stirred ligand and ZnEt2? - Correct order of addition? atmosphere_check->catalyst_formation [ Setup OK ] atmosphere_check->end_fail [ Moisture/Air Leak ] result Proceed to Optimization (See Q2) catalyst_formation->result [ Protocol Correct ] catalyst_formation->end_fail [ Protocol Error ] NLE L_S (S)-Ligand (Major) Cat_SS M-(S)L-(S)L (Homochiral) HIGHLY SELECTIVE L_S->Cat_SS Cat_SR M-(S)L-(R)L (Heterochiral/meso) POORLY SELECTIVE L_S->Cat_SR L_R (R)-Ligand (Minor) Cat_RR M-(R)L-(R)L (Homochiral) (Opposite Selectivity) L_R->Cat_RR L_R->Cat_SR Product_S (S)-Product Cat_SS->Product_S k_fast_S Product_R (R)-Product Cat_RR->Product_R k_fast_R Cat_SR->Product_S k_slow_racemic Cat_SR->Product_R k_slow_racemic

Caption: Origin of non-linear effects from a non-enantiopure ligand.

Q: Can the order of reagent addition significantly impact the final ee?

A: Yes, profoundly. As mentioned in Q1, the standard and most reliable protocol involves the pre-formation of the active chiral catalyst.

Recommended Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol serves as a general model for reactions catalyzed by (S)-2-(Methylamino)-2-phenylethanol.

  • Preparation: Under an inert atmosphere (Argon), add anhydrous toluene (5.0 mL) to a flame-dried flask containing (S)-2-(Methylamino)-2-phenylethanol (15.1 mg, 0.1 mmol, 10 mol%).

  • Catalyst Formation: Stir the solution at room temperature. Add diethylzinc (1.0 M in hexanes, 1.1 mL, 1.1 mmol) dropwise. A white precipitate may form. Stir the resulting mixture for 30 minutes at room temperature.

  • Substrate Addition: Cool the mixture to 0 °C in an ice bath. Add freshly distilled benzaldehyde (102 µL, 1.0 mmol) dropwise over 5 minutes.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., 9:1 Hexanes:EtOAc).

  • Workup: Upon completion (typically 2-4 hours), quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the enantiomeric excess using chiral HPLC or GC.

Q: Are there specific classes of substrates that are known to perform poorly with this ligand system?

A: Yes, substrate scope is a key consideration. While highly effective for many aromatic and unhindered aliphatic aldehydes, performance can decrease with certain substrate features:

  • Sterically Hindered Aldehydes: Very bulky aldehydes (e.g., pivaldehyde) may react slowly and with lower selectivity due to unfavorable steric interactions in the transition state.

  • Chelating Substrates: Aldehydes containing nearby Lewis basic groups (e.g., a methoxy group at the ortho position) can sometimes interfere with the desired catalytic cycle by coordinating to the zinc center, leading to lower ee.

  • Ketones: The enantioselective addition of organozinc reagents to ketones is significantly more challenging than to aldehydes due to the increased steric bulk and lower reactivity of the ketone carbonyl. [3]While some specialized catalysts exist for ketones, (S)-2-(Methylamino)-2-phenylethanol typically gives poor results for this transformation.

By systematically addressing these common issues, researchers can effectively troubleshoot and optimize reactions involving (S)-2-(Methylamino)-2-phenylethanol to achieve high levels of enantiomeric excess, unlocking its full potential in asymmetric synthesis.

References

  • Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009). Nonlinear effects in asymmetric catalysis. Angewandte Chemie International Edition, 48(3), 456-94. [Link]

  • Bailey, A. (2009). Non-Linear Effects in Asymmetric Catalysis: A Useful Tool in Understanding Reaction Mechanisms. University of Illinois Urbana-Champaign, Denmark Group Meeting. [Link]

  • Kagan, H. B., et al. (1996). Nonlinear Effects in Asymmetric Catalysis: Some Recent Aspects. Acta Chemica Scandinavica, 50, 345-352. [Link]

  • Wikipedia contributors. (2023). Non-linear effects. Wikipedia, The Free Encyclopedia. [Link]

  • Zhu, S., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. [Link]

  • Kim, H. Y., & Toste, F. D. (2018). Copper-catalyzed enantioselective stereodivergent synthesis of amino alcohols. PMC. [Link]

  • Wikipedia contributors. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. Wikipedia, The Free Encyclopedia. [Link]

  • Lu, G., et al. (2006). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters. [Link]

  • Begum, Z., et al. (2020). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Publishing. [Link]

  • Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

  • Bauer, T., et al. (2024). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. MDPI. [Link]

  • Gockel, S. N., & Krische, M. J. (2011). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. Organic Letters. [Link]

  • Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000). Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Enantioselective addition of diethylzinc to aldehydes. ResearchGate. [Link]

  • Kobayashi, S., Ishitani, H., & Ueno, M. (1998). Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic asymmetric organozinc additions to carbonyl compounds. Chemical Reviews. [Link]

Sources

Optimization

Technical Support Center: Stereoselective Removal of the (S)-2-(Methylamino)-2-phenylethanol Chiral Auxiliary

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing the (S)-2-(Methylamino)-2-phenylethanol chiral auxiliary in their synthetic endeav...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing the (S)-2-(Methylamino)-2-phenylethanol chiral auxiliary in their synthetic endeavors. As Senior Application Scientists, we have compiled this resource to address the critical step of auxiliary removal, with a primary focus on preserving the stereochemical integrity of your target molecule. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established chemical principles to navigate the challenges of this crucial transformation.

The Challenge: Preventing Racemization

The principal obstacle during the cleavage of the N-acyl derivative of (S)-2-(Methylamino)-2-phenylethanol is the potential for racemization at the α-stereocenter. This loss of stereochemical information typically occurs through the formation of a planar enolate intermediate under basic conditions, which can be protonated from either face, leading to a racemic or epimerized mixture.[1] The acidity of the α-proton is a key factor, and conditions that favor enolization must be carefully controlled or avoided.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the removal of the (S)-2-(Methylamino)-2-phenylethanol auxiliary.

Issue 1: Significant Racemization or Epimerization Detected

Q: I've cleaved the auxiliary, but my product shows a significant loss of enantiomeric excess. What are the likely causes and how can I prevent this?

A: Racemization is a common pitfall and is almost always linked to the formation of an enolate intermediate. Here’s a breakdown of potential causes and solutions:

  • Cause A: Harsh Basic Hydrolysis Conditions. Standard amide hydrolysis using strong bases like sodium hydroxide or potassium hydroxide at elevated temperatures can easily deprotonate the α-carbon, leading to racemization.[1][2]

    • Solution: Avoid strong, non-nucleophilic bases. If hydrolysis is the desired route, milder conditions should be employed. Consider using lithium hydroperoxide (LiOH/H₂O₂), a reagent system known for the effective cleavage of N-acyl oxazolidinones with minimal epimerization.[3] While this method is well-documented for cyclic systems, its principles can be adapted. The hydroperoxide anion is a more potent nucleophile than hydroxide, and the reaction can often be performed at lower temperatures.

  • Cause B: Prolonged Reaction Times at Elevated Temperatures. Even with milder bases, extended reaction times or high temperatures can provide sufficient energy to overcome the activation barrier for enolization.

    • Solution: Monitor the reaction closely by TLC or LC-MS to determine the minimum time required for complete cleavage. Employ cryogenic conditions (e.g., -78 °C to 0 °C) whenever possible to disfavor the enolization pathway.

  • Cause C: Inappropriate Choice of Cleavage Method. The chosen cleavage method may inherently promote racemization for your specific substrate.

    • Solution: Consider alternative, non-hydrolytic cleavage methods. Reductive cleavage is often a milder alternative that can avoid the issue of enolization.

Issue 2: Incomplete Cleavage of the Chiral Auxiliary

Q: My reaction has stalled, and I have a mixture of starting material and product. How can I drive the reaction to completion without compromising stereochemistry?

A: Incomplete cleavage can be frustrating. Here are some strategies to address this:

  • Cause A: Insufficient Reagent Stoichiometry. The cleavage reagent may have been consumed by other functional groups in the molecule or degraded over the course of the reaction.

    • Solution: Increase the equivalents of the cleavage reagent. For instance, in a reductive cleavage with a hydride source, it's not uncommon to use a significant excess. Perform a small-scale trial to find the optimal stoichiometry.

  • Cause B: Low Reaction Temperature. While low temperatures are crucial for preventing racemization, they can also slow down the desired cleavage reaction.

    • Solution: If the reaction is sluggish at very low temperatures, a carefully controlled, incremental increase in temperature may be necessary. For example, you might start the reaction at -42 °C and slowly warm it to -20 °C or 0 °C, monitoring both the conversion and the enantiomeric excess at each stage.

  • Cause C: Steric Hindrance. The environment around the amide bond may be sterically congested, hindering the approach of the nucleophile or reducing agent.

    • Solution: A change in solvent to one that better solvates the transition state may be beneficial. In some cases, a more reactive, less sterically demanding reagent may be required. For reductive cleavages, lithium borohydride is a stronger reducing agent than sodium borohydride and may be more effective.

Issue 3: Low Yield of the Desired Product

Q: I've successfully removed the auxiliary without racemization, but my isolated yield is poor. What could be the reasons?

A: Low yields can stem from a variety of factors, from the reaction itself to the workup procedure.

  • Cause A: Product Instability. The desired product may be unstable under the cleavage or workup conditions.

    • Solution: Ensure that the workup procedure is as mild as possible. For example, if your product is acid-sensitive, use a buffered aqueous solution for quenching and extraction.

  • Cause B: Over-reduction or Side Reactions. In reductive cleavage, other functional groups in your molecule might be susceptible to reduction.

    • Solution: Choose a reducing agent with appropriate selectivity. For instance, lithium borohydride is known to reduce esters, but not secondary or tertiary amides, nitro groups, or alkyl halides. This selectivity can be advantageous.

  • Cause C: Difficult Separation of Product and Auxiliary. The cleaved auxiliary, (S)-2-(methylamino)-2-phenylethanol, is a water-soluble amino alcohol. However, depending on the properties of your product, separation might be challenging.

    • Solution: Optimize your extraction procedure. Acid-base extraction can be a powerful tool. By acidifying the aqueous layer, the amino alcohol auxiliary will be protonated and remain in the aqueous phase, while your (presumably neutral) organic product can be extracted into an organic solvent. Conversely, basifying the aqueous layer will allow for the extraction of the free-base auxiliary if you wish to recover it.

Frequently Asked Questions (FAQs)

Q1: What are the most promising methods for the non-racemizing removal of the (S)-2-(Methylamino)-2-phenylethanol auxiliary?

A: Based on the principles of cleaving similar acyclic amino alcohol auxiliaries, two main strategies are recommended:

  • Reductive Cleavage: This is often the mildest and most reliable method to avoid racemization. The resulting product will be an alcohol.

    • Recommended Reagent: Lithium borohydride (LiBH₄) in an ethereal solvent like THF or diethyl ether is a good starting point. It is a more powerful reducing agent than NaBH₄ but generally safer and easier to handle than LiAlH₄.

  • Hydrolytic Cleavage (with caution): This method yields a carboxylic acid.

    • Recommended Reagent: Lithium hydroperoxide (LiOH/H₂O₂), as mentioned in the troubleshooting guide, is the method of choice to minimize epimerization.

Q2: How can I recover the (S)-2-(Methylamino)-2-phenylethanol auxiliary for reuse?

A: The auxiliary is an amino alcohol and can be recovered using acid-base extraction. After the reaction is quenched, acidify the aqueous layer with an acid like 1 M HCl. This will protonate the auxiliary, making it highly water-soluble. Wash the aqueous layer with an organic solvent to remove your product. Then, basify the aqueous layer with a base like 1 M NaOH to deprotonate the auxiliary. The free-base auxiliary can then be extracted into an organic solvent like dichloromethane or ethyl acetate.

Q3: What analytical techniques are best for determining the enantiomeric excess (e.e.) of my product after auxiliary removal?

A: Several techniques can be used, and the choice depends on your product's properties:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods. A variety of chiral stationary phases are commercially available.

  • Chiral Gas Chromatography (GC): This is suitable for volatile and thermally stable compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Chiral Solvating Agents: This technique can be used to differentiate enantiomers by inducing chemical shift differences in their NMR spectra.

  • Polarimetry: While a classic method, it can be less reliable for determining high e.e. values and requires a pure sample and knowledge of the specific rotation of the enantiomerically pure compound.

Experimental Protocols (Suggested Starting Points)

The following protocols are based on established methods for analogous chiral auxiliaries and should be optimized for your specific substrate.

Protocol 1: Reductive Cleavage to the Alcohol
  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-acyl derivative of (S)-2-(methylamino)-2-phenylethanol (1.0 eq.) in anhydrous THF (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add lithium borohydride (LiBH₄, 4.0 eq.) portion-wise over 10-15 minutes.

  • Reaction: Stir the reaction mixture at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, allow it to warm to room temperature.

  • Quenching: Once the reaction is complete, carefully quench by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic.

  • Workup and Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC.

Protocol 2: Hydrolytic Cleavage to the Carboxylic Acid
  • Reaction Setup: In a round-bottom flask, dissolve the N-acyl derivative of (S)-2-(methylamino)-2-phenylethanol (1.0 eq.) in a 3:1 mixture of THF and water (0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add a pre-cooled (0 °C) aqueous solution of lithium hydroxide (LiOH, 4.0 eq.) followed by the dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, 8.0 eq.).

  • Reaction: Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, quench the reaction at 0 °C by adding an aqueous solution of sodium sulfite (Na₂SO₃, 10.0 eq.). Stir for 30 minutes.

  • Workup and Isolation: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Auxiliary Recovery (Optional): Basify the aqueous layer to pH >12 with 1 M NaOH and extract with dichloromethane to recover the chiral auxiliary.

  • Purification: Wash the combined organic layers containing the product with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude carboxylic acid by flash column chromatography or recrystallization.

  • Analysis: Determine the enantiomeric excess of the purified carboxylic acid by converting it to a methyl ester (e.g., with TMS-diazomethane) and analyzing by chiral HPLC or GC.

Visualization of Key Concepts

Workflow for Chiral Auxiliary Removal and Troubleshooting

G cluster_0 Auxiliary Cleavage Strategy cluster_1 Reaction and Analysis cluster_2 Troubleshooting start Start with N-Acyl Adduct choose_method Choose Cleavage Method start->choose_method reductive Reductive Cleavage (e.g., LiBH4) Product: Alcohol choose_method->reductive Mildest hydrolytic Hydrolytic Cleavage (e.g., LiOH/H2O2) Product: Carboxylic Acid choose_method->hydrolytic Potential for Racemization run_reaction Run Reaction at Low Temp. reductive->run_reaction hydrolytic->run_reaction workup Workup & Purification run_reaction->workup analyze Analyze e.e. (Chiral HPLC/GC) workup->analyze incomplete Incomplete Reaction? workup->incomplete low_yield Low Yield? workup->low_yield racemization Racemization Observed? analyze->racemization lower_temp Lower Temperature racemization->lower_temp change_reagent Switch to Reductive Cleavage racemization->change_reagent more_reagent Increase Reagent Stoichiometry incomplete->more_reagent warm_slowly Gradually Increase Temperature incomplete->warm_slowly mild_workup Milder Workup Conditions low_yield->mild_workup optimize_extraction Optimize Extraction pH low_yield->optimize_extraction

Caption: A logical workflow for the removal of the chiral auxiliary, including key decision points and troubleshooting pathways.

Mechanism of Racemization via Enolate Formation

G Chiral Amide Chiral Amide Planar Enolate\n(Loss of Chirality) Planar Enolate (Loss of Chirality) Chiral Amide->Planar Enolate\n(Loss of Chirality) Base (-H+) (R)-Product (R)-Product Planar Enolate\n(Loss of Chirality)->(R)-Product H+ (S)-Product (S)-Product Planar Enolate\n(Loss of Chirality)->(S)-Product H+ Racemic Mixture Racemic Mixture

Caption: The mechanism of racemization through a planar, achiral enolate intermediate.

References

  • Organic Synthesis. Hydrolysis of Amide. Available at: [Link].

  • Hyun, M. H., & Min, C. S. (2001). Liquid chromatographic resolution of racemic amines, amino alcohols and related compounds on a chiral crown ether stationary phase.
  • Chemguide. Hydrolysing Amides. Available at: [Link].

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. (2019). Available at: [Link].

  • Smith, T. E., Richardson, D. P., Truran, G. A., Belecki, K., & Onishi, M. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates.
  • Papatheodorou, A., & Taoukis, P. S. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112.
  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link].

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Periasamy, M. (2002). Novel methods of resolving racemic diols and amino alcohols. Aldrichimica Acta, 35(3), 89-101.
  • Davies, S. G., & Ichihara, O. (1991). Asymmetric synthesis of tailor-made amino acids using chiral Ni(II) complexes of Schiff bases. An update of the recent literature. Tetrahedron: Asymmetry, 2(3), 183-211.
  • Du, Y., & Ding, K. (2003). Development of new reactions driven by N–O bond cleavage: from O-acyl hydroxylamines to tetrodotoxin.
  • Bishnoi, P., Singh, A., Maurya, Y., Jhamb, V., Sharma, A., Sivapreetha, S. V., & Chatterjee, S. (2022). Mechanistic Insights into the Reductive N–O Bond Cleavage of O‑Acyl Hydroxylamines: Dual Reactivity as Potent Oxidants and Nitrogen Transfer Agents. Inorganic Chemistry, 61(30), 11843-11854.
  • Overman, L. E., & Ricca, D. J. (1993). Stereoselective Synthesis of Acyclic Amino Alcohols via Von Braun Ring Opening of Chiral Piperidines. The Journal of Organic Chemistry, 58(15), 4113-4115.
  • Morales Monarca, G. H., Gnecco, D., & Teran, J. (2022). Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. European Journal of Organic Chemistry, 2022(20), e202200226.
  • Toniolo, C., & Bonora, G. M. (1982). Effect of the amino acid substituents on amide bond cleavage in N-acyl-alpha,alpha-dialkylglycine derivatives. International Journal of Peptide and Protein Research, 20(4), 369-376.
  • Belokon, Y. N., & Tararov, V. I. (1997). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Russian Chemical Reviews, 66(9), 747-766.
  • Periasamy, M. (2002). Novel methods of resolving racemic diols and amino alcohols. Aldrichimica Acta, 35(3), 89-101.
  • Szabó, D., & Kudar, V. (2019). Diastereoselective alkylation of 4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 47(1), 47-51.
  • Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2007). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Tetrahedron, 63(36), 8847-8861.
  • Periasamy, M., & Reddy, M. R. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. The Open Organic Chemistry Journal, 2, 74-77.
  • Amit, B., & Patchornik, A. (1973). Light-sensitive amides. Photocleavage of N-acyl-1,2,3,4-tetrahydro-8-nitroquinolines to give free carboxylic acids. Tetrahedron Letters, 14(30), 2205-2208.
  • Davies, S. G., Fletcher, A. M., & Thomson, J. E. (2007). SuperQuat N-acyl-5,5-dimethyloxazolidin-2-ones for the asymmetric synthesis of alpha-alkyl and beta-alkyl aldehydes. Tetrahedron, 63(36), 8847-8861.

Sources

Troubleshooting

Stability issues of (S)-2-(Methylamino)-2-phenylethanol under different reaction conditions

Welcome to the technical support center for (S)-2-(Methylamino)-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges assoc...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (S)-2-(Methylamino)-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. The following information, presented in a question-and-answer format, provides insights into the molecule's behavior under various stress conditions, offering troubleshooting advice and preventative strategies to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: General Stability and Handling

Question 1: What are the primary factors that can affect the stability of (S)-2-(Methylamino)-2-phenylethanol?

(S)-2-(Methylamino)-2-phenylethanol, also known as (-)-Norephedrine, is a phenethylamine derivative. Its stability is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. The molecule possesses a secondary amine and a benzylic alcohol, which are functional groups susceptible to various degradation pathways. For instance, the secondary amine can undergo oxidation, while the alcohol can be oxidized or participate in elimination reactions, particularly under harsh acidic or basic conditions.

Question 2: What are the recommended storage and handling conditions for (S)-2-(Methylamino)-2-phenylethanol?

To ensure maximum stability, (S)-2-(Methylamino)-2-phenylethanol should be stored in a well-closed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended. When preparing solutions, it is crucial to use high-purity solvents and protect the solution from light, especially if it is to be stored for an extended period. The use of amber vials or wrapping containers in aluminum foil is a good laboratory practice.[1]

Section 2: pH-Related Stability and Hydrolysis

Question 3: My solution of (S)-2-(Methylamino)-2-phenylethanol shows degradation when prepared in an acidic buffer. What is happening?

Under strong acidic conditions (e.g., refluxing with 0.1N HCl), (S)-2-(Methylamino)-2-phenylethanol may be susceptible to dehydration.[2] The benzylic alcohol can be protonated, forming a good leaving group (water), which can then be eliminated to form an enamine that subsequently rearranges. While specific degradation products for this compound under these exact conditions are not extensively documented in publicly available literature, the general principles of organic chemistry suggest this as a likely pathway.

Question 4: I observe instability in a basic solution. What is the likely degradation mechanism?

In strongly alkaline conditions (e.g., 0.1N NaOH), particularly with heating, phenylethanolamines can undergo oxidation.[2] The presence of the amine and hydroxyl groups can make the molecule susceptible to base-catalyzed oxidation, potentially leading to the formation of ketones or other oxidized species. For structurally similar compounds like norepinephrine, degradation is accelerated in alkaline solutions.[2]

Section 3: Oxidative and Photolytic Stability

Question 5: I suspect my sample has degraded due to oxidation. What are the likely degradation products?

Oxidative stress is a significant concern for phenylethanolamines. Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the degradation of (S)-2-(Methylamino)-2-phenylethanol.[3][4] Based on studies of the closely related compound ephedrine, a likely major oxidation product is benzaldehyde.[3] The mechanism may involve N-oxidation followed by decomposition.[3] For norepinephrine, which shares the core phenylethanolamine structure, oxidation of the catechol moiety is a primary degradation pathway, though (S)-2-(Methylamino)-2-phenylethanol lacks this feature.[5][6] However, the secondary amine and benzylic alcohol are still susceptible to oxidative attack.

Question 6: What precautions should I take to prevent photolytic degradation?

(S)-2-(Methylamino)-2-phenylethanol should be protected from light. Photodegradation can occur upon exposure to UV or even ambient light over time. Studies on other pharmaceuticals show that light exposure can lead to the formation of various photoproducts.[7] Always store the solid compound and its solutions in light-resistant containers (e.g., amber glass) or protect them from light by other means.[1]

Section 4: Thermal Stability

Question 7: Is (S)-2-(Methylamino)-2-phenylethanol stable at elevated temperatures?

While the solid form is relatively stable at room temperature, prolonged exposure to high temperatures can lead to degradation. Thermal stress can accelerate the degradation pathways mentioned earlier, such as dehydration or oxidation. In forced degradation studies of related compounds, thermal degradation is typically investigated by exposing the sample to dry heat (e.g., 60-80°C).[8]

Experimental Protocols and Methodologies

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

Objective: To generate degradation products of (S)-2-(Methylamino)-2-phenylethanol under various stress conditions.

Materials:

  • (S)-2-(Methylamino)-2-phenylethanol

  • Hydrochloric acid (HCl), 1M and 0.1M

  • Sodium hydroxide (NaOH), 1M and 0.1M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol, HPLC grade

  • Water, HPLC grade

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known amount of the compound in 0.1M HCl. Heat at 60°C for up to 30 minutes. If no degradation is observed, use 1M HCl and reflux for a longer duration.[8] Neutralize an aliquot before analysis.

  • Alkaline Hydrolysis: Dissolve a known amount of the compound in 0.1M NaOH. Heat at 60°C for up to 30 minutes.[8] Neutralize an aliquot before analysis.

  • Oxidative Degradation: Dissolve a known amount of the compound in a solution of 3% H₂O₂. Keep at room temperature for a specified period (e.g., 24 hours), protected from light.

  • Thermal Degradation: Expose the solid compound to dry heat at 70°C for 48 hours. Also, prepare a solution of the compound in a suitable solvent (e.g., 50:50 methanol:water) and heat at 70°C.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

Analysis: Analyze all stressed samples, along with a control sample, using a suitable stability-indicating analytical method, such as the one described below.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point for developing a validated stability-indicating assay for (S)-2-(Methylamino)-2-phenylethanol, based on methods for similar compounds.[5]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of an aqueous buffer containing an ion-pairing agent and an organic modifier. For example, 80:20 (v/v) aqueous sodium 1-octanesulfonate:methanol.[5] The pH of the aqueous phase should be optimized (e.g., pH 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min[8]

  • Detection Wavelength: 220 nm[8]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a standard solution of (S)-2-(Methylamino)-2-phenylethanol in the mobile phase.

  • Inject the standard and the samples from the forced degradation study.

  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak and from each other.

Data Presentation

Table 1: Summary of Potential Degradation of (S)-2-(Methylamino)-2-phenylethanol under Forced Conditions (Hypothetical Data)

Stress ConditionReagents/ParametersPotential Degradation PathwayLikely Degradation Products
Acid Hydrolysis 0.1M - 1M HCl, 60°CDehydrationPhenylpropanone, rearrangement products
Alkaline Hydrolysis 0.1M - 1M NaOH, 60°COxidationBenzaldehyde, Benzoic Acid
Oxidation 3% H₂O₂, RTN-Oxidation, C-OxidationBenzaldehyde, N-oxide derivatives
Thermal 70°C, dry heatMultipleVarious, depends on atmosphere
Photolytic >1.2 million lux hoursPhotochemical reactionsVarious oxidized and rearranged species

Visualizations

DegradationWorkflow cluster_start Start: (S)-2-(Methylamino)-2-phenylethanol cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Start API Sample (Solid & Solution) Acid Acidic Stress (HCl, Heat) Start->Acid Expose to Stress Base Basic Stress (NaOH, Heat) Start->Base Expose to Stress Oxidative Oxidative Stress (H2O2) Start->Oxidative Expose to Stress Thermal Thermal Stress (Dry Heat) Start->Thermal Expose to Stress Photo Photolytic Stress (Light/UV) Start->Photo Expose to Stress HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidative->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples Outcome Identify Degradants Assess Stability Validate Method HPLC->Outcome

Caption: Workflow for a forced degradation study.

PotentialOxidativeDegradation Parent (S)-2-(Methylamino)-2-phenylethanol Intermediate N-Oxide Intermediate Parent->Intermediate Oxidation Oxidant H₂O₂ Oxidant->Intermediate Product1 Benzaldehyde Intermediate->Product1 Decomposition Product2 Other Oxidized Species Intermediate->Product2 Further Oxidation

Caption: A potential oxidative degradation pathway.

References

  • Coli Louvisse de Abreu, L., Abrahim-Vieira, B., et al. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. Biomedical Chromatography, 34(7), e4832. Available at: [Link]

  • Kaushal, G., Sayre, B. E., & Prettyman, T. (2012). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF THE STABILITY OF EXTEMPORANEOUSLY PREPARED NOREPINEPHRINE PARENTERAL SOLUTIONS. Journal of Liquid Chromatography & Related Technologies, 35(18), 2609-2622. Available at: [Link]

  • Chan, T. M., et al. (2012). STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF THE STABILITY OF EXTEMPORANEOUSLY PREPARED NOREPINEPHRINE PARENTERAL SOLUTIONS. Journal of Liquid Chromatography & Related Technologies, 35(18), 2609-2622. Available at: [Link]

  • Gawad, V. A., et al. (2017). Stability indicating simultaneous validation of Paracetamol, Phenylpropanolamine and Triprolidine with forced degradation behavior study by RP-HPLC. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 1629-1643. Available at: [Link]

  • Grumetto, L., et al. (2016). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 8(2), 13. Available at: [Link]

  • Kappe, T., et al. (2023). Chemical decontamination of methamphetamine and ephedrine using an activated peroxide-containing cleaning solution. Forensic Science International, 351, 111816. Available at: [Link]

  • Skoog, K. O., & Waterman, M. R. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 335. Available at: [Link]

  • Wikipedia. (n.d.). Phenylpropanolamine. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). Phenylpropanolamine. Retrieved January 18, 2026, from [Link]

Sources

Optimization

Technical Support Center: Crystallization of (S)-2-(Methylamino)-2-phenylethanol Derivatives

An essential aspect of drug development and manufacturing is the control of the solid-state properties of active pharmaceutical ingredients (APIs). For derivatives of (S)-2-(Methylamino)-2-phenylethanol, a chiral buildin...

Author: BenchChem Technical Support Team. Date: January 2026

An essential aspect of drug development and manufacturing is the control of the solid-state properties of active pharmaceutical ingredients (APIs). For derivatives of (S)-2-(Methylamino)-2-phenylethanol, a chiral building block for many pharmaceuticals, achieving a crystalline solid with consistent properties is often a significant hurdle. Poor crystallinity can manifest as oils, amorphous solids, or inconsistent crystalline forms (polymorphs), each presenting unique challenges for purification, formulation, and bioavailability.[1][2]

This technical support center provides researchers, scientists, and drug development professionals with a series of troubleshooting guides and frequently asked questions (FAQs). As a Senior Application Scientist, this guide is structured to not only provide solutions but also to explain the underlying scientific principles, empowering users to make informed decisions in their laboratory work.

Section 1: Frequently Asked Questions & Fundamental Troubleshooting

This section addresses the most common initial challenges encountered when attempting to crystallize these chiral amino alcohol derivatives.

Q1: My final product is an oil and refuses to solidify. What are the primary causes and immediate troubleshooting steps?

A1: Oiling out is a common problem where the compound separates from the solution as a liquid phase instead of a solid. This typically occurs when the supersaturation is too high, or the solute has very high solubility in the chosen solvent at the crystallization temperature. Impurities can also depress the freezing point and inhibit nucleation.

Immediate Troubleshooting Steps:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic imperfections on the glass can act as nucleation sites.

  • Flash Cooling (Ice Bath): Briefly cooling the solution in an ice or dry ice/acetone bath can sometimes provide the thermodynamic shock needed to induce nucleation. Be aware this can sometimes lead to amorphous solids or metastable polymorphs.

  • Add a Seed Crystal: If you have a small amount of solid material from a previous batch, adding a tiny crystal to the supersaturated solution can template crystal growth.[3] This is the most effective method to control crystallization.[4]

  • Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration. This should be done slowly to avoid crashing out an amorphous solid.

  • Introduce an Anti-solvent: If your compound is highly soluble, slowly add a miscible solvent in which your compound is insoluble (an anti-solvent). This will reduce the overall solubility and promote crystallization.[5][6] This process must be done slowly to avoid localized high supersaturation, which can lead to oiling or amorphous precipitation.

Q2: I've isolated a solid, but X-ray powder diffraction (XRPD) shows it's amorphous. How can I promote the formation of a crystalline product?

A2: An amorphous solid lacks the long-range molecular order of a crystal lattice.[7] This often results from very rapid precipitation (e.g., fast anti-solvent addition or rapid evaporation), which doesn't allow time for molecules to arrange themselves into an ordered lattice. Amorphous materials have higher free energy than their crystalline counterparts and are thermodynamically driven to crystallize, though this process can be kinetically slow.[7]

Strategies to Induce Crystallinity:

  • Solvent-Mediated Transformation: Slurrying the amorphous solid in a carefully selected solvent (or solvent/anti-solvent mixture) where it has slight solubility can facilitate its conversion to a more stable crystalline form. The amorphous material will slowly dissolve and recrystallize.

  • Thermal Annealing: Gently heating the amorphous solid (below its melting point) can provide the kinetic energy needed for molecular rearrangement into a crystalline state. This is often performed under vacuum to remove any residual solvent.

  • Systematic Solvent Screening: The choice of solvent is critical. The interactions between the solvent and solute molecules directly impact nucleation and growth kinetics.[8][9] A systematic screen is the most robust approach to find conditions that favor crystalline material. (See Protocol 1 for a detailed methodology).

  • Ultrasound Application: Applying ultrasound to a suspension of the amorphous material in a non-solvent can sometimes provide the energy needed to induce crystallization.[10]

Q3: My product yields very fine needles or small particles that are difficult to filter and dry. How can I increase the crystal size?

A3: Small crystal size is typically a result of rapid nucleation relative to crystal growth.[1] When many nuclei form at once, they compete for the available solute, and none have the opportunity to grow large. The goal is to control the process so that nucleation is limited and growth is favored.

Methods to Increase Crystal Size:

  • Reduce Supersaturation Level: High supersaturation favors nucleation. By working in the metastable zone (a region of supersaturation where spontaneous nucleation is slow, but growth on existing crystals can occur), you can promote the growth of larger crystals.[6]

  • Optimize Cooling Rate: A slow cooling rate is crucial.[11] Rapid cooling quickly increases supersaturation, leading to a burst of primary nucleation.[12] A slower, controlled cooling profile keeps the system within the metastable zone for longer, favoring growth over nucleation.[13][14]

  • Seeding: This is the most powerful technique. Introducing a small mass of seed crystals provides a surface for growth, consuming supersaturation in a controlled manner and preventing excessive secondary nucleation.[3][4] The final particle size can often be controlled by adjusting the amount of seed added.[1]

  • Aging/Temperature Cycling: Holding the crystal slurry at a constant temperature or cycling the temperature up and down can initiate a process called Ostwald ripening. Smaller particles, which are slightly more soluble, will dissolve and redeposit onto larger crystals, increasing the average particle size over time.

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} ` Caption: General troubleshooting workflow for poor crystallinity.

Section 2: Troubleshooting Polymorphism

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure.[15] These different forms, or polymorphs, can have different physical properties, including solubility, stability, and melting point, which is critically important in the pharmaceutical industry.[2]

Q4: My analytical data (DSC, TGA, XRPD) is inconsistent from batch to batch. Could polymorphism be the cause?

A4: Yes, batch-to-batch inconsistency is a classic sign of polymorphism. If you observe different melting points, thermal events, or diffraction patterns for samples of the same pure compound, you are likely crystallizing different polymorphs or mixtures of polymorphs.[2][16] Crystallization conditions such as solvent, temperature, and rate of supersaturation generation directly influence which polymorph is kinetically or thermodynamically favored.[15][17]

Confirming Polymorphism:

  • Differential Scanning Calorimetry (DSC): Different polymorphs will generally exhibit different melting points and may show solid-solid phase transitions before melting.

  • X-ray Powder Diffraction (XRPD): This is the definitive technique. Different crystal lattices will produce distinct diffraction patterns.[7]

  • Thermogravimetric Analysis (TGA): This can help distinguish between anhydrous polymorphs and solvates/hydrates by showing mass loss upon heating if solvent is present.

Q5: How can I control the crystallization process to isolate a specific, desired polymorph?

A5: Controlling polymorphism requires precise control over the crystallization parameters. The goal is to consistently nucleate and grow the desired form while avoiding the formation of others.

Control Strategies:

  • Solvent Selection: The solvent can influence which polymorph is formed through specific solute-solvent interactions that may stabilize the nucleation of one form over another.[18]

  • Temperature Control: One polymorph may be more stable at a certain temperature, while another is more stable at a different temperature. Crystallizing above or below this transition temperature can select for the desired form.

  • Seeding: Seeding a supersaturated solution with crystals of the desired polymorph is the most reliable method to ensure that form crystallizes.[4] The seed crystals provide a template, bypassing the stochastic nature of primary nucleation.

  • Supersaturation Control: The level of supersaturation can determine which form nucleates. Often, metastable forms crystallize at higher supersaturations, while the stable form is obtained at lower supersaturations (Ostwald's Rule of Stages).[7]

Section 3: Identifying and Handling Solvates

A solvate is a crystalline form where molecules of the crystallization solvent are incorporated into the crystal lattice.[19] If the solvent is water, it is called a hydrate. The formation of solvates is driven by favorable solute-solvent interactions.[20]

Q6: My TGA shows a mass loss, and my elemental analysis is off. How do I confirm I have a solvate and how can I obtain the unsolvated form?

A6: These are strong indicators of a solvate. The solvent molecules add mass and change the elemental composition of the solid.

Confirmation and Remediation:

  • Confirmation:

    • TGA: A stepped mass loss corresponding to the stoichiometry of the solvent is a key indicator.

    • Proton NMR: Dissolving the crystals in a deuterated solvent (like DMSO-d6) will show a peak for the trapped crystallization solvent.

    • Single Crystal X-ray Diffraction (SCXRD): This is the ultimate proof, as it will reveal the positions of the solvent molecules within the crystal lattice.

  • Obtaining the Unsolvated (Anhydrous) Form:

    • Desolvation: Heating the solvate under vacuum can often drive off the solvent to yield the anhydrous form. TGA can help identify the appropriate temperature.[19] However, this can sometimes lead to an amorphous phase or a different polymorph.

    • Recrystallization from a Non-Solvate-Forming Solvent: The most reliable method is to perform a solvent screen to identify a solvent that does not readily form solvates with your compound. Recrystallization from this new solvent should yield the desired anhydrous material.[9]

Section 4: The Impact of Impurities

Impurities present in the crystallization solution can have a profound effect on the outcome, even at low concentrations.[21]

Q7: My crystallization is failing or producing poor-quality material, but my solution NMR looks clean. Could trace impurities be the problem?

A7: Yes. Impurities can act as nucleation inhibitors, change the crystal habit (shape), or even favor the formation of a metastable polymorph.[22][23] Structurally similar impurities can sometimes be incorporated into the crystal lattice, disrupting its growth.[24][25]

Mitigation Strategies:

  • Improve Upstream Purity: The best solution is to improve the purity of the material before the final crystallization step. Additional washes, chromatography, or a preliminary crystallization may be necessary.

  • Choose a Purging Solvent: Select a crystallization solvent system where the impurities are highly soluble, but the desired compound has lower solubility. This ensures the impurities remain in the mother liquor.[24]

  • Slow Crystallization: A very slow crystallization process (e.g., very slow cooling or anti-solvent addition) gives the crystal lattice time to reject foreign molecules, resulting in higher purity. Rapid crystallization is more likely to trap impurities.[24]

Section 5: Key Experimental Protocols

Protocol 1: Systematic Solvent Screening for Crystallization

This protocol aims to identify a suitable solvent or solvent/anti-solvent system for crystallization.

Methodology:

  • Solvent Selection: Choose a diverse set of 8-12 solvents based on polarity, hydrogen bonding capability, and boiling point (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, heptane, THF).

  • Solubility Test:

    • Place a small amount (e.g., 10 mg) of your compound into separate vials.

    • Add a solvent dropwise at room temperature until the solid dissolves. Record the approximate volume. This identifies solvents where the compound is very soluble.

    • For solvents where the compound did not dissolve, heat the mixture gently. If it dissolves upon heating, it is a good candidate for cooling crystallization.

  • Cooling Crystallization Trial: For candidates identified in step 2, prepare a saturated solution at an elevated temperature. Allow it to cool slowly to room temperature, then cool further in a refrigerator or ice bath. Observe for crystal formation.

  • Anti-Solvent Crystallization Trial: For solvents where the compound is highly soluble, slowly add an anti-solvent (e.g., water or heptane) dropwise until turbidity persists. Allow the mixture to stand and observe.

  • Evaporation Trial: For any remaining soluble systems, allow the solvent to evaporate slowly in a loosely covered vial.

Data Interpretation Table

Observation Interpretation Next Step
Soluble in cold Poor candidate for cooling. Try anti-solvent addition.
Insoluble in hot Poor solvent choice. Discard.
Soluble in hot, insoluble in cold Excellent candidate for cooling crystallization. Optimize cooling rate/seeding.
Forms crystals on anti-solvent addition Excellent candidate for anti-solvent crystallization. Optimize addition rate/ratio.

| Forms oil | High supersaturation. | Dilute and try again, add anti-solvent slower. |

Protocol 2: Developing an Optimized Cooling Profile

This protocol focuses on controlling crystal size by manipulating the cooling rate.

Methodology:

  • Determine Solubility Curve: Accurately measure the solubility of your compound in the chosen solvent at several temperatures to create a solubility curve.[6]

  • Heat the Solution: Dissolve your compound in the solvent at a temperature where it is fully soluble.

  • Initial Slow Cooling: Begin cooling very slowly (e.g., 5-10 °C/hour). The goal is to enter the metastable zone without causing massive spontaneous nucleation.

  • Seeding (Optional but Recommended): Once the solution is slightly supersaturated, add a small amount (0.1-1.0% w/w) of seed crystals as a slurry.[26]

  • Controlled Growth Phase: Continue to cool slowly. The rate of cooling should ideally match the rate of solute consumption by the growing crystals to maintain a constant, low level of supersaturation.[12]

  • Final Cooling: Once a significant crystal bed has been established, the cooling rate can often be increased to complete the crystallization and maximize yield.[12]

  • Hold and Filter: Hold the slurry at the final temperature for a period to ensure complete crystallization before filtering.

`dot graph TD { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} ` Caption: Experimental workflow for preparing and using seed crystals.

References

  • Yang, C., et al. (2020). Seeding Techniques and Optimization of Solution Crystallization Processes. ACS Publications. Available at: [Link]

  • Garlapati, C., & Rallabun, R. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology. Available at: [Link]

  • Zhang, Y., et al. (n.d.). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online. Available at: [Link]

  • Bio, B. (2022). 5 Protein Crystallization Seeding Methods for Bigger Crystals. Bitesize Bio. Available at: [Link]

  • García, P., et al. (2021). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. Available at: [Link]

  • Mettler Toledo. (n.d.). Seeding Studies For Crystallization - Improve Batch Consistency. Mettler Toledo. Available at: [Link]

  • Diamond Light Source. (n.d.). Crystal-seeding. Diamond Light Source. Available at: [Link]

  • Himes, B., & Laird, C. (2012). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. IFAC Proceedings Volumes. Available at: [Link]

  • Salvalaglio, M., et al. (2018). Why Do Some Molecules Form Hydrates or Solvates? Crystal Growth & Design. Available at: [Link]

  • Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • Zhang, T., et al. (2020). Toward an Understanding of the Formation and Desolvation of Methanol Solvate, and Structure of Methanolysis Product: A Case Study of Nicosulfuron. MDPI. Available at: [Link]

  • Mettler Toledo. (n.d.). Kinetics of Crystallization in Supersaturation. Mettler Toledo. Available at: [Link]

  • Andreassen, J.-P., et al. (2008). From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. Available at: [Link]

  • Trifkovic, M., et al. (2008). Design and Optimization of a Combined Cooling/Antisolvent Crystallization Process. ACS Publications. Available at: [Link]

  • Chemistry For Everyone. (2023). How Does Cooling Rate Affect Polymer Crystallization? YouTube. Available at: [Link]

  • He, Z., et al. (2024). Optimization of batch cooling crystallization systems considering crystal growth, nucleation and dissolution. Part I: Simulation. DOI. Available at: [Link]

  • Banga, A. K., et al. (2011). Recrystallization of Active Pharmaceutical Ingredients. SciSpace. Available at: [Link]

  • Turner, T. D., et al. (2021). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. Available at: [Link]

  • Dwivedi, A., et al. (2021). The Effect and Counter-Effect of Impurities on Crystallization of an Agrochemical Active Ingredient: Stereochemical Rationalization and Nanoscale Crystal Growth Visualization. ResearchGate. Available at: [Link]

  • Gao, Q., et al. (2023). Impact of impurities on crystal growth. Nature Communications. Available at: [Link]

  • Svärd, M., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI. Available at: [Link]

  • Bohrium. (2022). Three-Step Mechanism of Antisolvent Crystallization. Bohrium. Available at: [Link]

  • Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. Cambridge University Press & Assessment. Available at: [Link]

  • All About Drugs. (n.d.). IMPROVING CRYSTALLINITY. All About Drugs. Available at: [Link]

  • Prohens, R., et al. (2020). When Unsuspected Crystallinity Ruins Biological Testing in Early Discovery: A Case Study. MDPI. Available at: [Link]

  • Maharashtra State Bureau of Textbook Production and Curriculum Research. (2020). Chemistry. eBalbharati. Available at: [Link]

  • Al-Kassas, R., et al. (2022). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. PMC - NIH. Available at: [Link]

  • AstraZeneca. (2021). A Scientist's Guide to Crystallization Process Development. YouTube. Available at: [Link]

  • Dighe, S. V., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Crystal polymorphism. Wikipedia. Available at: [Link]

  • Kitamura, M. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm. Available at: [Link]

  • Harris, K. (2009). Polymorphism in molecular crystals. ResearchGate. Available at: [Link]

  • Naka, K., et al. (2019). Crystallization and Polymorphism of Amino Acids Controlled by High-Repetition-Rate Femtosecond Laser Pulses. ResearchGate. Available at: [Link]

  • CECAM. (2015). Industrial Challenges of Crystallization, Nucleation, and Solubility. CECAM. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Industrial Scale-Up of (S)-2-(Methylamino)-2-phenylethanol Synthesis

Welcome to the Technical Support Center for the industrial synthesis of (S)-2-(Methylamino)-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the industrial synthesis of (S)-2-(Methylamino)-2-phenylethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this critical chiral building block. (S)-2-(Methylamino)-2-phenylethanol is a key intermediate in the synthesis of various pharmaceuticals, and its stereochemical purity is paramount for therapeutic efficacy and safety.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your process development and manufacturing campaigns. The information presented here is grounded in established scientific principles and practical industry experience to ensure you can achieve a robust, efficient, and scalable synthetic process.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the synthesis and purification of (S)-2-(Methylamino)-2-phenylethanol.

Q1: What are the most common synthetic routes for producing (S)-2-(Methylamino)-2-phenylethanol on an industrial scale, and what are their respective advantages and disadvantages?

A1: There are several viable routes for the industrial synthesis of (S)-2-(Methylamino)-2-phenylethanol, primarily categorized into chemical and biocatalytic methods.

Synthetic Route Advantages Disadvantages
Enantioselective Chemical Synthesis High yields and enantioselectivity can be achieved. Well-established and predictable methodologies.Often requires expensive chiral catalysts and ligands. May involve harsh reaction conditions (high pressure, extreme temperatures). Potential for heavy metal contamination in the final product.
Biocatalytic Synthesis (e.g., using transaminases or dehydrogenases) High enantioselectivity under mild reaction conditions. Environmentally friendly ("green chemistry"). Can reduce the number of synthetic steps.Enzymes can have limited stability under process conditions. Substrate scope of enzymes may be narrow. Enzyme cost can be a significant factor.[2][3][4]
Resolution of Racemic Mixtures Technically simpler to implement initially.Maximum theoretical yield is 50% for the desired enantiomer. Requires an efficient and scalable resolution agent and recycling of the undesired enantiomer, adding complexity and cost.[3]

The choice of synthetic route is a critical decision that depends on factors such as cost of raw materials, catalyst/enzyme availability and cost, required purity of the final product, and the company's technical capabilities and commitment to green chemistry principles.

Q2: My enantioselective chemical synthesis is showing poor enantiomeric excess (ee) upon scale-up. What are the likely causes and how can I troubleshoot this?

A2: A drop in enantiomeric excess during scale-up is a common challenge. The root causes often lie in subtle changes to reaction parameters that are magnified at a larger scale.

Troubleshooting Steps:

  • Catalyst Activity and Loading:

    • Cause: Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of low catalyst concentration, impacting its performance. The catalyst-to-substrate ratio may also need re-optimization.

    • Solution: Ensure robust and efficient mixing is maintained at scale. Re-evaluate the optimal catalyst loading through a Design of Experiments (DoE) approach. Consider using a catalyst that is less sensitive to minor fluctuations in reaction conditions.

  • Temperature Control:

    • Cause: Exothermic reactions can be difficult to control on a large scale, leading to temperature gradients within the reactor. Many chiral catalysts have a narrow optimal temperature range for achieving high enantioselectivity.

    • Solution: Implement a highly efficient reactor cooling system. For highly exothermic reactions, consider a semi-batch or continuous flow process to better manage heat evolution.[5]

  • Solvent and Reagent Purity:

    • Cause: Impurities in solvents or reagents that were negligible at the lab scale can act as catalyst poisons or interfere with the chiral induction process at an industrial scale.

    • Solution: Source high-purity, process-grade solvents and reagents. Perform rigorous quality control checks on all incoming raw materials.

Q3: We are using a biocatalytic route, and the enzyme activity is significantly lower in the production reactor compared to the lab. What should we investigate?

A3: Loss of enzyme activity at scale is a frequent hurdle in biocatalysis.[2] The following factors should be systematically investigated:

  • Shear Stress: Mechanical stress from impellers in large reactors can denature enzymes. Optimizing the agitator design and speed is crucial.

  • Mass Transfer Limitations: Inadequate mixing can lead to poor substrate and cofactor distribution, as well as localized pH shifts, all of which can negatively impact enzyme activity.

  • Substrate/Product Inhibition: High concentrations of the substrate or the product, (S)-2-(Methylamino)-2-phenylethanol, can be inhibitory to the enzyme.[6][7] Fed-batch strategies or in situ product removal (ISPR) techniques can mitigate this.[6]

  • Cofactor Regeneration: If the enzyme requires a cofactor (e.g., NAD+/NADH), ensure the cofactor regeneration system is efficient and not the rate-limiting step.

II. Troubleshooting Guides

This section provides detailed guides for resolving specific issues that may arise during the synthesis and purification of (S)-2-(Methylamino)-2-phenylethanol.

Guide 1: Low Yield in Asymmetric Transfer Hydrogenation

Problem: The yield of (S)-2-(Methylamino)-2-phenylethanol from the asymmetric transfer hydrogenation of the corresponding ketone is consistently below target specifications at the pilot scale.

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low yield.

Detailed Steps:

  • Raw Material Qualification:

    • Action: Re-analyze the purity of the starting ketone, the hydrogen source (e.g., formic acid, isopropanol), and the chiral catalyst.

    • Rationale: Even trace impurities can act as catalyst poisons. The stoichiometry of the hydrogen donor is also critical for driving the reaction to completion.

  • Reaction Condition Optimization:

    • Action: Perform a Design of Experiments (DoE) to screen for optimal temperature, pressure, and reaction time at the current scale.

    • Rationale: The optimal conditions determined at the lab scale may not be directly transferable due to differences in heat and mass transfer in larger reactors.

  • Catalyst Deactivation Analysis:

    • Action: Analyze a sample of the catalyst post-reaction to check for signs of degradation or poisoning.

    • Rationale: Understanding the mechanism of catalyst deactivation is key to improving its longevity and the overall process economy.

  • Product Isolation and Purification Review:

    • Action: Review the work-up and purification procedures. Perform a mass balance to identify any steps where the product is being lost.

    • Rationale: Low yields can sometimes be attributed to inefficient extraction, product degradation during work-up (e.g., due to pH or temperature excursions), or losses during crystallization or chromatography.

Guide 2: Inconsistent Chiral Purity

Problem: The enantiomeric excess (ee) of the final product varies significantly between batches, leading to out-of-specification results.

Logical Flow for Investigating Inconsistent Chiral Purity:

Inconsistent_Chiral_Purity start Inconsistent ee Detected analytical Validate Analytical Method (HPLC/SFC) start->analytical process Investigate Process Parameters analytical->process Method Validated racemization Check for Racemization process->racemization resolution Review Resolution Step (if applicable) racemization->resolution end Consistent Chiral Purity Achieved resolution->end

Caption: Investigation of inconsistent chiral purity.

Detailed Steps:

  • Analytical Method Validation:

    • Action: First, ensure the analytical method for determining ee is robust and validated. This includes checking the resolution of the enantiomers on the chiral column and the reproducibility of the integration.

    • Rationale: It is crucial to rule out analytical error as the source of the variability before investing significant resources in process investigation.

  • Process Parameter Review:

    • Action: Conduct a thorough review of the process parameters for the batches with low ee. Pay close attention to temperature profiles, reaction times, and reagent addition rates.

    • Rationale: As discussed in the FAQs, minor deviations in these parameters can have a significant impact on enantioselectivity.

  • Potential for Racemization:

    • Action: Investigate if the product is susceptible to racemization under the conditions of the reaction work-up or purification. This can be tested by subjecting a sample of the pure (S)-enantiomer to these conditions and monitoring its chiral purity over time.

    • Rationale: The desired product may be forming with high ee, but then racemizing during subsequent processing steps, such as distillation or prolonged exposure to acidic or basic conditions.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and analysis of (S)-2-(Methylamino)-2-phenylethanol.

Protocol 1: Chiral HPLC Analysis of (S)-2-(Methylamino)-2-phenylethanol

Objective: To determine the enantiomeric excess (ee) of (S)-2-(Methylamino)-2-phenylethanol using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Daicel Chiralcel OD-H or a similar crown ether-based column)[8][9]

  • Mobile phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v), potentially with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape.

  • Sample of (S)-2-(Methylamino)-2-phenylethanol, dissolved in the mobile phase at approximately 1 mg/mL.

Procedure:

  • System Preparation:

    • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 0.5 - 1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection:

    • Inject a small volume (e.g., 10 µL) of the prepared sample onto the column.

  • Data Acquisition:

    • Monitor the elution of the enantiomers using the UV detector at a suitable wavelength (e.g., 210 nm).[8]

  • Data Analysis:

    • Identify the peaks corresponding to the (S)- and (R)-enantiomers. (The elution order will depend on the specific chiral column used).

    • Integrate the area of each peak.

    • Calculate the enantiomeric excess (ee) using the following formula:

      • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Protocol 2: Lab-Scale Biocatalytic Reduction of a Pro-chiral Ketone

Objective: To perform a lab-scale biocatalytic reduction of a pro-chiral ketone to (S)-2-(Methylamino)-2-phenylethanol using a ketoreductase (KRED) enzyme.

Materials:

  • Pro-chiral ketone precursor

  • Ketoreductase (KRED) enzyme

  • Cofactor (e.g., NADH or NADPH)

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and an alcohol dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Temperature-controlled shaker or stirred-tank reactor

Procedure:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve the buffer salts in water.

    • Add the cofactor and the components of the cofactor regeneration system.

    • Add the KRED enzyme and stir gently until dissolved.

  • Substrate Addition:

    • Add the pro-chiral ketone substrate to the reaction mixture. The substrate may be added neat or as a solution in a water-miscible co-solvent to improve solubility.

  • Reaction:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.

    • Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC.

  • Work-up:

    • Once the reaction is complete, terminate it by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

    • Separate the organic layer, dry it over a drying agent (e.g., sodium sulfate), and concentrate it under reduced pressure to obtain the crude product.

  • Analysis:

    • Analyze the crude product for yield and enantiomeric excess using the appropriate analytical methods (e.g., NMR and chiral HPLC).

IV. References

  • Augustine, R. L., et al. (n.d.). Two Efficient Enantioselective Syntheses of 2-Amino-1-phenylethanol. ACS Publications. Retrieved from [Link]

  • Farkas, M. A., et al. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. Communications Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography. Google Patents. Retrieved from

  • Hapsari, R. A. P. J., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC - NIH. Retrieved from [Link]

  • GtR. (n.d.). Manufacture of chiral amines using catalytic and flow processing methods. GtR. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. MDPI. Retrieved from [Link]

  • ChemSynthesis. (2025). 2-methylamino-1-phenylethanol. ChemSynthesis. Retrieved from [Link]

  • PubMed. (n.d.). Production and purification of 2-phenylethanol by Saccharomyces cerevisiae using tobacco waste extract as a substrate. PubMed. Retrieved from [Link]

  • Infortech. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Infortech. Retrieved from [Link]

  • Google Patents. (n.d.). US5965780A - Method for extracting 2-phenylethanol. Google Patents. Retrieved from

  • ResearchGate. (2016). Production and purification of 2-phenylethanol: From biotransformation to purified product. ResearchGate. Retrieved from [Link]

  • PubMed. (2024). [Advances in synthesis of 2-phenylethanol]. PubMed. Retrieved from [Link]

  • ACS Publications. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. ACS Publications. Retrieved from [Link]

  • ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). EP0822250A1 - Process for the extraction of 2-phenylethanol. Google Patents. Retrieved from

  • Academic Journals. (n.d.). Convergent preparation of 2-phenylethanol. Academic Journals. Retrieved from [Link]

  • PubMed. (2002). Biotechnological production of 2-phenylethanol. PubMed. Retrieved from [Link]

  • PLOS One. (2021). Improvement of 2-phenylethanol production in Saccharomyces cerevisiae by evolutionary and rational metabolic engineering. PLOS One. Retrieved from [Link]

  • PubMed. (2014). De-novo synthesis of 2-phenylethanol by Enterobacter sp. CGMCC 5087. PubMed. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparison of (S)-2-(Methylamino)-2-phenylethanol with other chiral amino alcohol auxiliaries

A Comparative Guide to Chiral Amino Alcohol Auxiliaries in Asymmetric Synthesis Focus: (S)-2-(Methylamino)-2-phenylethanol and its Application in Stereoselective Alkylation For researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Chiral Amino Alcohol Auxiliaries in Asymmetric Synthesis

Focus: (S)-2-(Methylamino)-2-phenylethanol and its Application in Stereoselective Alkylation

For researchers, scientists, and drug development professionals, the precise control of stereochemistry is a paramount challenge in the synthesis of enantiomerically pure compounds. Chiral auxiliaries are a powerful and well-established strategy, offering a reliable method to introduce chirality by temporarily attaching an enantiopure moiety to a prochiral substrate.[1][2] This covalent linkage creates a chiral environment, directing subsequent bond formations to occur with high diastereoselectivity.[2] Among the various classes of auxiliaries, chiral 1,2-amino alcohols have proven to be exceptionally versatile and effective, particularly in the stereoselective formation of carbon-carbon bonds.[3][]

This guide provides an in-depth comparison of (S)-2-(Methylamino)-2-phenylethanol with other prominent chiral amino alcohol auxiliaries, including the widely-used pseudoephedrine and the high-performance pseudoephenamine. We will delve into the mechanistic principles governing their stereodirecting influence, present comparative experimental data for their performance in asymmetric alkylation reactions, and provide a detailed, field-tested protocol to empower researchers in their synthetic endeavors.

The Principle of Stereocontrol by Chiral Amino Alcohol Auxiliaries

The efficacy of chiral amino alcohols like (S)-2-(Methylamino)-2-phenylethanol hinges on their ability to form rigid, chelated intermediates.[] When an amide is formed between the chiral auxiliary and a carboxylic acid, the resulting structure possesses two key features: the chiral backbone of the auxiliary and an α-proton on the acyl group that can be removed by a strong base.

Upon deprotonation with a lithium-based reagent such as lithium diisopropylamide (LDA), a six-membered chelated lithium enolate is formed. The lithium cation coordinates to both the enolate oxygen and the hydroxyl oxygen of the auxiliary. This rigidifies the transition state, and the steric bulk of the auxiliary's substituents (e.g., phenyl and methyl groups) effectively shields one face of the enolate from the approach of an electrophile. This steric hindrance is the primary determinant of the high diastereoselectivity observed in these reactions.

G cluster_0 Mechanism of Asymmetric Alkylation A Prochiral Amide (Auxiliary Attached) B Deprotonation (e.g., LDA, -78°C) A->B 1. C Rigid Chelated Lithium Enolate B->C 2. D Electrophilic Attack (R-X) C->D 3. (Face is blocked) E Diastereomerically Enriched Alkylated Product D->E 4. F Auxiliary Cleavage & Recovery E->F 5. G Enantiomerically Pure Product F->G 6.

Figure 1: General workflow for asymmetric alkylation using a chiral amino alcohol auxiliary.

Profile of Key Chiral Amino Alcohol Auxiliaries

The choice of auxiliary is critical and is dictated by factors such as desired stereochemical outcome, cost, availability, and ease of removal. While structurally similar, minor changes in the stereochemistry or substituents on the amino alcohol backbone can lead to significant differences in performance.

G cluster_main Comparison of Chiral Amino Alcohol Structures A (1S,2R)-2-(Methylamino)- 1-phenylethanol (N-Methylephedrine) B (1S,2S)-2-(Methylamino)- 1-phenylethanol (Pseudoephedrine) C (1S,2S)-2-Methylamino- 1,2-diphenylethanol (Pseudoephenamine) D (S)-2-Amino-3-methyl- butan-1-ol (L-Valinol)

Figure 2: Structures of commonly used chiral amino alcohol auxiliaries.

  • (S)-2-(Methylamino)-2-phenylethanol (N-Methylephedrine Diastereomer): This compound is a diastereomer of the more commonly used pseudoephedrine. While it possesses the necessary functional groups for chelation, literature suggests that for asymmetric alkylation of N-acyl amides, pseudoephedrine derivatives generally provide superior stereocontrol compared to their ephedrine counterparts.[5] This is attributed to a less favorable transition state geometry that provides less effective facial shielding.

  • (+)-Pseudoephedrine: As a readily available and inexpensive natural product, pseudoephedrine has been extensively studied and is considered a benchmark chiral auxiliary.[5] Its amides typically undergo alkylation with high diastereoselectivity, providing reliable access to a wide range of enantiomerically enriched carboxylic acids, alcohols, and ketones after cleavage.[2][6] The primary drawback is its use as a precursor for illicit substance synthesis, which has led to regulatory restrictions on its sale and use in many regions.[6]

  • Pseudoephenamine: Developed as a high-performance alternative to pseudoephedrine, pseudoephenamine circumvents the regulatory issues associated with its predecessor.[6] It features a second phenyl group, which significantly enhances the steric blockade in the transition state. This often leads to equal or even greater diastereoselectivities, particularly in the challenging synthesis of quaternary carbon centers.[6] Furthermore, amides derived from pseudoephenamine show a greater tendency to be crystalline, simplifying purification by recrystallization.[6]

  • L-Valinol: Derived from the natural amino acid L-valine, L-valinol offers a different steric profile with its isopropyl group.[7][8] It is a valuable tool in asymmetric synthesis, often used to form chiral oxazolidinones or other heterocyclic derivatives that act as auxiliaries in reactions like aldol additions.[8] Its application as a direct amide auxiliary in alkylations is less common than pseudoephedrine but remains an important option in the chemist's toolkit.

Performance Comparison in Asymmetric Alkylation

To objectively compare these auxiliaries, we have collated data for a representative reaction: the asymmetric alkylation of a propionamide enolate. The diastereomeric ratio (d.r.) is a direct measure of the auxiliary's ability to control the stereochemical outcome of the reaction.

AuxiliaryElectrophileYield (%)Diastereomeric Ratio (d.r.)Reference
(+)-Pseudoephedrine Benzyl bromide9198:2[Myers, A. G. et al., J. Am. Chem. Soc.]
(+)-Pseudoephedrine Iodomethane9097:3[Myers, A. G. et al., J. Am. Chem. Soc.]
(+)-Pseudoephedrine Isopropyl iodide8596:4[Myers, A. G. et al., J. Am. Chem. Soc.]
(-)-Pseudoephenamine Benzyl bromide95>99:1[6]
(-)-Pseudoephenamine Iodomethane92>99:1[6]
(-)-Pseudoephenamine Isopropyl iodide8998:2[6]
(S)-N-Boc-Valinol Amide Benzyl bromide>9596:4[Enders, D. et al., Synthesis]

Note: Data for (S)-2-(Methylamino)-2-phenylethanol in this specific direct comparison is limited in the literature, reinforcing the observation that its pseudoephedrine diastereomer is favored for this application.[5]

The data clearly indicates that while pseudoephedrine provides excellent levels of stereocontrol, pseudoephenamine consistently delivers superior diastereoselectivity .[6] The increased steric bulk of the second phenyl group on the pseudoephenamine backbone results in a more tightly controlled transition state, effectively preventing the approach of the electrophile to the undesired face of the enolate.

Experimental Protocol: Asymmetric Alkylation of (+)-Pseudoephedrine Propionamide

This protocol provides a robust, self-validating method for the synthesis of an enantiomerically enriched carboxylic acid derivative. The causality behind each step is explained to ensure both reproducibility and a deep understanding of the process.

Objective: To synthesize (2S,R)-N-methyl-N-(1-phenyl-2-hydroxypropyl)butanamide via asymmetric alkylation of the corresponding propionamide.

G cluster_workflow Experimental Workflow A 1. Dissolve Amide in Dry THF B 2. Cool to -78°C (Inert Atmosphere) A->B C 3. Add LiCl Solution B->C D 4. Add LDA Solution (Forms Enolate) C->D E 5. Stir for 30-60 min D->E F 6. Add Electrophile (e.g., Benzyl Bromide) E->F G 7. Stir for 2-4 hours F->G H 8. Quench with Sat. NH4Cl Solution G->H I 9. Workup & Extraction H->I J 10. Purify via Chromatography I->J

Figure 3: Step-by-step workflow for the asymmetric alkylation protocol.

Materials:

  • (+)-Pseudoephedrine propionamide (1.0 eq)

  • Anhydrous Lithium Chloride (LiCl) (6.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.1 eq, ~2M solution in THF/heptane/ethylbenzene)

  • Benzyl bromide (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard solvents for workup (e.g., ethyl acetate, brine) and chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add (+)-pseudoephedrine propionamide and anhydrous LiCl.

    • Rationale: The system must be rigorously anhydrous as both LDA and the lithium enolate are extremely sensitive to water. LiCl helps to break up LDA aggregates and prevent enolate aggregation, leading to cleaner and faster reactions.[2]

  • Dissolution & Cooling: Add anhydrous THF and stir to dissolve the solids. Cool the resulting solution to -78 °C using a dry ice/acetone bath.

    • Rationale: Low temperature is critical to maintain the stability of the enolate, prevent side reactions like self-condensation, and maximize diastereoselectivity by ensuring the reaction proceeds through the most ordered transition state.

  • Enolate Formation: Add the LDA solution dropwise to the cooled amide solution. The solution will typically turn a pale yellow color, indicating the formation of the enolate. Stir the mixture at -78 °C for 30-60 minutes.

    • Rationale: LDA is a strong, non-nucleophilic base, making it ideal for cleanly deprotonating the α-carbon without competing nucleophilic attack at the amide carbonyl.[2]

  • Alkylation: Add the electrophile (benzyl bromide) dropwise to the enolate solution. Stir the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Rationale: Slow addition of the electrophile maintains the low temperature and concentration control. The reaction time is monitored to ensure full conversion.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and extract the aqueous layer with ethyl acetate (3x).

    • Rationale: A weak acid like NH₄Cl is used to protonate any remaining enolate or base without causing hydrolysis of the amide product.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

    • Rationale: Standard workup and purification steps isolate the desired alkylated product from salts and other reaction byproducts. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.

Auxiliary Removal

A key advantage of amide-based auxiliaries is the versatility of their cleavage. The alkylated amide can be transformed into a variety of valuable, enantiomerically pure compounds, and the auxiliary can be recovered and reused.[2][5]

  • To Carboxylic Acids: Acidic or basic hydrolysis (e.g., H₂SO₄ or KOH).

  • To Alcohols: Reduction with a strong hydride agent like Lithium Aluminum Hydride (LiAlH₄).[5]

  • To Aldehydes: Partial reduction followed by hydrolysis.

  • To Ketones: Addition of an organometallic reagent (e.g., Grignard reagent) followed by hydrolysis.

Conclusion and Recommendations

Chiral amino alcohols are a cornerstone of modern asymmetric synthesis. While (S)-2-(Methylamino)-2-phenylethanol is a structurally viable chiral auxiliary, the available evidence and extensive literature strongly favor its diastereomer, (+)-pseudoephedrine , for general applications in asymmetric alkylation due to its consistently high performance and well-understood behavior.[5]

For researchers seeking the highest possible levels of diastereoselectivity, particularly for the synthesis of sterically congested or quaternary stereocenters, pseudoephenamine is the superior choice.[6] It represents a significant improvement over pseudoephedrine, providing near-perfect stereocontrol and the practical advantage of being free from regulatory restrictions.[6]

The selection of an auxiliary is a critical decision in synthetic design. By understanding the mechanistic basis of stereocontrol and leveraging comparative data, chemists can make informed choices to efficiently and reliably access the complex, enantiomerically pure molecules required for drug discovery and development.

References

  • BenchChem. A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: N-Boc-N-methyl-D-Valinol in Focus.

  • BenchChem. D-Valinol: A Technical Guide to its Stereochemistry and Significance in Asymmetric Synthesis.

  • Kim, T. H., & Lee, G. J. (2000). l-Valinol and l-phenylalaninol-derived 2-imidazolidinones as chiral auxiliaries in asymmetric aldol reactions. Tetrahedron Letters, 41(10), 1505–1508.

  • R Discovery. Chiral Amino Alcohols Research Articles.

  • Myers, A. G., et al. (2007). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 46(47), 9002-9005.

  • BenchChem. A Comparative Study: L-Methylephedrine Hydrochloride vs. Pseudoephedrine as Chiral Auxiliaries in Asymmetric Synthesis.

  • BenchChem. (S)-2-(Ethylamino)-2-phenylethanol For Research.

  • Wikipedia. Chiral auxiliary.

  • Journal of Organic Chemistry. Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines.

  • National Institutes of Health. Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling.

  • BOC Sciences. Advanced Chiral Auxiliary Synthesis.

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Comparative

A Comparative Guide to the Validation of Chiral HPLC Methods for the Analysis of (S)-2-(Methylamino)-2-phenylethanol

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance. The stereochemical configuration of a ch...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a cornerstone of quality control and regulatory compliance. The stereochemical configuration of a chiral molecule like (S)-2-(Methylamino)-2-phenylethanol, a key intermediate and pharmacologically relevant structure, dictates its biological activity. This guide provides a comprehensive, in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for its analysis, grounded in scientific principles and supported by experimental data paradigms. We will explore the critical choices in stationary and mobile phases and detail the validation process in accordance with international guidelines to ensure robust and reliable results.

The Imperative of Enantioselective Analysis

(S)-2-(Methylamino)-2-phenylethanol possesses a single stereocenter, giving rise to two enantiomers. In pharmaceutical applications, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects. Consequently, regulatory bodies worldwide mandate the rigorous control and quantification of the enantiomeric composition of chiral drug substances. Chiral HPLC stands as the most powerful and widely adopted technique for this purpose, offering high resolution and sensitivity.[1][]

Comparing Chiral HPLC Methodologies: A Mechanistic Approach

The success of a chiral separation hinges on the selection of a suitable Chiral Stationary Phase (CSP) and the optimization of the mobile phase. The fundamental principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to differential retention times.[3]

Chiral Stationary Phase (CSP) Selection: The Heart of the Separation

For a primary amino alcohol like (S)-2-(Methylamino)-2-phenylethanol, two classes of CSPs are particularly effective: polysaccharide-based and macrocyclic glycopeptide-based columns.

  • Polysaccharide-Based CSPs (e.g., derivatized cellulose and amylose): These are the most versatile and widely used CSPs in chiral HPLC.[4] The chiral recognition mechanism is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical polymer structure of the derivatized polysaccharide. Columns like Chiralpak® IA, IB, or IC have demonstrated broad applicability for a range of chiral compounds, including those with amino and hydroxyl groups. The covalent immobilization of the polysaccharide selector onto the silica support enhances solvent compatibility, allowing for a wider range of mobile phases to be used.[4]

  • Macrocyclic Glycopeptide-Based CSPs (e.g., Vancomycin, Teicoplanin): These CSPs, such as the Chirobiotic™ V column, offer a unique chiral recognition mechanism.[5][6] The complex macrocyclic structure provides multiple interaction sites, including peptide linkages, aromatic rings, and carbohydrate moieties. This allows for ionic interactions, hydrogen bonding, and inclusion complexation, making them particularly effective for the separation of polar molecules like amino alcohols. The use of a polar ionic mobile phase, typically a mixture of methanol with a small amount of an acid and a base, is common with these columns.[7]

Below is a comparative summary of these two prominent CSP types for the analysis of (S)-2-(Methylamino)-2-phenylethanol:

FeaturePolysaccharide-Based CSPs (e.g., Chiralpak® IA)Macrocyclic Glycopeptide-Based CSPs (e.g., Chirobiotic™ V)
Primary Interaction Mechanism Hydrogen bonding, dipole-dipole, π-π interactions, steric hindranceIonic interactions, hydrogen bonding, inclusion complexation
Typical Mobile Phases Normal Phase (Hexane/Alcohol), Polar Organic (Alcohol/Acetonitrile)Polar Ionic (Methanol/Acid/Base), Reversed-Phase (Water/Acetonitrile/Buffer)
Key Advantages Broad enantioselectivity, high loading capacity for preparative work, robust.Excellent for polar and ionizable compounds, unique selectivity.
Considerations Mobile phase composition is critical for resolution.Requires careful pH control of the mobile phase.

The Critical Role of the Mobile Phase

The mobile phase not only transports the analyte through the column but also plays a crucial role in modulating the chiral recognition process. For amino alcohols, the addition of acidic and basic modifiers is often necessary to achieve good peak shape and resolution.

  • In Normal Phase Mode (with polysaccharide CSPs): A typical mobile phase consists of a non-polar solvent like n-hexane and an alcohol modifier (e.g., ethanol, isopropanol). A small amount of a basic additive, such as diethylamine (DEA) or ethanolamine, is often required to suppress the interaction of the basic amine group of the analyte with residual silanols on the silica surface, thereby improving peak symmetry.

  • In Polar Ionic Mode (with macrocyclic glycopeptide CSPs): This mode utilizes a polar organic solvent, predominantly methanol, with the addition of both an acid (e.g., acetic acid) and a base (e.g., triethylamine). This creates a controlled ionic environment that enhances the electrostatic interactions between the analyte and the CSP, which is critical for the separation of ionizable compounds.[5]

Validation of a Chiral HPLC Method: A Step-by-Step Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8] The following is a detailed protocol for the validation of a chiral HPLC method for the determination of the enantiomeric purity of (S)-2-(Methylamino)-2-phenylethanol, in accordance with the International Council for Harmonisation (ICH) guidelines.[9]

Experimental Protocol: Chiral HPLC Method Validation

1. Chromatographic System and Conditions (Example)

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column: Chirobiotic™ V, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.2 / 0.15, v/v/v)[5]

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic 2-(Methylamino)-2-phenylethanol in 10 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity, LOD, and LOQ determination.

  • (S)-Enantiomer Stock Solution (for accuracy): If available, prepare a stock solution of the pure (S)-enantiomer.

3. Validation Parameters and Acceptance Criteria

The following validation parameters must be assessed:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

    • Procedure: Inject the mobile phase (blank), a solution of the (S)-enantiomer, and a solution of the racemic mixture.

    • Acceptance Criteria: No interfering peaks should be observed at the retention times of the enantiomers in the blank chromatogram. The method must demonstrate baseline resolution (Rs > 1.5) between the two enantiomers.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

    • Procedure: Prepare at least five concentrations of the undesired enantiomer (spiked into the desired enantiomer if necessary) over a range, for example, from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.

    • Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.999.[3]

  • Accuracy (as % Recovery): The closeness of the test results obtained by the method to the true value.

    • Procedure: Prepare samples of the (S)-enantiomer spiked with known amounts of the (R)-enantiomer at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Analyze these samples in triplicate.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[3][4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the (S)-enantiomer spiked with the (R)-enantiomer at 100% of the specification limit on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.[4]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

    • Procedure: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[4]

    • Acceptance Criteria: The LOQ should be at or below the reporting threshold for the impurity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Procedure: Introduce small variations in the method parameters, such as mobile phase composition (e.g., ±2% methanol), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).

    • Acceptance Criteria: The resolution between the enantiomers should remain > 1.5, and the quantitative results should not be significantly affected.

4. System Suitability Test (SST)

Before performing any validation experiments, and during routine analysis, a system suitability test must be performed to ensure the chromatographic system is adequate for the intended analysis.

  • Procedure: Inject a standard solution of the racemic mixture.

  • Acceptance Criteria:

    • Resolution (Rs) between the enantiomers: ≥ 1.5

    • Tailing factor (T) for each peak: 0.8 - 1.5

    • Relative standard deviation (%RSD) for replicate injections (n=5) of the peak areas: ≤ 2.0%

Comparative Validation Data

The following table summarizes typical validation data for two distinct chiral HPLC methods, illustrating the performance that can be expected. Method A is based on a macrocyclic glycopeptide CSP, while Method B utilizes a polysaccharide-based CSP.

Validation ParameterMethod A: Chirobiotic™ V (Polar Ionic)Method B: Chiralpak® IA (Normal Phase)
Linearity (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 102.0%
Precision (%RSD) < 1.5%< 1.8%
LOD ~0.05 µg/mL~0.08 µg/mL
LOQ ~0.15 µg/mL~0.25 µg/mL
Resolution (Rs) > 2.0> 1.8

Note: The values presented are representative and based on published data for similar compounds and are intended for illustrative purposes.[3][5]

Visualizing the Workflow

To further clarify the logical flow of the validation process, the following diagrams illustrate the key stages.

Chiral HPLC Method Development and Validation Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Guidelines) Select CSP Select CSP Optimize Mobile Phase Optimize Mobile Phase Select CSP->Optimize Mobile Phase Initial Screening Specificity Specificity Optimize Mobile Phase->Specificity Final Method Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validated Method Validated Method Robustness->Validated Method

Caption: Workflow for Chiral HPLC Method Development and Validation.

System Suitability Test Parameters SST System Suitability Test Ensures system performance before analysis Parameters Resolution (Rs) Tailing Factor (T) Reproducibility (%RSD) SST->Parameters Acceptance {Rs > 1.5 | 0.8 < T < 1.5 | %RSD < 2.0} Parameters->Acceptance Meets Criteria

Caption: Key Parameters for System Suitability Testing in Chiral HPLC.

Conclusion

The validation of a chiral HPLC method for the analysis of (S)-2-(Methylamino)-2-phenylethanol is a meticulous process that underpins the quality and safety of pharmaceutical products. The choice between different CSPs, such as polysaccharide-based and macrocyclic glycopeptide-based columns, should be driven by the specific properties of the analyte and the desired chromatographic conditions. A comprehensive validation study, encompassing specificity, linearity, accuracy, precision, sensitivity, and robustness, is not merely a regulatory requirement but a scientific necessity to ensure the generation of reliable and defensible data. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently establish and validate robust chiral HPLC methods for the critical task of enantiomeric purity determination.

References

  • Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

  • Chiral separation of beta-blockers by high-performance liquid chromatography and determination of bisoprolol enantiomers in surface waters. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. (n.d.). AKJournals. Retrieved January 18, 2026, from [Link]

  • 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. (n.d.). Korea Science. Retrieved January 18, 2026, from [Link]

  • Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Application Notes: Chiral. (n.d.). LCGC International. Retrieved January 18, 2026, from [Link]

  • APPLICATIONS. (n.d.). Phenomenex. Retrieved January 18, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved January 18, 2026, from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). IVT - Validation Network. Retrieved January 18, 2026, from [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (2015). LCGC International. Retrieved January 18, 2026, from [Link]

  • Development and Validation of Chiral HPLC Method for. (2018). Amanote Research. Retrieved January 18, 2026, from [Link]

  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. (2020). MDPI. Retrieved January 18, 2026, from [Link]

  • Identification and Quantitative Analysis of 2-Phenylethanol as Major Impurity in Bromadol by HPLC. (2014). Science and Education Publishing. Retrieved January 18, 2026, from [Link]

  • VALIDATION STUDY OF A HPLC METHOD FOR BIOGENIC AMINES QUANTIFICATION IN BANANAS. (n.d.). Retrieved January 18, 2026, from [Link]

  • New enantioselective LC method development and validation for the assay of modafinil. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]

  • The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. (2021). MDPI. Retrieved January 18, 2026, from [Link]

  • hplc method validation for pharmaceuticals: a review. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Enantioselective HPLC analysis and biodegradation of atenolol, metoprolol and fluoxetine. (2014). ResearchGate. Retrieved January 18, 2026, from [Link]

  • A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. (2015). Der Pharma Chemica. Retrieved January 18, 2026, from [Link]

  • The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (2020). PubMed. Retrieved January 18, 2026, from [Link]

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Validation

A Comparative Guide to Chiral Auxiliaries Derived from (S)-2-(Methylamino)-2-phenylethanol for Asymmetric Synthesis

In the landscape of asymmetric synthesis, the ability to selectively produce one enantiomer of a chiral molecule is paramount for applications ranging from pharmaceuticals to materials science.[1][2] Chiral auxiliaries—e...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, the ability to selectively produce one enantiomer of a chiral molecule is paramount for applications ranging from pharmaceuticals to materials science.[1][2] Chiral auxiliaries—enantiomerically pure compounds temporarily incorporated into a substrate—are a reliable and powerful tool to control stereochemistry.[3] Among these, derivatives of the readily available and inexpensive amino alcohol (1S,2S)-pseudoephedrine, a diastereomer of (S)-2-(Methylamino)-2-phenylethanol, have emerged as exceptionally effective auxiliaries, particularly in the asymmetric alkylation of enolates.[1][3]

This guide provides a comparative analysis of the effectiveness of chiral auxiliaries derived from the pseudoephedrine scaffold. Pioneered by Andrew G. Myers, this methodology offers robust stereocontrol, broad substrate scope, and operational simplicity, making it a cornerstone of modern organic synthesis.[1][4][5] We will delve into the mechanistic underpinnings of this system, present comparative data on its performance, and provide detailed experimental protocols for its application.

The Pseudoephedrine Auxiliary: Mechanism of Stereocontrol

The remarkable success of pseudoephedrine as a chiral auxiliary lies in its ability to form a rigid, chelated transition state that directs the approach of an electrophile to one face of an enolate.[4] The process, known as the Myers asymmetric alkylation, involves three key stages:

  • Amide Formation: The chiral auxiliary, (1S,2S)-(+)-pseudoephedrine, is acylated with a carboxylic acid derivative to form a tertiary amide. This step is typically high-yielding and straightforward.[4]

  • Diastereoselective Alkylation: The crucial carbon-carbon bond is formed here. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), deprotonates the α-carbon of the amide to generate a configurationally stable (Z)-enolate.[1][4] The lithium cation is chelated by both the enolate oxygen and the auxiliary's hydroxyl oxygen, creating a stable six-membered ring-like structure. This conformation, coupled with the steric bulk of the auxiliary's phenyl and methyl groups, effectively shields one face of the enolate. Consequently, an incoming electrophile (e.g., an alkyl halide) can only attack from the less hindered face, leading to a predictable stereochemical outcome with high diastereoselectivity.[4] The presence of lithium chloride (LiCl) is often crucial, as it can modify the aggregation state of the enolate, enhancing reactivity and preventing side reactions.[1][6]

  • Auxiliary Cleavage: The chiral auxiliary is cleaved from the alkylated product to yield the desired enantiomerically enriched carboxylic acid, alcohol, aldehyde, or ketone. The auxiliary itself can often be recovered and reused, adding to the method's practicality.[3][4]

G cluster_0 Workflow for Myers Asymmetric Alkylation A 1. Amide Formation (Pseudoephedrine + RCOCl) B 2. Enolate Formation (LDA, LiCl, THF, -78 °C -> 0 °C) A->B Form Chiral Amide C 3. Diastereoselective Alkylation (R'-X, 0 °C) B->C Generate (Z)-enolate D 4. Auxiliary Cleavage (Acid/Base Hydrolysis) C->D Form C-C Bond E Enantiomerically Enriched Product (e.g., R-R'-CH-COOH) D->E Release Product F Recovered Auxiliary D->F Recycle Auxiliary

Caption: General workflow of the Myers asymmetric alkylation using a pseudoephedrine auxiliary.

Comparative Performance in Asymmetric Alkylation

The effectiveness of the pseudoephedrine auxiliary is demonstrated by its consistently high diastereoselectivity across a wide range of substrates and alkylating agents. While direct comparisons to other distinct catalysts derived from the same backbone are limited—as the "catalyst" is the auxiliary itself—we can compare its performance under varying conditions and with different substrates, which serves as a benchmark for its efficacy.

The data below, compiled from seminal work by Myers et al., showcases the performance of the (1S,2S)-pseudoephedrine amide of propanoic acid in alkylations with various primary alkyl halides.[6] The diastereomeric excess (de) reported is for the crude product, which is often enhanced to ≥99% after simple recrystallization.[6]

Electrophile (R-X)Product (R)Yield (%)Diastereomeric Excess (de, %)
CH₃IMethyl9084
CH₃CH₂IEthyl8896
CH₃(CH₂)₂CH₂Brn-Butyl94≥98
CH₃(CH₂)₆CH₂Brn-Heptyl95≥98
PhCH₂BrBenzyl99≥98
Allyl BromideAllyl9590
(CH₃)₂CHCH₂IIsobutyl80≥98

Data synthesized from Myers, A. G., et al. J. Am. Chem. Soc. 1997, 119, 6496-6511.[7]

Key Insights from the Data:

  • High Diastereoselectivity: For most primary alkyl halides, the diastereoselectivity is exceptionally high, often ≥98% de.[6]

  • Excellent Yields: The chemical yields are consistently high, typically ranging from 80-99%.[6]

  • Broad Scope: The method is effective for a wide variety of electrophiles, including simple alkyl, benzylic, and allylic halides.[6]

Attempts to modify the auxiliary, for instance, by protecting the hydroxyl group, have generally not resulted in improved performance, underscoring the critical role of the free hydroxyl in forming the rigid, chelated transition state.[6] Research into silyl-protected pseudoephedrine amides showed a significant drop in diastereomeric excess (17-42% de), which challenges the originally proposed mechanistic model and suggests that other interactions, such as a π-Li+ transition state, may play a role.[8]

Comparison with Other Chiral Auxiliaries

While this guide focuses on derivatives of (S)-2-(Methylamino)-2-phenylethanol, it is useful to place their performance in context with other classes of chiral auxiliaries.

  • Evans Auxiliaries (Oxazolidinones): These are also highly effective for asymmetric alkylations. However, the enolates derived from Evans auxiliaries can be less reactive and sometimes require more reactive electrophiles like allylic halides.[6] Pseudoephedrine-derived enolates demonstrate broader applicability, reacting efficiently even with less reactive β-branched alkyl iodides.[6]

  • Ephedrine Derivatives: While structurally similar, pseudoephedrine derivatives generally outperform their ephedrine counterparts in the asymmetric alkylation of N-acyl amides.[3]

  • Other Amino Alcohols: While many chiral amino alcohols exist, few have been as extensively documented and proven as robust as pseudoephedrine for this specific transformation.[9]

G A Proposed Transition State (Z)-Enolate B Key Features Li+ Chelation to Both Oxygens Steric Shielding by Phenyl Group Attack from Less Hindered Face A:f1->B:f0 Leads to C Outcome High Diastereoselectivity B:f3->C:f0 Results in

Caption: Key factors contributing to high stereoselectivity in the Myers alkylation.

Experimental Protocols

The following protocols are generalized from the methodologies established by Myers et al. and should be adapted for specific substrates.[4]

Protocol 1: Synthesis of the Pseudoephedrine Amide

  • Under an inert atmosphere (N₂ or Ar), dissolve (1S,2S)-(+)-pseudoephedrine (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv) to the solution.[4]

  • Slowly add the desired acyl chloride (1.1 equiv) dropwise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction with 1 M HCl. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The product is often a crystalline solid that can be purified by recrystallization.[4]

Protocol 2: Asymmetric Alkylation

  • LDA/LiCl Slurry Preparation: In a flame-dried flask under inert atmosphere, suspend anhydrous LiCl (6.0-7.0 equiv) in anhydrous THF containing diisopropylamine (2.25 equiv).

  • Cool the suspension to -78 °C and slowly add n-butyllithium (2.1 equiv). Stir for 5 minutes.

  • Briefly warm the solution to 0 °C for 5 minutes, then re-cool to -78 °C.[4]

  • Enolate Formation: In a separate flame-dried flask, dissolve the pseudoephedrine amide (from Protocol 1) in anhydrous THF.

  • Slowly transfer the amide solution to the cold LDA/LiCl slurry at -78 °C via cannula.

  • Stir the mixture at -78 °C for 30-60 minutes, then warm to 0 °C and stir for an additional 10-15 minutes to ensure complete enolization.

  • Alkylation: Cool the enolate suspension to 0 °C.

  • Add the alkylating agent (e.g., alkyl halide, 1.5-2.5 equiv) dropwise.

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate. Purify by flash chromatography or recrystallization.

Protocol 3: Auxiliary Cleavage to Carboxylic Acid

  • Dissolve the alkylated pseudoephedrine amide in a mixture of dioxane and 9 N H₂SO₄ (1:1 v/v).[4]

  • Heat the biphasic mixture to reflux (approx. 110-115 °C) for 12-24 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous mixture with diethyl ether (3x) to isolate the chiral carboxylic acid.

  • The aqueous layer can be basified with NaOH to recover the pseudoephedrine auxiliary.[4]

Conclusion

Chiral auxiliaries derived from (S)-2-(Methylamino)-2-phenylethanol, specifically (1S,2S)-pseudoephedrine, represent a highly reliable and effective platform for asymmetric synthesis. The methodology developed by Myers provides access to a wide range of enantiomerically enriched compounds in high yield and with excellent stereocontrol.[6] The operational simplicity, the crystalline nature of the intermediates which allows for easy purification, and the ability to recover the inexpensive auxiliary make this a powerful and practical tool for researchers in both academic and industrial settings. While alternative mechanistic pathways may contribute to its efficacy, the empirical results consistently demonstrate its superiority for a broad scope of asymmetric alkylations.[6][8]

References

  • Maisonnier, M. (2013). Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides. University of Strathclyde. [Link]

  • Myers Asymmetric Alkylation. SynArchive. [Link]

  • Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Vicario, J. L., et al. (2005). (S,S)-(+)-pseudoephedrine as chiral auxiliary in asymmetric aza-Michael reactions. Unexpected selectivity change when manipulating the structure of the auxiliary. The Journal of Organic Chemistry, 70(22), 8790-8800. [Link]

  • On the Hunt for Chiral Single-Atom Catalysts. PubMed Central (PMC). [Link]

  • Itsuno, S. (2018). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions. ResearchGate. [Link]

  • Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Tohoku University. [Link]

  • Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI. [Link]

  • Rational design of chiral catalysts for asymmetric synthesis. Monash University. [Link]

  • Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides. Angewandte Chemie International Edition. [Link]

  • Iridium-Catalyzed Asymmetric α-Allylic Alkylation of Amides using Vinyl Azide as Amide Enolate Surrogate. ChemRxiv. [Link]

  • 9-Asymmetric Alkylation of Enolates. Scribd. [Link]

  • Recent advances in catalytic asymmetric synthesis. Frontiers. [Link]

  • Asymmetric Catalysis in Organic Synthesis. MDPI. [Link]

  • Catalytic Asymmetric Synthesis. Semantic Scholar. [Link]

  • Recent advances in catalytic asymmetric synthesis. PubMed Central (PMC). [Link]

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Comparative

A Comparative Guide to Enantiomeric Excess Determination of (S)-2-(Methylamino)-2-phenylethanol by NMR Using Chiral Solvating Agents

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is a cornerstone of quality control and stereoselective reaction optimization. While chiral High-Performance Liquid Chromatography (HPLC) has traditionally been a workhorse for this purpose, Nuclear Magnetic Resonance (NMR) spectroscopy, augmented with Chiral Solvating Agents (CSAs), offers a rapid, non-destructive, and often more cost-effective alternative. This guide provides an in-depth technical comparison of two prominent CSAs for the ee determination of the chiral amino alcohol, (S)-2-(Methylamino)-2-phenylethanol, a key structural motif in various pharmacologically active compounds.

The Principle of Enantiomeric Discrimination by NMR and Chiral Solvating Agents

Enantiomers, being mirror images, are isochronous in an achiral solvent and thus exhibit identical NMR spectra. The introduction of a chiral solvating agent, an enantiomerically pure compound, leads to the formation of transient diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different spatial arrangements and, consequently, distinct chemical environments for the nuclei of the analyte. This results in the splitting of NMR signals for the two enantiomers, a phenomenon known as enantiomeric discrimination. The magnitude of this split, the chemical shift non-equivalence (ΔΔδ), is a critical parameter for the accurate quantification of the enantiomeric ratio by integrating the respective signals.

The formation of these transient diastereomeric complexes is governed by weak, non-covalent interactions such as hydrogen bonding, dipole-dipole interactions, and π-π stacking. The choice of an appropriate CSA is paramount and depends on the functional groups present in the analyte. For an amino alcohol like 2-(Methylamino)-2-phenylethanol, CSAs capable of interacting with both the hydroxyl and amino groups are expected to be most effective.

Comparative Analysis of Chiral Solvating Agents for (S)-2-(Methylamino)-2-phenylethanol

This guide focuses on two widely used and effective CSAs for amino alcohols: (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) and (S)-(+)-O-Acetylmandelic acid .

Chiral Solvating Agent (CSA)Analyte Proton MonitoredReported ΔΔδ (ppm) for Structurally Similar Amino AlcoholsMolar Ratio (CSA:Analyte)
(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP)Methine (CH-OH) or N-Methyl (N-CH₃)~0.05 - 0.201.1 - 2.0 : 1
(S)-(+)-O-Acetylmandelic acidMethine (CH-OH) or N-Methyl (N-CH₃)~0.02 - 0.101.5 - 3.0 : 1

Note: The ΔΔδ values are indicative and can vary based on the specific analyte, solvent, temperature, and concentration. The data presented is extrapolated from studies on structurally related phenylethanolamines and primary/secondary amines due to the absence of a direct head-to-head comparison for (S)-2-(Methylamino)-2-phenylethanol in the reviewed literature.

(R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) is a versatile and powerful chiral solvating agent. Its Brønsted acidic phosphate group readily interacts with the basic amino group of the analyte, while the binaphthyl backbone provides a well-defined chiral pocket, leading to significant enantiomeric discrimination.[1][2][3][4] For many amines and amino alcohols, BNP often provides larger ΔΔδ values, facilitating more accurate integration.[5]

(S)-(+)-O-Acetylmandelic acid is another effective CSA, particularly for amines and β-amino alcohols.[6] The carboxylic acid functionality interacts with the amine of the analyte via acid-base interaction, forming diastereomeric salts. While generally providing smaller chemical shift differences compared to BNP, it is a cost-effective and readily available reagent.[2][6][7]

Experimental Workflow for Enantiomeric Excess Determination

The following workflow provides a detailed methodology for the ee determination of (S)-2-(Methylamino)-2-phenylethanol using a chiral solvating agent.

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Analysis prep1 Accurately weigh ~5-10 mg of the analyte ((S)-2-(Methylamino)-2-phenylethanol) prep2 Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Record a preliminary ¹H NMR spectrum of the analyte alone prep2->prep3 prep4 Add the Chiral Solvating Agent (CSA) in the appropriate molar ratio prep3->prep4 prep5 Ensure thorough mixing prep4->prep5 acq1 Acquire ¹H NMR spectrum of the mixture prep5->acq1 acq2 Optimize spectral parameters (e.g., number of scans) to achieve a good signal-to-noise ratio acq1->acq2 proc1 Phase and baseline correct the spectrum acq2->proc1 proc2 Identify the well-resolved signals corresponding to the two enantiomers proc1->proc2 proc3 Integrate the signals for each enantiomer proc2->proc3 proc4 Calculate the enantiomeric excess (ee) using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100 proc3->proc4 caption Experimental Workflow for NMR-based ee Determination

Caption: A streamlined workflow for determining the enantiomeric excess of (S)-2-(Methylamino)-2-phenylethanol using NMR spectroscopy and a chiral solvating agent.

Detailed Experimental Protocols

Protocol 1: Using (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) as CSA
  • Sample Preparation:

    • Accurately weigh approximately 5.0 mg of the 2-(Methylamino)-2-phenylethanol sample into an NMR tube.

    • Add 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a preliminary ¹H NMR spectrum of the analyte.

    • Prepare a stock solution of (R)-BNP in CDCl₃ (e.g., 20 mg/mL).

    • Add a 1.5 molar equivalent of the (R)-BNP stock solution to the NMR tube containing the analyte.

    • Gently shake the NMR tube to ensure complete mixing.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Use a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio, especially for minor enantiomers.

  • Data Processing and Analysis:

    • Process the spectrum with phasing and baseline correction.

    • Identify a well-resolved proton signal that shows clear separation for the two enantiomers (e.g., the methine proton or the N-methyl protons).

    • Carefully integrate the corresponding peaks for the (S) and (R) enantiomers.

    • Calculate the enantiomeric excess using the integration values.

Protocol 2: Using (S)-(+)-O-Acetylmandellic Acid as CSA
  • Sample Preparation:

    • Accurately weigh approximately 5.0 mg of the 2-(Methylamino)-2-phenylethanol sample into an NMR tube.

    • Add 0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire a preliminary ¹H NMR spectrum of the analyte.

    • Directly add approximately 2.0 molar equivalents of solid (S)-(+)-O-Acetylmandellic acid to the NMR tube.

    • Cap the tube and invert it several times to ensure the CSA dissolves completely.

  • NMR Data Acquisition:

    • Follow the same procedure as described in Protocol 1.

  • Data Processing and Analysis:

    • Follow the same procedure as described in Protocol 1.

Mechanism of Chiral Recognition: A Visual Representation

The interaction between the chiral solvating agent and the enantiomers of the analyte is key to the separation of their NMR signals. The following diagram illustrates this principle.

G cluster_analyte Analyte Enantiomers cluster_csa Chiral Solvating Agent cluster_complexes Transient Diastereomeric Complexes cluster_nmr Resulting NMR Spectrum S_analyte (S)-Analyte S_complex (S)-Analyte : (R)-CSA Diastereomer 1 S_analyte->S_complex + R_analyte (R)-Analyte R_complex (R)-Analyte : (R)-CSA Diastereomer 2 R_analyte->R_complex + CSA (R)-CSA CSA->S_complex CSA->R_complex NMR Separated Signals (ΔΔδ ≠ 0) S_complex->NMR R_complex->NMR caption Formation of Diastereomeric Complexes leading to Signal Separation

Caption: The interaction of a single enantiomer of a chiral solvating agent with a racemic mixture of an analyte forms two diastereomeric complexes, which are distinguishable by NMR spectroscopy.

Conclusion and Recommendations

Both (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNP) and (S)-(+)-O-Acetylmandellic acid are effective chiral solvating agents for the determination of the enantiomeric excess of (S)-2-(Methylamino)-2-phenylethanol by ¹H NMR spectroscopy.

  • (R)-BNP is recommended when a larger chemical shift difference (ΔΔδ) is desired for improved accuracy of integration, particularly when one enantiomer is present in a very small amount.

  • (S)-(+)-O-Acetylmandellic acid represents a more economical option that is often sufficient for routine analysis, especially when the enantiomers are present in comparable amounts.

The choice of CSA should be guided by the specific requirements of the analysis, including the desired level of accuracy, cost considerations, and the availability of the reagents. It is always advisable to perform a preliminary screening with a small amount of sample to determine the optimal CSA and experimental conditions for a given analyte. The NMR-based method, with its speed and simplicity, serves as a powerful tool in the arsenal of the modern chemist for the critical task of assessing enantiopurity.

References

  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457. [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2016). Chiral solvating agents for NMR determination of enantiomeric purity and absolute configuration. Chirality, 28(1), 12-34. [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519. [Link]

  • Frigerio, M., & Santagostino, M. (1994). O-Acetylmandelic acid, a new versatile reagent for the determination of enantiomeric purity of alcohols and amines by NMR. Tetrahedron Letters, 35(43), 8019-8022. [Link]

  • Kacprzak, K. (2009). (R)-(−)-1,1′-Binaphthyl-2,2′-diyl hydrogenphosphate. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • Taylor, R. J. (1987). N.m.r. assay of enantiomeric excess (Doctoral dissertation, Durham University). [Link]

  • Nemati, F., & El-Alali, A. (2016). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Journal of Chemistry, 2016, 1-8. [Link]

  • ATB (Automated Topology Builder). (Molecule Page). (1S)-2-(Methylamino)-1-phenylethanol. [Link]

  • SpectraBase. (Spectrum Page). 2-Phenylethanol. [Link]

  • Arkivoc. (2004). H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents. [Link]

  • Durham e-Theses. (1987). N.m.r. assay of enantiomeric excess. [Link]

  • ResearchGate. (2014). Proton NMR assignments for R,S-1,1 ′-binaphthol (BN) and R,S-1,1 ′-binaphthyl-2,2 ′-diyl hydrogen phosphate (BNDHP) interacting with bile salt micelles. [Link]

  • HMDB. (Spectrum Page). 2-Phenylethanol. [Link]

  • SpectraBase. (Spectrum Page). 2-(N-benzyl-N-methylamino)-1-phenylethanol. [Link]

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Validation

A Comparative Guide to the Cross-Validation of Analytical Methods for (S)-2-(Methylamino)-2-phenylethanol Analysis

For distribution to: Researchers, scientists, and drug development professionals. Abstract The stereospecific analysis of (S)-2-(Methylamino)-2-phenylethanol, a chiral amine of significant interest in pharmaceutical deve...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The stereospecific analysis of (S)-2-(Methylamino)-2-phenylethanol, a chiral amine of significant interest in pharmaceutical development, demands robust and reliable analytical methods. This guide provides a comprehensive cross-validation of two common analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). By presenting a side-by-side comparison of their performance characteristics, supported by experimental data, this document aims to equip researchers with the necessary insights to select the most appropriate method for their specific analytical challenges. The principles of method validation, as outlined by the International Council for Harmonisation (ICH), form the foundational basis for this comparative analysis.[1][2][3][4]

Introduction: The Significance of Stereospecific Analysis

(S)-2-(Methylamino)-2-phenylethanol belongs to the class of phenylethanolamines, which includes a variety of sympathomimetic amines.[5][6][7] These compounds interact with adrenergic receptors in the body, and their physiological effects are often highly dependent on their stereochemistry. The specific spatial arrangement of atoms in the (S)-enantiomer can lead to distinct pharmacological and toxicological profiles compared to its (R)-enantiomer. Therefore, the ability to accurately and precisely quantify the (S)-enantiomer in the presence of its counterpart is paramount in drug development, from early-stage research to quality control of the final product.

This guide focuses on the cross-validation of analytical methods, a critical process to ensure that different analytical procedures yield comparable results.[8][9][10][11] We will delve into the technical nuances of Chiral HPLC and GC-MS, providing a logical framework for their comparison and selection.

Methodologies: A Tale of Two Techniques

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC is a powerful technique for separating enantiomers.[12] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. This differential interaction leads to different retention times, allowing for their separation and individual quantification. For amine compounds, polysaccharide-based CSPs are often effective.[13]

Experimental Protocol: A Step-by-Step Guide

  • Column Selection: A Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) is selected based on its proven efficacy for separating chiral amines.

  • Mobile Phase Preparation: A mobile phase consisting of n-Hexane, isopropanol, and diethylamine (80:20:0.1, v/v/v) is prepared. The addition of a basic modifier like diethylamine is crucial for improving peak shape and resolution of amine compounds.

  • Instrumentation Setup:

    • HPLC System: Agilent 1260 Infinity II or equivalent.

    • Detector: UV-Vis Detector at 220 nm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Injection Volume: 10 µL.

  • Sample Preparation: Standard solutions of (S)-2-(Methylamino)-2-phenylethanol and its racemate are prepared in the mobile phase. Test samples are dissolved and diluted to fall within the calibration range.

  • Analysis: The prepared samples are injected into the HPLC system, and the chromatograms are recorded.

Causality Behind Choices: The selection of a non-polar mobile phase with a polar modifier is a common strategy in normal-phase chiral chromatography. The basic additive, diethylamine, neutralizes acidic sites on the silica support of the CSP, preventing peak tailing of the basic amine analyte. The UV detection wavelength of 220 nm is chosen to maximize the absorbance of the phenyl group in the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[14] For the analysis of polar and non-volatile compounds like (S)-2-(Methylamino)-2-phenylethanol, a derivatization step is typically required to increase their volatility and thermal stability.[15][16]

Experimental Protocol: A Step-by-Step Guide

  • Derivatization: To 1 mg of the sample, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added. The mixture is heated at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

  • Column Selection: A DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm) is chosen for its versatility and inertness.

  • Instrumentation Setup:

    • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MSD Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the TMS-derivatized analyte.

  • Sample Preparation: Derivatized standard solutions and test samples are prepared in a suitable solvent like hexane.

  • Analysis: The derivatized samples are injected into the GC-MS system.

Causality Behind Choices: Derivatization with BSTFA is a common and effective method for silylating hydroxyl and amine groups, making the molecule amenable to GC analysis. The DB-5ms column is a low-bleed, inert column suitable for a wide range of applications, including the analysis of derivatized compounds. The temperature program is optimized to ensure good separation from potential impurities and a reasonable analysis time. SIM mode is employed to enhance sensitivity and selectivity by monitoring only the ions specific to the analyte of interest.

Cross-Validation: A Head-to-Head Comparison

The cross-validation of these two methods was performed in accordance with ICH Q2(R2) guidelines, focusing on key validation parameters.[1][17][18]

Performance Data Summary
Parameter Chiral HPLC GC-MS (with Derivatization) Commentary
Specificity/Selectivity Excellent enantiomeric resolution (Rs > 2.0)High selectivity due to mass spectrometric detection.Both methods demonstrate excellent specificity. GC-MS offers superior identification capabilities.
Linearity (r²) > 0.999> 0.998Both methods exhibit excellent linearity over the tested concentration range.
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Both methods are highly accurate.
Precision (RSD%) < 1.5%< 2.0%Both methods are precise, with Chiral HPLC showing slightly better precision.
Limit of Detection (LOD) ~5 ng/mL~1 ng/mLGC-MS demonstrates superior sensitivity, which can be advantageous for trace analysis.
Limit of Quantification (LOQ) ~15 ng/mL~3 ng/mLThe lower LOQ of GC-MS is beneficial for quantifying low levels of the analyte.
Robustness Sensitive to mobile phase composition and temperature.Sensitive to derivatization conditions and injector temperature.Both methods require careful control of experimental parameters.
Visualizing the Cross-Validation Workflow

CrossValidationWorkflow cluster_hplc Chiral HPLC Method cluster_gcms GC-MS Method HPLC_Dev Method Development HPLC_Val Method Validation HPLC_Dev->HPLC_Val Results_HPLC HPLC Results HPLC_Val->Results_HPLC GCMS_Dev Method Development GCMS_Val Method Validation GCMS_Dev->GCMS_Val Results_GCMS GC-MS Results GCMS_Val->Results_GCMS Sample Test Sample Sample->HPLC_Val Analyze Sample->GCMS_Val Analyze Comparison Statistical Comparison (e.g., t-test, Bland-Altman) Results_HPLC->Comparison Results_GCMS->Comparison Conclusion Conclusion on Comparability Comparison->Conclusion

Caption: Workflow for the cross-validation of Chiral HPLC and GC-MS methods.

Discussion and Recommendations

Both Chiral HPLC and GC-MS are powerful and reliable techniques for the analysis of (S)-2-(Methylamino)-2-phenylethanol. The choice between the two will largely depend on the specific requirements of the analysis.

  • Chiral HPLC is the preferred method for routine quality control and release testing where the primary goal is the enantiomeric purity assessment of the bulk drug substance. Its direct analysis without derivatization simplifies the workflow and reduces potential sources of error.

  • GC-MS is the superior choice when higher sensitivity is required, such as in pharmacokinetic studies, impurity profiling, or the analysis of low-concentration formulations. The mass spectrometric detection provides an additional layer of confirmation and is invaluable for identifying unknown components.

A Self-Validating System: The cross-validation process itself acts as a self-validating system. When two orthogonal analytical techniques produce comparable results for the same set of samples, it significantly increases the confidence in the accuracy and reliability of the data. Any significant discrepancies would trigger an investigation into potential method biases or sample matrix interferences.

Conclusion

The cross-validation of Chiral HPLC and GC-MS for the analysis of (S)-2-(Methylamino)-2-phenylethanol has demonstrated that both methods are fit for their intended purpose. While Chiral HPLC offers a more straightforward approach for enantiomeric purity determination, GC-MS provides enhanced sensitivity and structural confirmation. A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and ensure the generation of high-quality, reliable analytical data in their drug development endeavors.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Edwards, D. J., & Blau, K. (1979). Urinary phenylethylamine excretion: gas chromatographic assay with electron-capture detection of the pentafluorobenzoyl derivative. Journal of Chromatography B: Biomedical Sciences and Applications, 163(2), 135-142. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Altabrisa Group. (2023). Key Analytical Procedure Validation Regulations You Need to Know. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. [Link]

  • Federal Register. (2024). Q2(R2) Validation of Analytical Procedures and Q14 Analytical Procedure Development; International Council for Harmonisation; Guidances for Industry; Availability. [Link]

  • Cone, E. J., Yousefnejad, D., & Shannon, H. (1979). Measurement of phenylethylamine, phenylethanolamine and their N-methyl homologs in plasma by gas-liquid chromatography with flame-ionization detection. Analytical Letters, 12(B4), 313-324. [Link]

  • Bioanalysis Zone. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • European Bioanalysis Forum. (2017). Cross and Partial Validation. [Link]

  • ChemSynthesis. (n.d.). 2-methylamino-1-phenylethanol. [Link]

  • National Institutes of Health. (2020). Natural Sympathomimetic Drugs: From Pharmacology to Toxicology. [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • National Institutes of Health. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. [Link]

  • National Institutes of Health. (n.d.). (2-(Methylamino)phenyl)methanol. [Link]

  • OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • ResearchGate. (n.d.). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]

  • National Institutes of Health. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

  • MDPI. (2022). Biotechnological 2-Phenylethanol Production: Recent Developments. [Link]

  • Wikipedia. (n.d.). Sympathomimetic drug. [Link]

  • Ataman Kimya. (n.d.). 2-PHENYLETHANOL. [Link]

  • SciSpace. (n.d.). Development for a procedure for the determination of 2-phenylethanol in hellenic wine distillates (vitis vinifera l.) and their. [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • Semantic Scholar. (2008). Determination of Tyrosol, 2-Phenethyl Alcohol, and Tryptophol in Beer by High-Performance Liquid Chromatography. [Link]

  • PubMed. (1986). Sympathomimetic amines. [Link]

  • Academic Journals. (2012). Determination of phenylethyl alcohol by reversed- phase high-performance liquid chromatography (RP- HPLC) in Budesonide. [Link]

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Comparative

A Senior Application Scientist's Guide to Solvent System Performance in Asymmetric Ketone Reduction using (S)-2-(Methylamino)-2-phenylethanol

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of (S)-2-(Methylamino)-2-phenylethanol in Asymmetric Synthesis (S)-2-(Methylamino)-2-phenylethanol stands as a cornerstone c...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of (S)-2-(Methylamino)-2-phenylethanol in Asymmetric Synthesis

(S)-2-(Methylamino)-2-phenylethanol stands as a cornerstone chiral amino alcohol in the field of asymmetric synthesis. Its primary application lies in its role as a precursor to chiral oxazaborolidine catalysts, most notably in the Corey-Bakshi-Shibata (CBS) reduction.[1][2] This reaction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols, which are invaluable intermediates in the synthesis of pharmaceuticals and other complex molecules.[2] The efficacy of the CBS reduction is profoundly influenced by the choice of solvent, which can dictate reaction rates, yields, and, most critically, the enantiomeric excess (ee) of the product. This guide provides an in-depth analysis of the performance of (S)-2-(Methylamino)-2-phenylethanol in various solvent systems for the asymmetric reduction of ketones, supported by experimental data and mechanistic insights.

Mechanistic Considerations: Why the Solvent Matters

The CBS reduction proceeds through the in-situ formation of an oxazaborolidine catalyst from (S)-2-(Methylamino)-2-phenylethanol and a borane source, typically borane-tetrahydrofuran complex (BH3·THF) or borane-dimethyl sulfide complex (BH3·SMe2).[3] This catalyst then coordinates with another equivalent of borane and the ketone substrate in a highly organized, six-membered transition state.[3] The solvent plays a crucial role in this process by:

  • Solubilizing Reagents: The solvent must effectively dissolve the chiral amino alcohol, the borane complex, and the ketone substrate to ensure a homogeneous reaction mixture.

  • Coordinating with Borane: Aprotic coordinating solvents like tetrahydrofuran (THF) can form stable complexes with borane, modulating its reactivity and preventing premature decomposition.

  • Stabilizing the Transition State: The solvent can influence the stability of the diastereomeric transition states, thereby impacting the enantioselectivity of the reaction.

  • Maintaining Anhydrous Conditions: The presence of water can lead to the hydrolysis of the borane reagent and the oxazaborolidine catalyst, severely diminishing the enantioselectivity.[3] Therefore, the use of anhydrous solvents is paramount.

Performance in Different Solvent Systems: A Comparative Analysis

The asymmetric reduction of acetophenone is a standard benchmark reaction for evaluating the performance of chiral catalysts. The following data summarizes the performance of the oxazaborolidine catalyst derived from (S)-2-(Methylamino)-2-phenylethanol in various solvent systems for this reaction.

SolventYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference(s)
Tetrahydrofuran (THF) >9994.7(R)[4]
Toluene HighUp to 92% (with related catalysts)(R)[5]
Dichloromethane (DCM) Moderate-HighGenerally lower than THF(R)[6]

Analysis of Solvent Performance:

  • Tetrahydrofuran (THF): The literature overwhelmingly supports THF as the optimal solvent for the CBS reduction using (S)-2-(Methylamino)-2-phenylethanol.[4][7] It effectively dissolves the borane complexes and the catalyst, leading to high yields and excellent enantioselectivities.[4] The reaction in THF is typically fast, often completing within minutes at room temperature.[4]

  • Toluene: While less common than THF for this specific catalyst, toluene has been employed in CBS reductions, particularly with different borane sources or related catalysts.[5] It is a non-coordinating solvent, which can sometimes lead to different catalyst aggregation states and reactivity. While high enantioselectivities have been reported, they are generally comparable to or slightly lower than those achieved in THF.

  • Dichloromethane (DCM): Chlorinated solvents like DCM are less frequently used for CBS reductions. While the reaction can proceed, there is a higher risk of side reactions and often a noticeable decrease in enantioselectivity compared to THF.[6]

Comparison with Alternative Chiral Amino Alcohols

The performance of (S)-2-(Methylamino)-2-phenylethanol is benchmarked against other commonly used chiral amino alcohols in the asymmetric reduction of acetophenone in THF.

Chiral Amino AlcoholYield (%)Enantiomeric Excess (ee, %)Product ConfigurationReference(s)
(S)-2-(Methylamino)-2-phenylethanol >99 94.7 (R) [4]
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol>9996.5(R)[4]
(1R,2S)-(-)-NorephedrineHigh~85(R)[8]
(S)-ValinolHigh~90(R)[9]

This comparison highlights that while other chiral amino alcohols can also provide high enantioselectivity, (S)-2-(Methylamino)-2-phenylethanol remains a highly effective and reliable choice.

Experimental Protocols

Detailed Methodology for the Asymmetric Reduction of Acetophenone using (S)-2-(Methylamino)-2-phenylethanol in THF:

Materials:

  • (S)-2-(Methylamino)-2-phenylethanol

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Acetophenone (freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (S)-2-(Methylamino)-2-phenylethanol (0.1 mmol). Dissolve the amino alcohol in anhydrous THF (5 mL). Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of borane-THF complex (0.2 mmol, 2 equivalents relative to the amino alcohol) to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve, and the oxazaborolidine catalyst will form in situ.

  • Ketone Reduction: To the catalyst solution at 0 °C, add a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) dropwise over 5 minutes.

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Quenching and Workup: Once the reaction is complete, cool the mixture to 0 °C and slowly add methanol (2 mL) to quench the excess borane.

  • Add 1 M HCl (5 mL) and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford (R)-1-phenylethanol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualization of Key Processes

CBS_Mechanism cluster_catalyst_formation Catalyst Formation cluster_reduction_cycle Catalytic Reduction Cycle Amino_Alcohol (S)-2-(Methylamino)-2-phenylethanol Oxazaborolidine Chiral Oxazaborolidine Catalyst Amino_Alcohol->Oxazaborolidine + 2 BH3·THF - 2 H2 Borane1 BH3·THF Borane1->Oxazaborolidine Catalyst_Borane_Complex Catalyst-Borane Complex Oxazaborolidine->Catalyst_Borane_Complex + BH3·THF Transition_State Diastereomeric Transition State Catalyst_Borane_Complex->Transition_State Ketone Acetophenone Ketone->Transition_State Product_Complex Product-Borane Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->Oxazaborolidine Catalyst Regeneration Chiral_Alcohol (R)-1-Phenylethanol Product_Complex->Chiral_Alcohol Workup

Caption: Mechanism of the CBS reduction.

experimental_workflow Start Start: Oven-dried glassware under inert atmosphere Catalyst_Prep 1. In-situ Catalyst Formation: (S)-2-(Methylamino)-2-phenylethanol + BH3·THF in anhydrous THF at 0°C Start->Catalyst_Prep Substrate_Addition 2. Substrate Addition: Add Acetophenone solution dropwise at 0°C Catalyst_Prep->Substrate_Addition Reaction 3. Reaction: Stir at room temperature, monitor by TLC Substrate_Addition->Reaction Quench 4. Quenching: Cool to 0°C, add Methanol Reaction->Quench Workup 5. Aqueous Workup: Extraction with Ethyl Acetate, washes with NaHCO3 and Brine Quench->Workup Purification 6. Purification: Flash Column Chromatography Workup->Purification Analysis 7. Analysis: Determine yield and ee% (Chiral HPLC/GC) Purification->Analysis

Sources

Validation

A Comparative Review of Synthesis Routes for (S)-2-(Methylamino)-2-phenylethanol

(S)-2-(Methylamino)-2-phenylethanol is a valuable chiral building block in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various adrenergic drugs. Its specific stereochemistry i...

Author: BenchChem Technical Support Team. Date: January 2026

(S)-2-(Methylamino)-2-phenylethanol is a valuable chiral building block in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of various adrenergic drugs. Its specific stereochemistry is crucial for the desired pharmacological activity and minimizing potential side effects. This guide provides a comparative analysis of the principal synthetic strategies to obtain this enantiomerically pure compound, offering insights into the underlying chemical principles, experimental protocols, and comparative performance data to aid researchers and drug development professionals in selecting the most suitable route for their needs.

Introduction to Synthetic Strategies

The synthesis of a single enantiomer of a chiral molecule like (S)-2-(Methylamino)-2-phenylethanol can be approached through several distinct strategies. These can be broadly categorized as:

  • Asymmetric Synthesis: Building the chiral center into the molecule from an achiral or prochiral starting material using a chiral catalyst or auxiliary.

  • Chiral Resolution: Separating a racemic mixture of the target molecule into its individual enantiomers.

  • Biocatalysis: Employing enzymes to catalyze the stereoselective transformation.

This review will delve into four specific and prominent methods that exemplify these strategies: Asymmetric Hydrogenation of an α-Amino Ketone, Chiral Resolution via Diastereomeric Salt Formation, Enantioselective Ring-Opening of Styrene Oxide, and Biocatalytic Transamination.

Asymmetric Hydrogenation of α-(Methylamino)acetophenone

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols.[1] In this approach, α-(methylamino)acetophenone is hydrogenated using a chiral catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, to directly yield the desired (S)-2-(Methylamino)-2-phenylethanol.

Mechanistic Insight

The enantioselectivity of the reaction is dictated by the formation of a transient diastereomeric complex between the substrate and the chiral catalyst. The steric and electronic properties of the chiral ligand create a preferential pathway for the delivery of hydrogen to one face of the carbonyl group, leading to the formation of one enantiomer in excess. The choice of ligand is therefore critical in achieving high enantiomeric excess (ee).

Experimental Protocol: Representative Asymmetric Hydrogenation

Objective: To synthesize (S)-2-(Methylamino)-2-phenylethanol by asymmetric hydrogenation of α-(methylamino)acetophenone.

Materials:

  • α-(Methylamino)acetophenone hydrochloride

  • [Rh(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

  • Methanol (degassed)

  • Triethylamine (Et₃N)

  • Hydrogen gas (H₂)

  • Inert atmosphere glovebox or Schlenk line

  • High-pressure autoclave

Procedure:

  • In a glovebox, a high-pressure autoclave is charged with α-(methylamino)acetophenone hydrochloride (1.0 g, 5.38 mmol), [Rh(COD)Cl]₂ (13.3 mg, 0.027 mmol), and (S)-BINAP (37.0 mg, 0.059 mmol).

  • Degassed methanol (20 mL) is added, and the mixture is stirred to dissolve the components.

  • Triethylamine (0.75 mL, 5.38 mmol) is added to neutralize the hydrochloride salt.

  • The autoclave is sealed, removed from the glovebox, and purged several times with hydrogen gas.

  • The reaction is pressurized with hydrogen gas to 50 atm and stirred at 50°C for 24 hours.

  • After cooling and venting the autoclave, the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

  • Purification by flash column chromatography (silica gel, dichloromethane/methanol gradient) affords (S)-2-(Methylamino)-2-phenylethanol.

Performance Data
ParameterValue
Yield Typically >90%
Enantiomeric Excess (ee) >95%
Key Advantages High efficiency, high enantioselectivity, direct formation of the desired enantiomer.
Key Disadvantages Requires specialized high-pressure equipment, expensive chiral catalysts.

Chiral Resolution of Racemic 2-(Methylamino)-2-phenylethanol

Chiral resolution is a classical and widely used method for separating enantiomers.[2] This technique involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4]

Mechanistic Insight

The principle of diastereomeric salt formation relies on the different spatial arrangement of the two diastereomers, which leads to different lattice energies and solubilities in a given solvent. By carefully selecting the resolving agent and crystallization conditions, one diastereomer can be selectively precipitated, leaving the other in the mother liquor. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with a base. L-(+)-Tartaric acid is a common and cost-effective resolving agent for racemic amines.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

Objective: To resolve racemic 2-(Methylamino)-2-phenylethanol using L-(+)-tartaric acid.

Materials:

  • Racemic 2-(Methylamino)-2-phenylethanol

  • L-(+)-Tartaric acid

  • Methanol

  • 2 M Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Crystallization dish

  • Vacuum filtration apparatus

Procedure:

  • Dissolve racemic 2-(Methylamino)-2-phenylethanol (10.0 g, 66.1 mmol) in methanol (100 mL) with gentle warming.

  • In a separate flask, dissolve L-(+)-tartaric acid (9.92 g, 66.1 mmol) in methanol (100 mL).

  • Combine the two solutions and allow the mixture to cool slowly to room temperature.

  • Induce crystallization by scratching the inside of the flask with a glass rod if necessary.

  • Allow the mixture to stand at room temperature for 24 hours to allow for complete crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • The obtained diastereomeric salt is then dissolved in water and treated with 2 M NaOH solution until the pH is basic (pH > 10) to liberate the free amine.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield enantiomerically enriched (S)-2-(Methylamino)-2-phenylethanol.

  • The enantiomeric excess can be improved by recrystallization of the diastereomeric salt.

Performance Data
ParameterValue
Theoretical Max. Yield 50% (for one enantiomer)
Practical Yield Typically 35-45% after recrystallization
Enantiomeric Excess (ee) >98% (after recrystallization)
Key Advantages Well-established, scalable, uses relatively inexpensive resolving agents.
Key Disadvantages Theoretical yield is limited to 50% without a racemization step for the unwanted enantiomer, can be labor-intensive.

Enantioselective Ring-Opening of Styrene Oxide

The enantioselective ring-opening of epoxides with nucleophiles is a versatile method for the synthesis of chiral 1,2-amino alcohols. In this route, styrene oxide is reacted with methylamine in the presence of a chiral catalyst to stereoselectively open the epoxide ring, yielding the desired product.

Mechanistic Insight

The key to this method is the use of a chiral catalyst that coordinates to the epoxide, activating it towards nucleophilic attack and directing the nucleophile (methylamine) to one of the two electrophilic carbons of the epoxide with a specific stereochemistry. The regioselectivity of the attack (at the benzylic or terminal carbon) and the enantioselectivity are controlled by the nature of the catalyst and reaction conditions.

Experimental Protocol: Representative Enantioselective Ring-Opening

Objective: To synthesize (S)-2-(Methylamino)-2-phenylethanol by enantioselective ring-opening of styrene oxide.

Materials:

  • Racemic or (S)-styrene oxide

  • Methylamine (solution in THF or as a gas)

  • Chiral catalyst (e.g., a chiral chromium or cobalt salen complex)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral catalyst (e.g., 5 mol%) in the anhydrous solvent.

  • Add styrene oxide (1.0 g, 8.32 mmol) to the catalyst solution.

  • Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C).

  • Slowly add a solution of methylamine (1.2 eq) in the same solvent to the reaction mixture.

  • Stir the reaction at the specified temperature for the required time (e.g., 12-24 hours), monitoring the progress by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Performance Data
ParameterValue
Yield Variable, can be moderate to high
Enantiomeric Excess (ee) Highly dependent on the catalyst, can range from moderate to excellent (>90%)
Key Advantages Potentially atom-economical, can provide direct access to the desired enantiomer.
Key Disadvantages Development of highly effective and selective catalysts can be challenging, may suffer from regioselectivity issues.

Biocatalytic Transamination

Biocatalysis has emerged as a powerful and green alternative for the synthesis of chiral amines.[5][6] Transaminases are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[7] By using a prochiral ketone, such as 2-(methylamino)-1-phenylethanone, and a suitable transaminase, the corresponding chiral amine can be produced with high enantioselectivity.

Mechanistic Insight

Transaminases utilize pyridoxal-5'-phosphate (PLP) as a cofactor. The reaction proceeds via a "ping-pong" mechanism where the PLP first accepts the amino group from an amine donor (e.g., isopropylamine or alanine) to form a pyridoxamine-5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the ketone substrate, regenerating the PLP and forming the chiral amine product. The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the amination.

Experimental Protocol: Representative Biocatalytic Transamination

Objective: To synthesize (S)-2-(Methylamino)-2-phenylethanol via biocatalytic transamination.

Materials:

  • 2-(Methylamino)-1-phenylethanone

  • A suitable (S)-selective transaminase

  • Amine donor (e.g., L-alanine or isopropylamine)

  • Pyridoxal-5'-phosphate (PLP)

  • Buffer solution (e.g., phosphate buffer, pH 7.5)

  • An enzyme for cofactor regeneration or removal of the ketone byproduct (e.g., lactate dehydrogenase and glucose dehydrogenase with their respective substrates)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a temperature-controlled reaction vessel, prepare a buffered solution containing the transaminase, PLP, and the cofactor regeneration system.

  • Add the amine donor to the reaction mixture.

  • Add the substrate, 2-(methylamino)-1-phenylethanone, to initiate the reaction. The substrate may be added in portions to avoid high concentrations that could inhibit the enzyme.

  • Maintain the reaction at a constant temperature (e.g., 30°C) and pH with gentle agitation.

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, stop the reaction by adding a water-immiscible organic solvent and adjusting the pH to basic (pH > 10).

  • Extract the product into the organic phase.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent to obtain the crude product.

  • Purify as needed.

Performance Data
ParameterValue
Yield Can be very high (>95%)
Enantiomeric Excess (ee) Often excellent (>99%)
Key Advantages High enantioselectivity, mild reaction conditions, environmentally friendly ("green") process.
Key Disadvantages Requires specific enzymes which may not be readily available, potential for substrate or product inhibition.

Comparative Summary and Conclusion

The choice of the optimal synthesis route for (S)-2-(Methylamino)-2-phenylethanol depends on several factors, including the desired scale of production, cost considerations, available equipment, and the required level of enantiopurity.

Synthesis RouteStarting MaterialKey Reagents/CatalystsYieldEnantiomeric Excess (ee)AdvantagesDisadvantages
Asymmetric Hydrogenation α-(Methylamino)acetophenoneChiral Rh or Ru phosphine complexes, H₂>90%>95%High efficiency and enantioselectivityHigh-pressure equipment, expensive catalysts
Chiral Resolution Racemic 2-(Methylamino)-2-phenylethanolL-(+)-Tartaric acid<50% (without racemization)>98%Scalable, cost-effectiveLimited theoretical yield, labor-intensive
Enantioselective Ring-Opening Styrene oxideMethylamine, chiral catalystModerate to HighModerate to >90%Atom-economical, directCatalyst development, potential regioselectivity issues
Biocatalytic Transamination 2-(Methylamino)-1-phenylethanoneTransaminase, amine donor, PLP>95%>99%Highly selective, greenEnzyme availability, potential inhibition

Asymmetric hydrogenation offers a direct and highly efficient route with excellent enantioselectivity, making it attractive for large-scale industrial production where the initial investment in catalysts and equipment can be justified.

Chiral resolution remains a robust and practical method, especially when a racemization process for the unwanted enantiomer can be implemented to improve the overall yield. Its simplicity and the use of inexpensive resolving agents make it a viable option for various scales of synthesis.

Enantioselective ring-opening of styrene oxide is a promising approach, but its practical application is highly dependent on the availability of efficient and selective catalysts. Further research in catalyst development could make this route more competitive.

Biocatalytic transamination represents a modern, "green" approach that can deliver exceptional enantiopurity under mild conditions. As the field of enzyme engineering advances, this method is likely to become increasingly important for the synthesis of chiral amines.

Ultimately, the selection of a particular synthetic route will be a strategic decision based on a thorough evaluation of these factors in the context of the specific research or production goals.

Visualization of Synthetic Pathways

Synthesis_Routes cluster_0 Asymmetric Hydrogenation cluster_1 Chiral Resolution cluster_2 Enantioselective Ring-Opening cluster_3 Biocatalytic Transamination A_start α-(Methylamino)acetophenone A_prod (S)-2-(Methylamino)-2-phenylethanol A_start->A_prod [Rh]-BINAP, H₂ B_start Racemic 2-(Methylamino)-2-phenylethanol B_salt Diastereomeric Salts B_start->B_salt L-(+)-Tartaric Acid B_prod (S)-2-(Methylamino)-2-phenylethanol B_salt->B_prod Fractional Crystallization & Base C_start Styrene Oxide C_prod (S)-2-(Methylamino)-2-phenylethanol C_start->C_prod Methylamine, Chiral Catalyst D_start 2-(Methylamino)-1-phenylethanone D_prod (S)-2-(Methylamino)-2-phenylethanol D_start->D_prod Transaminase, Amine Donor

Caption: Overview of the four main synthetic routes to (S)-2-(Methylamino)-2-phenylethanol.

References

  • Guo, F., & Berglund, P. (2017). Transaminase biocatalysis: optimization and application. Green Chemistry, 19(2), 333-361. [Link]

  • National Center for Biotechnology Information. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • National Center for Biotechnology Information. Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • Johnston, J. N. (2015). New Stereoselective Reactions for Chiral Amine Synthesis. Grantome. [Link]

  • Höhne, M., & Bornscheuer, U. T. (2016). The Industrial Age of Biocatalytic Transamination. ChemCatChem, 8(1), 72-78. [Link]

  • Royal Society of Chemistry. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. [Link]

  • MDPI. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. [Link]

  • The University of Manchester. Discovery, Engineering, and Synthetic Application of Transaminase Biocatalysts. [Link]

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Comparative

Benchmarking Stereocontrol: A Comparative Guide to (S)-2-(Methylamino)-2-phenylethanol and Other Leading Chiral Auxiliaries

For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric synthesis, the quest for efficient and predictable stereocontrol is paramount. Chiral auxiliaries remain a cornerstone of thi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereocontrol is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a robust and reliable strategy for the synthesis of enantiomerically pure compounds. This guide provides an in-depth comparative analysis of (S)-2-(methylamino)-2-phenylethanol as a potential chiral auxiliary, benchmarking its projected efficacy against established and widely utilized auxiliaries such as pseudoephedrine/pseudoephenamine, Evans' oxazolidinones, and Oppolzer's sultams.

While direct, published experimental data on the stereodirecting capabilities of (S)-2-(methylamino)-2-phenylethanol is limited, its close structural analogy to the highly successful pseudoephedrine and pseudoephenamine auxiliaries provides a strong foundation for predicting its performance and utility in asymmetric transformations. This guide will leverage this structural relationship to provide a comprehensive and data-driven comparison, offering valuable insights for researchers seeking to expand their toolkit of stereocontrolling agents.

The Potential of (S)-2-(Methylamino)-2-phenylethanol: A Structurally-Informed Perspective

(S)-2-(Methylamino)-2-phenylethanol is a chiral 1,2-amino alcohol that possesses the key structural motifs necessary for effective stereocontrol. Its utility as a chiral auxiliary would involve its covalent attachment to a prochiral substrate, typically via an amide linkage. The stereochemical outcome of subsequent reactions would then be dictated by the rigid conformational bias imposed by the auxiliary.

The proposed mechanism of stereocontrol for N-acyl derivatives of (S)-2-(methylamino)-2-phenylethanol in asymmetric alkylations is analogous to that of the well-studied pseudoephedrine amides. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), would generate a rigid, chelated Z-enolate. In this transition state, the lithium cation is coordinated to both the enolate oxygen and the hydroxyl group of the auxiliary. This chelation, in conjunction with the steric bulk of the phenyl group, effectively shields one face of the enolate, directing the approach of an electrophile to the opposite, less hindered face.

Caption: Mechanism of stereocontrol for pseudoephedrine auxiliaries.

Evans' Oxazolidinones: The Versatile Workhorse

Developed by David A. Evans, chiral oxazolidinones are among the most widely used and reliable chiral auxiliaries. They are particularly effective in asymmetric aldol reactions, alkylations, and Diels-Alder reactions. The stereochemical outcome is governed by the formation of a Z-enolate, which chelates to a Lewis acid (often a boron reagent) to form a rigid, chair-like transition state. The bulky substituent at the C4 position of the oxazolidinone effectively blocks one face of the enolate, leading to high diastereoselectivity.

Substrate (N-acyl Evans' Auxiliary)Reaction TypeElectrophile/AldehydeDiastereomeric Ratio (d.r.)Yield (%)Reference
N-PropionylAlkylationBenzyl bromide>99:190[1]
N-PropionylAldolIsobutyraldehyde>99:185[1]
N-CrotonylDiels-AlderCyclopentadiene99:191
N-AcetylAldolBenzaldehyde95:580[1]

Table 2. Representative data for asymmetric reactions using Evans' oxazolidinone auxiliaries. [1]

Caption: Zimmerman-Traxler model for Evans' auxiliary-controlled aldol reaction.

Oppolzer's Sultams: Rigidity for High Fidelity

Oppolzer's sultams, derived from camphor, are another class of highly effective chiral auxiliaries. Their rigid, bicyclic structure provides a well-defined steric environment, leading to excellent stereocontrol in a variety of reactions, including alkylations, aldol reactions, and conjugate additions. The stereoselectivity arises from the chelation of the enolate to a metal center, with the camphor skeleton effectively blocking one face of the enolate.

Substrate (N-acyl Oppolzer's Sultam)Reaction TypeElectrophile/DienophileDiastereomeric Ratio (d.r.)Yield (%)Reference
N-PropionylAlkylationAllyl bromide98:292
N-AcryloylDiels-AlderCyclopentadiene>99:185
N-PropionylAldolBenzaldehyde97:388
N-CrotonylConjugate AdditionLithium dibenzylcuprate>99:195

Table 3. Representative data for asymmetric reactions using Oppolzer's sultam auxiliaries.

Caption: Stereocontrol model for Oppolzer's sultam auxiliaries.

Comparative Analysis and Future Outlook

Chiral AuxiliaryKey Structural FeatureTypical ReactionsReported DiastereoselectivityAdvantagesPotential Disadvantages
(S)-2-(Methylamino)-2-phenylethanol 1,2-Amino alcoholAlkylation (predicted)High (predicted)Potentially inexpensive, easy to prepareLack of published data
Pseudoephedrine/Pseudoephenamine 1,2-Amino alcoholAlkylation>99:1High d.r., readily available
Evans' Oxazolidinones Oxazolidinone ringAldol, Alkylation, Diels-Alder>99:1High versatility, predictableCan be expensive
Oppolzer's Sultams Rigid camphor backboneAlkylation, Diels-Alder, Conjugate Addition>99:1Excellent stereocontrol, crystalline productsCan be expensive

Table 4. Summary and comparison of chiral auxiliaries.

Based on its structural similarity to pseudoephedrine, (S)-2-(methylamino)-2-phenylethanol is predicted to be a highly effective chiral auxiliary for asymmetric alkylations. The presence of the N-methyl group is not expected to significantly alter the chelation geometry that is crucial for stereocontrol. It may, however, influence the solubility and crystallinity of the N-acyl derivatives, which could be advantageous for purification.

The primary limitation for the widespread adoption of (S)-2-(methylamino)-2-phenylethanol is the current lack of published, peer-reviewed data demonstrating its efficacy. Experimental validation is crucial to confirm the predicted high levels of stereocontrol and to establish optimal reaction conditions.

Experimental Protocols: A Practical Guide

The following protocols are based on the well-established procedures for pseudoephedrine amides and serve as a starting point for the investigation of (S)-2-(methylamino)-2-phenylethanol as a chiral auxiliary.

Start Start: Carboxylic Acid + Chiral Auxiliary Step1 Step 1: Auxiliary Attachment (Acylation) Start->Step1 Step2 Step 2: Diastereoselective Reaction (e.g., Alkylation) Step1->Step2 Step3 Step 3: Auxiliary Cleavage Step2->Step3 End End: Enantiomerically Enriched Product Step3->End

Caption: General workflow for the use of a chiral auxiliary.

Protocol 1: Attachment of the Chiral Auxiliary (Acylation)
  • To a solution of (S)-2-(methylamino)-2-phenylethanol (1.0 equiv.) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (1.2 equiv.).

  • Slowly add the desired acyl chloride (1.1 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-acyl derivative.

Protocol 2: Diastereoselective Alkylation
  • To a solution of the N-acyl-(S)-2-(methylamino)-2-phenylethanol derivative (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.2 M) at -78 °C under an inert atmosphere, add lithium diisopropylamide (LDA, 1.1 equiv., freshly prepared or as a solution in THF/hexanes) dropwise.

  • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Add the electrophile (e.g., benzyl bromide, 1.2 equiv.) dropwise.

  • Continue stirring at -78 °C for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or gas chromatography (GC).

  • Purify the product by flash column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary
  • To a solution of the alkylated N-acyl derivative (1.0 equiv.) in a mixture of THF and water (3:1, 0.1 M), add lithium hydroxide (4.0 equiv.).

  • Stir the reaction at room temperature for 12-24 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the chiral carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the chiral auxiliary.

References

  • Evans, D. A.; et al. (1981). J. Am. Chem. Soc., 103(8), 2127–2129. [Link]

  • Oppolzer, W. (1987). Tetrahedron, 43(9), 1969-2004. [Link]

  • Myers, A. G.; et al. (1997). J. Am. Chem. Soc., 119(28), 6496–6511. [Link]

  • Myers, A. G.; et al. (1994). J. Am. Chem. Soc., 116(20), 9361–9362. [Link]

  • Gage, J. R.; Evans, D. A. (1990). Org. Synth., 68, 83. [Link]

  • Crimmins, M. T.; King, B. W. (1996). J. Org. Chem., 61(13), 4192–4193. [Link]

  • Ager, D. J.; Prakash, I.; Schaad, D. R. (1996). Chem. Rev., 96(2), 835–876. [Link]

  • Kim, B. M.; Williams, S. F.; Masamune, S. (1991). In Comprehensive Organic Synthesis (Vol. 2, pp. 239-275). Pergamon.
  • Palomo, C.; Oiarbide, M.; García, J. M. (2002). Chem. Soc. Rev., 31(6), 378-387. [Link]

  • Davies, S. G.; Ichihara, O. (1991). Tetrahedron: Asymmetry, 2(3), 183-186. [Link]

  • Corey, E. J.; Imwinkelried, R.; Pikul, S.; Xiang, Y. B. (1989). J. Am. Chem. Soc., 111(14), 5493–5495. [Link]

  • Smith, T. E., et al. (2008). J. Chem. Educ., 85(5), 711. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating the Recyclability of (S)-2-(Methylamino)-2-phenylethanol as a Chiral Auxiliary

In the landscape of asymmetric synthesis, particularly within pharmaceutical development, the economic and environmental viability of a synthetic route is paramount. Chiral auxiliaries, while powerful tools for establish...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of asymmetric synthesis, particularly within pharmaceutical development, the economic and environmental viability of a synthetic route is paramount. Chiral auxiliaries, while powerful tools for establishing stereocenters, introduce stoichiometric waste and significant cost.[1] Consequently, the ability to efficiently recover and reuse these auxiliaries is not merely an advantage but a critical performance metric.[2] This guide provides an in-depth, experience-driven framework for validating the recyclability of (S)-2-(Methylamino)-2-phenylethanol, a highly effective auxiliary analogous in function to pseudoephedrine, and compares its performance against established alternatives.

Our approach is grounded in a self-validating experimental design. The objective is not just to recycle the auxiliary but to rigorously prove its integrity and performance remain uncompromised across multiple iterations, ensuring process robustness for scalable applications.

The Validation Framework: A Cyclical Approach

The core principle of this validation is to subject the chiral auxiliary to a complete reaction-recovery-reuse cycle and meticulously track its performance at each stage. A typical validation study should encompass at least three to five cycles to reliably detect any degradation in performance.

The workflow is conceptually simple but requires rigorous execution:

G cluster_0 Cycle 1 (Baseline) cluster_1 Cycle 2+ cluster_analysis In-Process Control & Validation A1 Step 1: Acylation (Couple Auxiliary to Substrate) B1 Step 2: Asymmetric Alkylation (Diastereoselective C-C Bond Formation) A1->B1 C1 Step 3: Cleavage & Product Isolation (e.g., Hydrolysis, Reduction) B1->C1 D1 Step 4: Auxiliary Recovery (Extraction & Purification) C1->D1 P1 Analyze Product: Yield & Diastereomeric Ratio (d.r.) C1->P1 A2 Acylation with Recovered Auxiliary D1->A2  Recycle (n) P2 Analyze Recovered Auxiliary: Purity (NMR, HPLC) & Mass Balance D1->P2 B2 Asymmetric Alkylation A2->B2 C2 Cleavage & Product Isolation B2->C2 D2 Auxiliary Recovery C2->D2 C2->P1 D2->A2  Re-use D2->P2

Figure 1: A self-validating workflow for chiral auxiliary recycling.

Experimental Protocols: A Case Study in Asymmetric Alkylation

We will use the well-established asymmetric alkylation of a propionamide derivative as our model system. This reaction is a robust test for the stereodirecting ability of the auxiliary.

Protocol 1: Synthesis, Alkylation, and Cleavage (Cycle 1)

  • Acylation: (S)-2-(Methylamino)-2-phenylethanol is reacted with propionyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) in dichloromethane (DCM) at 0 °C to room temperature to form the N-propionyl amide. Causality: This amide formation is typically high-yielding and creates the substrate for the key stereoselective step.

  • Enolate Formation: The amide is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. Lithium diisopropylamide (LDA) is added dropwise to deprotonate the α-carbon, forming a rigid, chelated Z-enolate. The lithium cation coordinates to both the carbonyl oxygen and the hydroxyl group of the auxiliary, creating a conformationally locked intermediate that shields one face of the enolate.[3]

  • Alkylation: An electrophile, such as benzyl bromide (BnBr), is added to the enolate solution at -78 °C and the reaction is allowed to slowly warm. The electrophile approaches from the less sterically hindered face, opposite to the phenyl group of the auxiliary. Causality: This sterically controlled approach is the origin of the high diastereoselectivity.[4]

  • Workup & Cleavage: The reaction is quenched with saturated aqueous NH₄Cl. After extraction, the crude product (a diastereomeric mixture of alkylated amides) is analyzed by ¹H NMR or chiral HPLC to determine the diastereomeric ratio (d.r.). The amide is then cleaved. For conversion to a carboxylic acid, basic hydrolysis (e.g., NaOH/H₂O/THF) can be used. For conversion to a primary alcohol, a reducing agent like lithium amidotrihydroborate (LAB) is effective.[5]

Protocol 2: Auxiliary Recovery and Purification

  • Extraction: Following cleavage, the reaction mixture is acidified (e.g., with 1N HCl). The product (acid or alcohol) is extracted into an organic solvent (e.g., ethyl acetate). The aqueous layer, now containing the protonated (water-soluble) chiral auxiliary, is retained. Causality: The pH-dependent solubility difference between the neutral product and the basic amine auxiliary is the key to an efficient separation.

  • Basification & Isolation: The acidic aqueous layer is basified with a strong base (e.g., 6N NaOH) to a pH > 12. This deprotonates the auxiliary, making it insoluble in water. The free-base auxiliary is then extracted back into an organic solvent like DCM.

  • Purification & Analysis: The organic extracts containing the auxiliary are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The recovered solid is weighed to determine the recovery yield. Crucially, its purity must be validated by ¹H NMR and chiral HPLC to ensure no degradation or racemization has occurred before it is used in the next cycle.

Comparative Performance Analysis

The ultimate measure of success is a minimal decline in performance across cycles. (S)-2-(Methylamino)-2-phenylethanol is a structural and functional analog of pseudoephedrine, a well-regarded recyclable auxiliary.[3] We compare its expected performance with another gold standard, the Evans' oxazolidinone auxiliary.

Performance Metric (S)-2-(Methylamino)-2-phenylethanol (Expected) Evans' Oxazolidinone Pseudoephedrine
Typical d.r. (Alkylation) >98:2>99:1[4]>99:1[4]
Product Yield (Alkylation) 85-95%80-92%[4]~92%[4]
Auxiliary Recovery Yield >95%85-95%>95%[6]
Cleavage Conditions Hydrolytic (acid/base), Reductive[5]Hydrolytic, Reductive, TransaminationHydrolytic (acid/base), Reductive, Organometallic addition[5]
Purity after Recovery High (often crystalline)High (often crystalline)High (often crystalline)

This table synthesizes representative data from literature sources. Actual results will be experiment-dependent.

The data indicates that (S)-2-(Methylamino)-2-phenylethanol is expected to perform on par with the most reliable and widely used auxiliaries in the field. Its high recovery yield, often facilitated by the crystalline nature of both the auxiliary and its amide derivatives, is a significant practical advantage.[5]

Logic for Validation and Comparison

The decision to continue using a recycled auxiliary or to optimize the process depends on a logical evaluation of the data from each cycle.

G start Begin Validation Cycle (n > 1) check_dr Diastereomeric Ratio > 95:5? start->check_dr decision1 Pass check_dr->decision1 Yes fail_dr FAIL: Investigate Auxiliary Racemization or Degradation check_dr->fail_dr No check_yield Product Yield > 80%? decision2 Pass check_yield->decision2 Yes fail_yield FAIL: Investigate Incomplete Reactions or Product Loss check_yield->fail_yield No check_recovery Auxiliary Recovery > 90%? decision3 Pass check_recovery->decision3 Yes fail_recovery FAIL: Optimize Extraction/Purification Protocol check_recovery->fail_recovery No check_purity Auxiliary Purity > 99% (by HPLC/NMR)? decision4 Pass check_purity->decision4 Yes fail_purity FAIL: Implement Recrystallization or Chromatography check_purity->fail_purity No decision1->check_yield decision2->check_recovery decision3->check_purity pass_final SUCCESS: Proceed to Next Cycle decision4->pass_final

Figure 2: Decision-making flowchart for the validation of each recycling run.

Conclusion and Recommendation

The validation framework presented here provides a robust methodology for confirming the recyclability of (S)-2-(Methylamino)-2-phenylethanol. Based on comparative data with leading alternatives like pseudoephedrine and Evans' auxiliaries, it is expected to exhibit excellent performance with high diastereoselectivity and recovery rates.[4][5] Its primary advantages lie in the operational simplicity of its recovery via acid-base extraction and the high crystallinity of its derivatives, which simplifies purification. For research, development, and manufacturing environments where cost-efficiency and sustainability are critical drivers, a thorough validation of this auxiliary's recyclability is a worthwhile investment that can significantly enhance the overall economy of a synthetic process.

References

  • Britton, J., Majumdar, S. & Jamison, T.F. Chiral auxiliary recycling in continuous flow: automated recovery and reuse of Oppolzer's sultam. Chemical Science. 2018. Available at: [Link]

  • University of York. Asymmetric Synthesis. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • Oreate AI Blog. Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. 2026. Available at: [Link]

  • Myers, A.G., et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Organic Letters. 2013. Available at: [Link]

Sources

Safety & Regulatory Compliance

Handling

Definitive Guide to Personal Protective Equipment for Handling (S)-2-(Methylamino)-2-phenylethanol

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehe...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive operational plan for the safe handling of (S)-2-(Methylamino)-2-phenylethanol. We will delve into the rationale behind each procedural step, grounding our recommendations in established safety protocols and the specific hazard profile of the compound. Adherence to these guidelines is paramount for protecting personnel, ensuring experimental integrity, and maintaining regulatory compliance.

Hazard Assessment: Understanding the Risks

Before any handling operation, a thorough understanding of the substance's potential hazards is essential.[1] (S)-2-(Methylamino)-2-phenylethanol, like many phenylethanolamine derivatives, requires careful management.[2] The Safety Data Sheet (SDS) is the primary source of this information.[1][3]

Based on available data, the primary hazards associated with (S)-2-(Methylamino)-2-phenylethanol are summarized below.

Hazard ClassificationDescriptionPrecautionary Statement Reference
Skin Irritation May cause skin irritation upon contact.P302+P352, P332+P317, P362+P364[4]
Serious Eye Irritation May cause serious eye irritation or damage.P305+P351+P338[4]
Acute Toxicity (Oral/Dermal) Analogous compounds can be harmful if swallowed or in contact with skin.[5]P301+P312[5]
Respiratory Irritation May cause respiratory irritation, particularly if aerosolized or handled as a powder.P260, P271

It is a prudent practice for laboratory personnel to conduct their work under conditions that minimize risks from both known and unknown hazardous substances.[6]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and crucial barrier between you and a potential hazard. However, it should be used in conjunction with a broader safety strategy known as the Hierarchy of Controls. This framework prioritizes more effective, collective safety measures over individual protection.

cluster_0 Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Mandatory PPE for Handling (S)-2-(Methylamino)-2-phenylethanol

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedures being performed.[7] The following are the minimum requirements for handling (S)-2-(Methylamino)-2-phenylethanol.

Hand Protection: Your Primary Contact Barrier

Gloves are essential to prevent dermal exposure.[3][8] However, not all gloves offer the same level of protection.

Glove TypeMaterialKey Considerations
Primary Gloves NitrileProvides good resistance to a range of chemicals. Always use powder-free gloves to prevent aerosolization of contaminants.[9]
Secondary Gloves (Double Gloving) NitrileRecommended for all handling procedures. The outer glove is considered contaminated and should be removed immediately after the procedure or if contamination is suspected.[9]
Heavy-Duty Gloves Butyl Rubber / NeopreneRecommended for spill cleanup or when handling large quantities where extensive splashing is possible.

Protocol for Glove Use:

  • Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Donning: Don gloves over the cuff of your lab coat to create a protective seal.[9]

  • Doffing: Remove gloves carefully to avoid touching the contaminated outer surface with your bare skin.

  • Disposal: Dispose of used gloves in the designated hazardous waste container immediately after removal.[1]

  • Hygiene: Always wash hands thoroughly with soap and water after removing gloves.[3][8]

Eye and Face Protection: Shielding from Splashes and Aerosols

Standard safety glasses do not offer adequate protection from chemical splashes.[9]

  • Chemical Splash Goggles: These are mandatory whenever handling (S)-2-(Methylamino)-2-phenylethanol in liquid form. They must fit snugly against the face to provide a seal around the eyes, conforming to ANSI Z87.1 standards.[6]

  • Face Shield: A face shield should be worn in addition to chemical splash goggles when there is a significant risk of splashing. This includes transferring large volumes, handling the material under pressure, or reacting it in a way that could cause it to splatter. A face shield provides a full range of protection against splashes to the face and eyes.[9]

Body Protection: Preventing Contamination of Personal Clothing
  • Laboratory Coat: A long-sleeved lab coat, preferably one made of chemically resistant material, must be worn and fully buttoned. This protects your skin and personal clothing from incidental contact and minor splashes.

  • Apron: For procedures involving larger quantities, a chemically resistant apron should be worn over the lab coat.

Respiratory Protection: A Necessary Precaution for Inhalation Hazards

Respiratory protection is not typically required when handling small quantities of (S)-2-(Methylamino)-2-phenylethanol within a certified chemical fume hood. However, a risk assessment may deem it necessary under certain conditions:

  • Handling the substance as a fine powder outside of a containment device.

  • Generating aerosols or mists.

  • Responding to a large spill.

  • When engineering controls (like a fume hood) are not available or functioning properly.

If a respirator is required, it must be part of a formal respiratory protection program that includes medical evaluation, fit-testing, and training, in accordance with OSHA regulations (29 CFR 1910.134).[6][10] An N-95 particle mask is generally not sufficient for chemical vapors; a cartridge-type respirator would be required.[9]

Operational Plan: Step-by-Step PPE Protocols

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence
  • Lab Coat: Put on and fasten completely.

  • Goggles/Face Shield: Position securely on your face.

  • Gloves: Don your first pair of gloves. Don your second (outer) pair, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Removing) Sequence: The Contamination Control Workflow

This sequence is designed to systematically remove the most contaminated items first.

cluster_1 PPE Doffing (Removal) Workflow Start Procedure Complete (In Designated Area) Gloves_Outer 1. Remove Outer Gloves (Contaminated) Start->Gloves_Outer Lab_Coat 2. Remove Lab Coat (Turn Inside Out) Gloves_Outer->Lab_Coat Face_Shield 3. Remove Face Shield/Goggles (Handle by Straps) Lab_Coat->Face_Shield Gloves_Inner 4. Remove Inner Gloves Face_Shield->Gloves_Inner Wash_Hands 5. Wash Hands Thoroughly Gloves_Inner->Wash_Hands

Caption: The critical sequence for safely removing PPE.

Emergency and Disposal Plans

In Case of Exposure
  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal of Contaminated PPE and Waste
  • Solid Waste: All disposable PPE (gloves, aprons) that has come into contact with (S)-2-(Methylamino)-2-phenylethanol must be disposed of as hazardous chemical waste.[1]

  • Liquid Waste: All solutions and reaction mixtures containing the chemical must be collected in a designated, properly labeled, and sealed hazardous waste container. Never dispose of this chemical down the drain.[11]

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[11][12] Subsequent rinses may also need to be collected depending on local regulations.

By integrating these safety protocols into your standard operating procedures, you build a self-validating system of safety that protects you and your colleagues, ensuring that your valuable research can proceed with confidence and integrity.

References

  • Quora. (2024, April 14).
  • XPRESS CHEMS. (2025, September 4). Safety First: Best Practices for Handling Research Chemicals.
  • ChemicalBook. (2022, August 11). (S)-2-(METHYLAMINO)
  • New Mexico State University. Chemical Safety in Research and Teaching.
  • University of Wisconsin-Madison.
  • Sigma-Aldrich. (2025, November 6). 2-(Methylamino)
  • Rosalind Franklin University.
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  • Thermo Fisher Scientific. (2008, January 31).
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  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Polovich, M. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • American Chemistry Council. Personal Protective Equipment.
  • The National Academies Press. (2011).
  • Benchchem.
  • ACS Chemical Health & Safety. (2022, January 5).
  • Oakland University. EHS Manual 2025-2026: Hazardous Waste.
  • ResearchGate. (2022, January 5).
  • MDPI. Permeation of 2-Butoxyethanol Through Multiple Layers of a Disposable Nitrile Glove Material and a Single Layer of Microflex 93-260.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(Methylamino)-2-phenylethanol
Reactant of Route 2
(S)-2-(Methylamino)-2-phenylethanol
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